molecular formula C4H11NO3 B145238 (5R)-Dinoprost tromethamine CAS No. 126850-08-6

(5R)-Dinoprost tromethamine

Cat. No.: B145238
CAS No.: 126850-08-6
M. Wt: 121.14 g/mol
InChI Key: LENZDBCJOHFCAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tris, also known as THAM or Tris(hydroxymethyl)aminomethane, is classified as a 1, 2-aminoalcohol. 1, 2-aminoalcohols are organic compounds containing an alkyl chain with an amine group bound to the C1 atom and an alcohol group bound to the C2 atom. Tris is considered a soluble (in water), relatively neutral compound. Tromethamine is a member of the pyrrolo-pyrrole group of non-steroidal anti-inflammatory drugs (NSAID) with analgesic, anti-inflammatory, and anti-pyretic properties. Tromethamine inhibits both isoforms of cyclooxygenases (COX1 and COX2), thereby blocking the conversion of arachidonic acid to pro-inflammatory pro-prostaglandins. When inhibiting COX2, tromethamine may be effective in relieving pain and inflammation;  when inhibiting COX1, this agent may produce unacceptable gastrointestinal side effects.
Tris is a primary amino compound that is tert-butylamine in which one hydrogen attached to each methyl group is replaced by a hydroxy group. A compound widely used as a biological buffer substance in the pH range 7--9;  pKa = 8.3 at 20 ℃;  pKa = 7.82 at 37 ℃. It has a role as a buffer. It is a triol and a primary amino compound. It is a conjugate base of a member of Htris.
An organic amine proton acceptor. It is used in the synthesis of surface-active agents and pharmaceuticals;  as an emulsifying agent for cosmetic creams and lotions, mineral oil and paraffin wax emulsions, as a biological buffer, and used as an alkalizer. (From Merck, 11th ed;  Martindale, The Extra Pharmacopoeia, 30th ed, p1424)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO3/c5-4(1-6,2-7)3-8/h6-8H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LENZDBCJOHFCAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2023723
Record name Tromethamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] White hygroscopic crystals; [Alfa Aesar MSDS]
Record name Tromethamine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/18432
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

219-220 °C at 10 mm Hg
Record name TROMETHAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3408
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

79.1 mg/mL in ethylene glycol; 26 mg/mL in methanol; 14.6 mg/mL in anhyd ethanol; 22 mg/mL in 95% ethanol; 14 mg/mL in dimethyl formamide; 20 mg/mL in acetone; 0.5 mg/mL in ethyl acetate; 0.4 mg/mL in olive oil; 0.1 mg/mL in cyclohexane; 0.05 mg/mL in chloroform; less than 0.05 mg/mL in carbon tetrachloride, In water, 5.50X10+5 mg/L at 25 °C
Record name TROMETHAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3408
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.000022 [mmHg]
Record name Tromethamine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/18432
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

Crystalline mass, WHITE, CRYSTALLINE POWDER

CAS No.

77-86-1
Record name Tris(hydroxymethyl)aminomethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tromethamine [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077861
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tromethamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03754
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Trometamol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65434
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Trometamol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6365
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tromethamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trometamol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.969
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TROMETHAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/023C2WHX2V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TROMETHAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3408
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Tromethamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0240288
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

171-172 °C
Record name TROMETHAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3408
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of (5R)-Dinoprost Tromethamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5R)-Dinoprost tromethamine, a synthetic analog of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a potent agonist of the prostaglandin F (FP) receptor.[1][2] Its primary mechanism of action involves the activation of the Gq alpha subunit of the G-protein coupled FP receptor, initiating a well-defined signaling cascade that results in diverse physiological effects, most notably smooth muscle contraction and luteolysis. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of this compound, detailing the principal and alternative signaling pathways. Furthermore, it presents a compilation of quantitative pharmacological data and detailed experimental protocols for key assays relevant to the study of this compound and its cellular targets.

Introduction to this compound

This compound is the tromethamine salt of (5R)-Dinoprost, which is the 5R-epimer of Dinoprost (Prostaglandin F2α). It is a physiologically active lipid compound that exerts a wide range of hormone-like effects.[1] In veterinary medicine, it is extensively used for the synchronization of estrus and induction of parturition in livestock. In clinical settings, it has been employed to induce labor and terminate pregnancy.[3] These therapeutic applications are a direct consequence of its specific interaction with the FP receptor and the subsequent activation of intracellular signaling pathways.

The Prostaglandin F (FP) Receptor: The Primary Target

The biological effects of this compound are mediated through its high-affinity binding to the prostaglandin F (FP) receptor, a member of the G-protein coupled receptor (GPCR) superfamily. The FP receptor is coupled primarily to the Gq class of heterotrimeric G proteins. Upon agonist binding, the receptor undergoes a conformational change, facilitating the exchange of GDP for GTP on the Gαq subunit, leading to its activation and dissociation from the Gβγ dimer.

Two major isoforms of the human FP receptor, termed FP-A and FP-B, have been identified, arising from alternative splicing of the C-terminal tail. These isoforms exhibit differential regulation and internalization mechanisms, which may contribute to the tissue-specific and context-dependent effects of FP receptor agonists.

The Canonical Gq Signaling Pathway

The activation of the Gαq subunit by the agonist-bound FP receptor initiates the canonical phosphoinositide signaling pathway. This cascade is central to the mechanism of action of this compound and can be dissected into the following key steps:

3.1. Activation of Phospholipase C (PLC)

The activated Gαq subunit directly interacts with and activates phospholipase C-β (PLCβ), a membrane-associated enzyme.

3.2. Hydrolysis of Phosphatidylinositol 4,5-Bisphosphate (PIP2)

Activated PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a minor phospholipid component of the inner leaflet of the plasma membrane, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

3.3. Inositol 1,4,5-Trisphosphate (IP3) and Intracellular Calcium Mobilization

IP3 is a small, water-soluble molecule that diffuses into the cytoplasm and binds to specific IP3 receptors on the membrane of the endoplasmic reticulum (ER). The IP3 receptor is a ligand-gated Ca2+ channel, and its activation leads to the release of stored Ca2+ from the ER into the cytosol, causing a rapid and transient increase in the intracellular free calcium concentration ([Ca2+]i).[1] This elevation in [Ca2+]i is a critical event that triggers a multitude of cellular responses, including smooth muscle contraction, by activating calcium-dependent proteins such as calmodulin and myosin light-chain kinase.

3.4. Diacylglycerol (DAG) and Protein Kinase C (PKC) Activation

DAG, being a lipid molecule, remains in the plane of the plasma membrane. It functions as a docking site for and an allosteric activator of protein kinase C (PKC) isoforms. The recruitment and activation of PKC at the plasma membrane lead to the phosphorylation of a wide array of substrate proteins on serine and threonine residues, thereby modulating their activity and initiating further downstream signaling events that contribute to cellular responses such as gene expression, proliferation, and differentiation.

Gq_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Dinoprost_Tromethamine (5R)-Dinoprost Tromethamine FP_Receptor FP Receptor (GPCR) Dinoprost_Tromethamine->FP_Receptor Binds G_Protein Gq Protein (α, β, γ) FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ER_Ca2 Ca²⁺ Store IP3->ER_Ca2 Binds to receptor, releases Ca²⁺ Ca2 Ca²⁺ Ca2->PKC Co-activates Cellular_Response Cellular Responses (e.g., Smooth Muscle Contraction) Ca2->Cellular_Response Mediates PKC->Cellular_Response Phosphorylates targets ER_Ca2->Ca2 Alternative_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Dinoprost_Tromethamine (5R)-Dinoprost Tromethamine FP_Receptor FP Receptor Dinoprost_Tromethamine->FP_Receptor EGF_ligand EGF-like Ligand EGFR EGFR EGF_ligand->EGFR Binds G_Protein Gq Protein FP_Receptor->G_Protein MMP Metalloprotease (MMP) G_Protein->MMP Activates pro_EGF pro-EGF-like Ligand MMP->pro_EGF Cleaves pro_EGF->EGF_ligand Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Gene_Expression Gene Expression (Proliferation, etc.) ERK->Gene_Expression Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Prepare_Reagents Prepare Reagents: - Cell Membranes (FP Receptor) - [3H]PGF2α (Radioligand) - Test Compound (Dinoprost) - Unlabeled PGF2α - Buffers Incubation Incubate: Membranes + Radioligand + Test Compound (or control) Prepare_Reagents->Incubation Filtration Rapid Filtration (Separate bound from free) Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Calculate_Binding Calculate Specific Binding Counting->Calculate_Binding Plot_Data Plot % Inhibition vs. [Compound] Calculate_Binding->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50 Calculate_Ki Calculate Ki (Cheng-Prusoff) Determine_IC50->Calculate_Ki

References

(5R)-Dinoprost tromethamine signaling pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the (5R)-Dinoprost Tromethamine Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a synthetic analogue of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a potent pharmacological agent with critical applications in reproductive medicine for both humans and animals.[1][2][3] As a PGF2α mimetic, it exerts its effects by binding to and activating the prostaglandin F2α receptor (FP receptor).[1][4] This receptor is a member of the G-protein coupled receptor (GPCR) superfamily, and its activation initiates a cascade of intracellular events that regulate key physiological processes.[1][5] The primary outcomes of FP receptor activation by dinoprost (B1670695) include the stimulation of myometrial contractions to induce labor or abortion, and luteolysis (the degradation of the corpus luteum), which is fundamental for controlling reproductive cycles.[2][3][4][6] This guide provides a detailed examination of the core signaling pathways, presents relevant quantitative data, and outlines the experimental protocols used to investigate this system.

Core Signaling Pathway: Gq-PLC-Ca2+ Axis

The canonical signaling pathway initiated by this compound binding to the FP receptor is mediated through the Gq family of G-proteins.[7][8] This interaction triggers a well-defined cascade leading to an increase in intracellular calcium, which is the primary driver of its physiological effects on smooth muscle.

  • Ligand Binding and GPCR Activation: Dinoprost tromethamine binds to the FP receptor on the cell surface.[1][6]

  • Gq Protein Coupling: This binding induces a conformational change in the receptor, causing it to couple with and activate the heterotrimeric G-protein, Gq. This leads to the dissociation of the Gαq subunit from the Gβγ dimer.[8]

  • Phospholipase C (PLC) Activation: The activated Gαq subunit then binds to and activates the enzyme Phospholipase C (PLC).[7][9]

  • Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7]

  • Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytosol.[1]

  • Protein Kinase C (PKC) Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).[9]

  • Physiological Response: The sharp increase in intracellular Ca2+ concentration is the critical event that causes the contraction of smooth muscle cells, such as those in the myometrium of the uterus.[1] PKC activation contributes to this and other downstream signaling events, including gene expression changes.[9]

Gq_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Dinoprost (5R)-Dinoprost Tromethamine FP_Receptor FP Receptor (GPCR) Dinoprost->FP_Receptor Binds Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2 Ca²⁺ (Increased) ER->Ca2 Releases Ca2->PKC Activates Response Smooth Muscle Contraction Ca2->Response Induces PKC->Response Modulates

Caption: Core Gq-PLC signaling pathway activated by this compound.

Alternative and Context-Dependent Signaling

While the Gq pathway is primary, studies indicate the FP receptor can engage other signaling cascades depending on the cellular context.

Transactivation of Epidermal Growth Factor Receptor (EGFR)

In certain cells, such as human endometrial adenocarcinoma cells, PGF2α-FP receptor signaling can lead to the transactivation of the EGFR.[7] This links the GPCR pathway to receptor tyrosine kinase (RTK) signaling, promoting cell proliferation.

  • Mechanism: Activation of the FP receptor and the subsequent PLC-mediated signaling can lead to the phosphorylation of the EGFR.[7]

  • Downstream Cascade: The phosphorylated EGFR then triggers the Mitogen-Activated Protein Kinase (MAPK) signaling pathway (e.g., MEK/ERK), ultimately promoting cell proliferation.[7] Specific inhibitors for PLC, EGFR kinase, and MAPK kinase have been shown to abolish this proliferative effect.[7]

EGFR_Transactivation Dinoprost (5R)-Dinoprost Tromethamine FP_Receptor FP Receptor Dinoprost->FP_Receptor PLC PLC FP_Receptor->PLC Activates EGFR EGFR (Inactive) PLC->EGFR Transactivates via intermediate steps EGFR_A EGFR (Active/Phosphorylated) EGFR->EGFR_A Phosphorylation MAPK MAPK Cascade (MEK, ERK) EGFR_A->MAPK Activates Proliferation Cell Proliferation MAPK->Proliferation Promotes

Caption: EGFR transactivation pathway downstream of FP receptor activation.

Coupling to Gs and Gi Proteins

There is evidence for FP receptor coupling to other G proteins. In some kidney cells, the FP receptor signals through Gi, leading to an inhibition of water absorption.[5] Other studies suggest a potential role for Gs coupling, which would increase intracellular cAMP.[10] This highlights the potential for biased agonism and tissue-specific responses to dinoprost.

Quantitative Data

Quantitative analysis of the effects of this compound is crucial for understanding its pharmacodynamics. The following tables summarize data from studies in lactating Holstein cows, focusing on the concentration of PGFM (the stable metabolite of PGF2α) and the resulting luteolytic effect measured by progesterone (B1679170) levels.

Table 1: Peak PGFM Concentration after Dinoprost Tromethamine Administration

Route of AdministrationDoseTime to Peak ConcentrationPeak PGFM Concentration (pg/mL)SpeciesReference
Intramuscular (IM)25 mg~30 minutes~2000Holstein Cow[11]
Subcutaneous (SC)25 mg~30 minutes~3000Holstein Cow[11]

Data are approximate values derived from graphical representations in the cited study.

Table 2: Progesterone Concentration Following Dinoprost Tromethamine Administration

Treatment GroupDoseTime Post-TreatmentProgesterone (P4) ConcentrationOutcomeSpeciesReference
Dinoprost (Lutalyse)25 mgDay 0 (Pre-treatment)High (functional corpus luteum)-Dairy Cattle[12]
Dinoprost (Lutalyse)25 mgDay 2Significantly decreasedLuteolysisDairy Cattle[12]
IM Administration25 mg56 hours<0.5 ng/mLComplete Luteal RegressionHolstein Cow[11]
SC Administration25 mg56 hours<0.5 ng/mLComplete Luteal RegressionHolstein Cow[11]

Luteal regression is generally defined as a progesterone concentration below 1.0 ng/mL.[13]

Experimental Protocols

Investigating the involves a variety of molecular and cellular biology techniques.

Protocol 1: Quantification of FP Receptor Expression via ELISA

This protocol describes a sandwich ELISA method to quantify the amount of FP receptor in a biological sample, such as cell lysates or tissue homogenates.[8]

Methodology:

  • Plate Coating: A 96-well microplate is pre-coated with a capture antibody specific for the FP receptor (PTGFR).[8]

  • Sample Incubation: Standards and samples (e.g., cell lysates) are pipetted into the wells. Any FP receptor present in the sample binds to the immobilized antibody.

  • Washing: The plate is washed to remove any unbound substances.

  • Detection Antibody: A horseradish peroxidase (HRP)-conjugated detection antibody, also specific for the FP receptor, is added to the wells, binding to the captured receptor.[8]

  • Second Wash: The plate is washed again to remove unbound HRP-conjugated antibody.

  • Substrate Addition: A chromogen solution (e.g., TMB) is added. The HRP enzyme catalyzes a color change.

  • Reaction Stop & Measurement: A stop solution is added to terminate the reaction, and the optical density is measured using a plate reader at a specific wavelength. The color intensity is directly proportional to the amount of FP receptor in the sample.[8]

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Analysis node1 Coat 96-well plate with capture antibody node2 Add standards and samples to wells node1->node2 node3 Wash plate node2->node3 node4 Add HRP-conjugated detection antibody node3->node4 node5 Wash plate node4->node5 node6 Add chromogen substrate node5->node6 node7 Add stop solution node6->node7 node8 Measure absorbance with plate reader node7->node8 node9 Calculate receptor concentration node8->node9

Caption: General experimental workflow for a sandwich ELISA protocol.

Protocol 2: Bioluminescence Resonance Energy Transfer (BRET) Assay for G-Protein Activation

BRET assays are used to study protein-protein interactions in real-time in living cells, such as the interaction between an activated FP receptor and its cognate G-protein.[14]

Methodology:

  • Cell Transfection: HEK293 cells are transiently co-transfected with DNA constructs. One construct encodes the FP receptor fused to a Renilla luciferase (Rluc) energy donor, and the other encodes a G-protein subunit (e.g., Gαq) fused to a fluorescent protein acceptor (e.g., YFP).[14]

  • Cell Culture and Plating: Transfected cells are cultured for 24-48 hours to allow for protein expression and then plated into a 96-well plate.

  • Assay Buffer Incubation: Cells are washed and incubated in a suitable buffer (e.g., Tyrode's buffer) at 37°C.[14]

  • Substrate Addition: The luciferase substrate (e.g., coelenterazine (B1669285) h) is added to the wells.

  • Baseline Measurement: A baseline luminescence reading is taken using a plate reader capable of measuring dual emission wavelengths (one for the donor, one for the acceptor).

  • Ligand Stimulation: this compound is added to the wells to stimulate the FP receptor.

  • BRET Measurement: Upon ligand binding and receptor activation, the G-protein is recruited to the receptor. If the Rluc donor and YFP acceptor are brought into close proximity (<10 nm), energy is transferred from the luciferase to the fluorophore, resulting in an increase in light emission at the acceptor's wavelength and a decrease at the donor's. The BRET ratio (acceptor emission / donor emission) is calculated over time.[14]

BRET_Workflow start Transfect cells with FP-Rluc (Donor) & Gαq-YFP (Acceptor) culture Culture cells for 24-48 hours start->culture plate Plate cells into 96-well plate culture->plate buffer Incubate in assay buffer plate->buffer substrate Add luciferase substrate buffer->substrate stimulate Stimulate with Dinoprost substrate->stimulate read Measure dual-wavelength luminescence over time stimulate->read analyze Calculate BRET ratio (Acceptor/Donor) read->analyze

Caption: Workflow for a BRET assay to measure GPCR-G protein interaction.

Protocol 3: Progesterone Quantification from Plasma Samples

This protocol details the collection and analysis of blood samples to measure changes in progesterone, providing a functional readout of luteolysis induced by dinoprost.

Methodology:

  • Animal Treatment: Lactating cows are administered a 25 mg dose of dinoprost tromethamine, either intramuscularly (IM) or subcutaneously (SC).[11]

  • Blood Sample Collection: Blood samples are collected via jugular catheters at specific time points before and after treatment (e.g., every 15 minutes for the first ~2 hours, then at longer intervals up to 72 hours).[11] Samples are collected into tubes containing an anticoagulant like K2 EDTA.[11]

  • Plasma Separation: Samples are centrifuged (e.g., 1000 x g for 15 minutes) to separate the plasma from blood cells.[15]

  • Sample Storage: The collected plasma is stored at -20°C or -80°C until analysis.[11][15]

  • Hormone Analysis: Progesterone concentrations in the plasma samples are quantified using a validated enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kit, following the manufacturer's instructions.[16][17]

  • Data Analysis: Progesterone concentrations are plotted over time to determine the rate and extent of luteal regression for each treatment group.

References

An In-depth Technical Guide to the Chemical Properties and Structure of (5R)-Dinoprost Tromethamine

Author: BenchChem Technical Support Team. Date: December 2025

(5R)-Dinoprost tromethamine , a synthetic analog of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a potent agonist of the prostaglandin F receptor (FP receptor). This technical guide provides a comprehensive overview of its chemical properties, structure, and the signaling pathways it modulates, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a salt composed of the active prostaglandin component, (5R)-Dinoprost, and tromethamine, which enhances its solubility and stability. The quantitative physicochemical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₂₄H₄₅NO₈[1][2]
Molecular Weight 475.62 g/mol [3][4]
Melting Point Approximately 100-101 °C[5]
Boiling Point Data not available (decomposes)
Solubility Water: ≥ 90 mg/mLDMSO: ≥ 90 mg/mLEthanol: >50 mg/mLMethanol: >100 mg/mL[4][6][7]
Appearance White or off-white crystalline powder[8]
pKa Data not available
Optical Rotation +19° to +26° (20 mg/mL in alcohol)

Chemical Structure

This compound is the tromethamine salt of (5Z,9α,11α,13E,15S)-9,11,15-trihydroxyprosta-5,13-dien-1-oic acid. The structure is characterized by a cyclopentane (B165970) ring with two hydroxyl groups and two aliphatic side chains. The stereochemistry is crucial for its biological activity.

Systematic IUPAC Name: (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid compound with 2-amino-2-(hydroxymethyl)propane-1,3-diol (B137165) (1:1)[2][3][9]

Chemical Identifiers:

  • CAS Number: 38562-01-5[1][4]

  • InChI Key: IYGXEHDCSOYNKY-RZHHZEQLSA-N[1][3]

  • SMILES: CCCCC--INVALID-LINK--O)O)O">C@@HO.C(C(CO)(CO)N)O[1]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Dinoprost (5R)-Dinoprost tromethamine FP_Receptor FP Receptor (GPCR) Dinoprost->FP_Receptor Binds to Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ (intracellular) ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction) PKC->Cellular_Response Leads to

References

An In-depth Technical Guide on (5R)-Dinoprost Tromethamine as a Prostaglandin F2 Alpha Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Defining (5R)-Dinoprost Tromethamine

This compound, a stereoisomer of the more commonly known Dinoprost (Prostaglandin F2α, PGF2α), is a prostanoid that plays a significant role in various physiological processes. While often discussed in the context of PGF2α analogues, it is chemically identified as Prostaglandin (B15479496) F2β (PGF2β). This distinction is critical for understanding its specific biological activities and receptor interactions.

Dinoprost tromethamine is the salt form of the free acid, enhancing its solubility and stability for pharmaceutical applications.[1][2] Like PGF2α, (5R)-Dinoprost is a lipid mediator derived from arachidonic acid through the cyclooxygenase (COX) pathway. This guide will provide a comprehensive technical overview of this compound, focusing on its function as a prostaglandin F2 alpha analogue, its mechanism of action, and the experimental methodologies used for its characterization.

Mechanism of Action: Signaling Through the Prostaglandin F Receptor (FP Receptor)

(5R)-Dinoprost, in its capacity as a PGF2α analogue, exerts its biological effects primarily through the activation of the Prostaglandin F receptor (FP receptor), a member of the G-protein coupled receptor (GPCR) superfamily. The FP receptor is predominantly coupled to the Gq alpha subunit of heterotrimeric G proteins.

Upon agonist binding, the FP receptor undergoes a conformational change, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Inositol 1,4,5-trisphosphate (IP3): IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. This rapid increase in intracellular calcium is a key event in mediating many of the physiological effects of PGF2α analogues, such as smooth muscle contraction.

  • Diacylglycerol (DAG): DAG remains in the plasma membrane and, in conjunction with the elevated intracellular calcium, activates Protein Kinase C (PKC). Activated PKC can then phosphorylate a variety of intracellular proteins, leading to downstream cellular responses, including gene expression changes and modulation of other signaling pathways.

Furthermore, studies have indicated that PGF2α receptor activation can lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR), subsequently engaging the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[3] This cross-talk between GPCRs and receptor tyrosine kinases highlights the complexity of prostanoid signaling.

PGF2a_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PGF2a (5R)-Dinoprost (PGF2β) FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor Binds Gq Gq FP_Receptor->Gq Activates EGFR EGFR FP_Receptor->EGFR Transactivates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response MAPK_Cascade MAPK Cascade EGFR->MAPK_Cascade Ca2_release Ca²⁺ Release IP3->Ca2_release Triggers Ca2_release->PKC Ca2_release->Cellular_Response MAPK_Cascade->Cellular_Response

PGF2α Analogue Signaling Pathway via the FP Receptor.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for (5R)-Dinoprost (PGF2β), Dinoprost (PGF2α), and other relevant PGF2α analogues. Direct comparison of absolute values between studies should be made with caution due to potential variations in experimental conditions.

Table 1: Receptor Binding Affinities (Ki) and Potencies (EC50/IC50/p[A50]) at the FP Receptor

CompoundParameterValueSpeciesAssay SystemReference
(5R)-Dinoprost (PGF2β) p[A50]7.35 ± 0.09CatIris Sphincter Contraction[4]
Dinoprost (PGF2α) EC5010 nMHumanInositol Phosphate Formation (HEK 293 cells)
Ki~1 nM--[5]
Tafluprost acid Ki0.4 nMHumanProstanoid FP Receptor Binding[6]
EC500.53 nMHumanProstanoid FP Receptor Activation[6]
Cloprostenol IC503 x 10⁻¹² MRatInhibition of Adipose Differentiation[4]
Fluprostenol IC503 to 10 x 10⁻¹¹ MRatInhibition of Adipose Differentiation[4]
12-iso-PGF2α EC505 µMHumanInositol Phosphate Formation (HEK 293 cells)

Table 2: Comparative Potency of Prostaglandins (B1171923) at the FP Receptor

CompoundRelative PotencyReference
Dinoprost (PGF2α) > PGD2 > PGE2 > PGI2 = TXA2[5]

Detailed Experimental Protocols

The characterization of this compound as a PGF2α analogue involves several key in vitro assays to determine its binding affinity, potency, and efficacy at the FP receptor.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for a receptor.

  • Objective: To determine the equilibrium dissociation constant (Ki) of (5R)-Dinoprost for the FP receptor.

  • Principle: A competition binding assay is performed where a constant concentration of a radiolabeled PGF2α analogue (e.g., [³H]-PGF2α) is incubated with a source of FP receptors (e.g., cell membranes from cells overexpressing the receptor) in the presence of increasing concentrations of unlabeled (5R)-Dinoprost. The amount of radioligand displaced by (5R)-Dinoprost is measured, allowing for the calculation of its inhibitory concentration (IC50), which is then converted to a Ki value.

  • Methodology:

    • Membrane Preparation: Cells stably expressing the human FP receptor are harvested and homogenized. The cell lysate is centrifuged to pellet the membranes, which are then washed and resuspended in a suitable buffer. Protein concentration is determined.

    • Assay Setup: In a multi-well plate, membrane preparations are incubated with a fixed concentration of [³H]-PGF2α and varying concentrations of (5R)-Dinoprost.

    • Incubation: The plate is incubated at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

    • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

    • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

    • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, from which the Ki is calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start membrane_prep Prepare Membranes with FP Receptors start->membrane_prep incubation Incubate Membranes with [³H]-PGF2α and (5R)-Dinoprost membrane_prep->incubation filtration Rapid Filtration (Separates Bound from Free) incubation->filtration scintillation Liquid Scintillation Counting filtration->scintillation data_analysis Data Analysis (IC50 and Ki Calculation) scintillation->data_analysis end End data_analysis->end Calcium_Mobilization_Workflow start Start cell_culture Culture Cells Expressing FP Receptors start->cell_culture dye_loading Load Cells with Calcium-Sensitive Dye cell_culture->dye_loading compound_addition Add (5R)-Dinoprost in Fluorescence Plate Reader dye_loading->compound_addition fluorescence_measurement Measure Fluorescence Intensity Over Time compound_addition->fluorescence_measurement data_analysis Data Analysis (EC50 Calculation) fluorescence_measurement->data_analysis end End data_analysis->end

References

An In-depth Technical Guide to the Biological Functions of (5R)-Dinoprost Tromethamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5R)-Dinoprost tromethamine, a synthetic analog of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a potent luteolytic agent and stimulator of smooth muscle contraction.[1][2][3] Its tromethamine salt form enhances its solubility in water.[4][5][6] This technical guide provides a comprehensive overview of the core biological functions of this compound, its mechanism of action, relevant quantitative data, and detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development in the fields of reproductive biology, obstetrics, and veterinary medicine.

This compound is also known by several synonyms, including:

Core Biological Functions

The primary biological activities of this compound stem from its potent agonist activity at the prostaglandin F2α receptor (FP receptor).[8] This interaction initiates a cascade of intracellular events that lead to two main physiological outcomes:

  • Stimulation of Myometrial Contractions: this compound induces strong contractions of the uterine smooth muscle (myometrium). This uterotonic effect is dose-dependent and is fundamental to its therapeutic applications in the induction of labor and termination of pregnancy.[9][10][11]

  • Induction of Luteolysis: The compound effectively causes the regression of the corpus luteum, a process known as luteolysis.[1][2][12] This leads to a sharp decline in progesterone (B1679170) production, a hormone essential for the maintenance of pregnancy. This function is widely utilized in veterinary medicine for estrus synchronization in livestock.[1][2]

Mechanism of Action and Signaling Pathway

This compound exerts its effects by binding to and activating the prostaglandin F2α receptor (FP receptor), a member of the G-protein coupled receptor (GPCR) superfamily. The activation of the FP receptor initiates a well-defined signaling cascade:

  • Gq Protein Activation: Upon agonist binding, the FP receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein, Gq.

  • Phospholipase C (PLC) Activation: The activated α-subunit of Gq stimulates the membrane-bound enzyme, phospholipase C (PLC).

  • Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two intracellular second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.

  • Protein Kinase C (PKC) Activation: The increased intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC).

  • Cellular Response: The elevation of intracellular Ca2+ is the primary driver of smooth muscle contraction. In myometrial cells, this leads to the activation of calmodulin and myosin light chain kinase, resulting in muscle contraction. In luteal cells, the signaling cascade, coupled with other factors, leads to apoptosis and the cessation of progesterone synthesis.

FP_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Dinoprost (5R)-Dinoprost tromethamine FP_receptor FP Receptor (GPCR) Dinoprost->FP_receptor Binds to Gq Gq Protein FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Activates Response Physiological Response (e.g., Myometrial Contraction, Luteolysis) Ca->Response PKC->Response

Caption: FP Receptor Signaling Pathway.

Quantitative Data

The following tables summarize key quantitative parameters related to the biological activity and pharmacokinetics of this compound and its active component, dinoprost (PGF2α).

Table 1: In Vitro Potency of Dinoprost (PGF2α)

ParameterValueCell Line/SystemReference
EC5024.5 nMNIH3T3 cells (murine embryonic fibroblast)[13]
IC50Not Available--
KiNot Available--
KdNot Available--

Table 2: Pharmacokinetic Parameters of Dinoprost

ParameterValueSpeciesRoute of AdministrationReference
Half-life (t½)A few minutesCattle, Sow, MareIntramuscular or Subcutaneous[1]
ClearanceRapidly clearedCattle, Sow, MareIntramuscular or Subcutaneous[1]
Volume of DistributionNot Available---
BioavailabilityRapidly absorbedCattle, Sow, MareIntramuscular or Subcutaneous[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Ex Vivo Myometrial Contraction Assay

This protocol is adapted from established methods for measuring uterine smooth muscle contractility.[14][15][16]

Objective: To quantify the contractile response of myometrial tissue to this compound.

Materials:

  • Fresh myometrial tissue biopsies

  • Krebs-bicarbonate solution (composition: 118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, 11 mM glucose)

  • This compound stock solution

  • Carbogen (B8564812) gas (95% O2, 5% CO2)

  • Multi-chamber organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation:

    • Immediately place fresh myometrial biopsies in ice-cold Krebs-bicarbonate solution.

    • Under a dissecting microscope, carefully remove connective and vascular tissue.

    • Cut longitudinal strips of myometrium approximately 10 mm in length and 2 mm in width.

  • Mounting and Equilibration:

    • Mount the myometrial strips in the organ baths containing Krebs-bicarbonate solution maintained at 37°C and continuously bubbled with carbogen gas.

    • Attach one end of the strip to a fixed hook and the other to an isometric force transducer.

    • Apply a passive tension of 2 grams to each strip and allow the tissue to equilibrate for at least 2 hours. Spontaneous contractions should develop during this period.

    • Replace the Krebs solution every 15-20 minutes.

  • Application of this compound:

    • Once stable spontaneous contractions are established, begin the cumulative addition of this compound to the organ bath.

    • Start with a low concentration (e.g., 1 nM) and increase in a stepwise manner (e.g., half-log increments) up to a high concentration (e.g., 10 µM).

    • Allow the tissue to respond to each concentration for a fixed period (e.g., 20-30 minutes) before adding the next concentration.

  • Data Acquisition and Analysis:

    • Continuously record the isometric tension generated by the myometrial strips.

    • For each concentration, quantify the amplitude (peak force), frequency (contractions per unit time), and area under the curve (an integrated measure of total contractile activity).

    • Construct a dose-response curve to determine the EC50 of this compound.

Myometrial_Contraction_Workflow cluster_prep Tissue Preparation cluster_setup Experimental Setup cluster_exp Experiment cluster_analysis Data Analysis A Obtain fresh myometrial biopsy B Dissect and clean tissue A->B C Cut into longitudinal strips (10mm x 2mm) B->C D Mount strips in organ bath (Krebs solution, 37°C, Carbogen) C->D E Attach to force transducer D->E F Apply 2g tension and equilibrate (2 hours) E->F G Establish stable spontaneous contractions F->G H Cumulative addition of This compound G->H I Record isometric tension H->I J Quantify amplitude, frequency, and AUC I->J K Generate dose-response curve and calculate EC50 J->K

Caption: Ex Vivo Myometrial Contraction Assay Workflow.
In Vivo Luteolysis Induction in a Rodent Model

This protocol provides a general framework for inducing luteolysis in rats, which can be adapted for other rodent models.[17][18]

Objective: To assess the luteolytic efficacy of this compound by measuring the decline in serum progesterone.

Materials:

  • Sexually mature female rats (e.g., Sprague-Dawley, 8-10 weeks old)

  • This compound solution for injection

  • Vehicle control (e.g., saline)

  • Anesthetic (e.g., isoflurane)

  • Blood collection supplies (e.g., syringes, tubes)

  • Progesterone immunoassay kit (e.g., ELISA)

Procedure:

  • Induction of Pseudopregnancy:

    • To ensure the presence of functional corpora lutea, induce pseudopregnancy in female rats. This can be achieved by sterile mating with a vasectomized male or by cervical stimulation on the day of estrus.

  • Animal Grouping and Dosing:

    • On day 5-7 of pseudopregnancy (when the corpora lutea are fully functional), randomly assign animals to treatment groups (e.g., vehicle control, different doses of this compound).

    • Administer this compound or vehicle via the desired route (e.g., subcutaneous or intramuscular injection).

  • Blood Sampling:

    • At predetermined time points after administration (e.g., 0, 12, 24, 48 hours), collect blood samples. Blood can be collected via a tail vein or saphenous vein in anesthetized animals.

  • Hormone Analysis:

    • Separate serum from the blood samples by centrifugation.

    • Measure serum progesterone concentrations using a validated immunoassay.

  • Data Analysis:

    • Compare the serum progesterone levels between the treatment and control groups at each time point. A significant decrease in progesterone levels in the this compound-treated groups indicates functional luteolysis.

Luteolysis_Induction_Workflow cluster_prep Animal Preparation cluster_exp Experiment cluster_analysis Analysis A Induce pseudopregnancy in female rats B Allow development of functional corpora lutea A->B C Randomize rats into treatment groups B->C D Administer (5R)-Dinoprost tromethamine or vehicle C->D E Collect blood samples at predetermined time points D->E F Separate serum and measure progesterone E->F G Compare progesterone levels between groups F->G H Assess luteolytic efficacy G->H

Caption: In Vivo Luteolysis Induction Workflow.

Conclusion

This compound is a well-characterized prostaglandin F2α analog with significant and potent biological functions, primarily the stimulation of myometrial contractions and the induction of luteolysis. Its mechanism of action via the FP receptor and the subsequent Gq-PLC-IP3-Ca2+ signaling pathway is a classic example of GPCR-mediated cellular response. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and utilize this compound in their respective fields. Future research may focus on the development of more selective FP receptor modulators with improved therapeutic profiles.

References

(5R)-Dinoprost Tromethamine and the Prostaglandin F Receptor: A Technical Overview of Binding Affinity and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the binding characteristics of prostaglandins (B1171923) to the prostaglandin (B15479496) F (FP) receptor, with a specific focus on (5R)-Dinoprost tromethamine. While direct quantitative binding affinity data for the (5R)-stereoisomer, also known as Prostaglandin F2β (PGF2β), is not extensively available in public literature, this document offers a comprehensive overview of the binding properties of the well-studied Prostaglandin F2α (PGF2α), the active component of standard Dinoprost tromethamine.

Furthermore, this guide details the experimental protocols required to determine receptor binding affinity and elucidates the downstream signaling pathways activated upon ligand binding.

Receptor Binding Affinity

The interaction between a ligand and its receptor is a critical determinant of its biological activity. This interaction is quantified by its binding affinity, typically expressed as the inhibition constant (Ki), dissociation constant (Kd), or the half-maximal inhibitory concentration (IC50).

Quantitative Data for Prostaglandin F2α at the FP Receptor

As a primary reference, the following table summarizes the binding affinity of PGF2α for the human FP receptor. This data is derived from competitive binding assays using radiolabeled PGF2α.

LigandReceptorAssay TypeParameterValue (nM)
Prostaglandin F2αHuman Prostanoid FP ReceptorCompetition BindingIC5020

Indirect evidence suggests that Prostaglandin F2β may have a lower affinity for the FP receptor compared to PGF2α.

Experimental Protocol: Competitive Radioligand Binding Assay

To determine the binding affinity of a test compound such as this compound for the FP receptor, a competitive radioligand binding assay is a standard and robust method.

Principle

This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (e.g., [³H]-PGF2α) for binding to the FP receptor. The concentration of the test compound that displaces 50% of the radiolabeled ligand is its IC50 value, from which the inhibition constant (Ki) can be calculated.

Materials
  • Receptor Source: Membrane preparations from cells stably expressing the human FP receptor (e.g., HEK293 or 1321N1 cells).

  • Radioligand: [³H]-Prostaglandin F2α.

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of unlabeled PGF2α.

  • Assay Buffer: e.g., 50 mM Tris-HCl (pH 6.0), 0.5% BSA.

  • Wash Buffer: e.g., 50 mM Tris-HCl (pH 7.4).

  • Filtration System: Glass fiber filters (e.g., Unifilter 96 GF/C) and a cell harvester.

  • Scintillation Counter: For quantifying radioactivity.

  • 96-well plates.

Workflow

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis prep_membranes Prepare receptor membrane homogenates add_components Add to 96-well plate: - Membranes - Buffer/Test Compound - Radioligand prep_membranes->add_components prep_ligands Prepare serial dilutions of test compound and controls prep_ligands->add_components prep_radio Prepare radioligand solution prep_radio->add_components incubate Incubate to reach equilibrium (e.g., 60 min at 37°C) add_components->incubate filter Rapidly filter through glass fiber filters incubate->filter wash Wash filters with ice-cold wash buffer filter->wash dry Dry filters wash->dry count Add scintillation cocktail and count radioactivity dry->count calculate_specific Calculate specific binding count->calculate_specific plot_curve Plot competition curve (% specific binding vs. log[compound]) calculate_specific->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50 calculate_ki Calculate Ki value determine_ic50->calculate_ki

Caption: Workflow for a competitive radioligand binding assay.

Detailed Procedure
  • Membrane Preparation:

    • Culture cells expressing the FP receptor to a high density.

    • Harvest the cells and homogenize in a suitable buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add membrane preparation, assay buffer, and [³H]-PGF2α.

    • Non-specific Binding Wells: Add membrane preparation, a high concentration of unlabeled PGF2α, and [³H]-PGF2α.

    • Competition Wells: Add membrane preparation, serial dilutions of this compound, and [³H]-PGF2α.

  • Incubation:

    • Incubate the plate, typically for 60 minutes at 37°C, to allow the binding to reach equilibrium.[1]

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

FP Receptor Signaling Pathway

The prostaglandin F receptor (FP) is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.[2] Activation of the FP receptor by an agonist initiates a well-defined intracellular signaling cascade.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol ligand (5R)-Dinoprost Tromethamine receptor FP Receptor ligand->receptor g_protein Gq/11 receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum (ER) ip3->er binds to receptor on pkc Protein Kinase C (PKC) dag->pkc activates ca2 Ca²⁺ er->ca2 releases ca2->pkc co-activates response Cellular Responses (e.g., smooth muscle contraction, altered gene expression) ca2->response mediates pkc->response phosphorylates target proteins

Caption: FP receptor signaling cascade via Gq/11 activation.

Key Steps in the Signaling Cascade
  • Ligand Binding: this compound binds to the extracellular domain of the FP receptor.

  • G-Protein Activation: Ligand binding induces a conformational change in the receptor, leading to the activation of the associated Gq/11 protein. This involves the exchange of GDP for GTP on the Gαq subunit.

  • Phospholipase C (PLC) Activation: The activated Gαq subunit dissociates and activates phospholipase C.

  • Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 diffuses into the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.

  • Protein Kinase C (PKC) Activation: The increase in intracellular Ca²⁺ and the presence of DAG synergistically activate protein kinase C at the plasma membrane.

  • Cellular Response: Activated PKC and elevated intracellular Ca²⁺ levels lead to the phosphorylation of various downstream target proteins, culminating in diverse cellular responses such as smooth muscle contraction, modulation of ion channels, and changes in gene expression.

This comprehensive overview provides the foundational knowledge for researchers and drug development professionals working with this compound and other ligands targeting the prostaglandin F receptor. The provided experimental framework can be adapted to quantitatively assess the binding affinity of novel compounds, while the detailed signaling pathway offers insights into their potential functional effects.

References

An In-Depth Technical Guide on the In Vivo Metabolism of (5R)-Dinoprost Tromethamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(5R)-Dinoprost tromethamine, a synthetic analog of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), undergoes rapid and extensive metabolism in vivo. Upon administration, it is quickly dissociated to its active form, dinoprost (B1670695) (PGF2α). The metabolic cascade that follows is characterized by a very short plasma half-life, typically in the range of a few minutes, with primary clearance occurring in the lungs and liver. The principal metabolic transformations involve oxidation of the 15-hydroxyl group, reduction of the C13-C14 double bond, and subsequent β- and ω-oxidation of the side chains. This guide provides a comprehensive overview of the metabolic pathways, pharmacokinetic parameters, and experimental methodologies used to study the in vivo fate of this compound, presenting available quantitative data and detailed protocols to support further research and development.

Introduction

Dinoprost, as a potent luteolytic agent, is widely used in veterinary and human medicine for the synchronization of estrus, induction of labor, and termination of pregnancy.[1] A thorough understanding of its in vivo metabolism and pharmacokinetics is crucial for optimizing therapeutic regimens and ensuring safety. This technical guide synthesizes the current knowledge on the biotransformation of this compound, with a focus on its metabolic pathways, quantitative pharmacokinetic data, and the analytical methods employed for its study.

Metabolic Pathways

The in vivo metabolism of dinoprost is a multi-step process designed to rapidly inactivate the potent prostaglandin and facilitate its excretion. The primary metabolic events are enzymatic and occur predominantly in the lungs and liver.[1]

Initial Transformations:

  • Oxidation: The first and most rapid metabolic step is the oxidation of the biologically crucial 15-hydroxyl group by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This results in the formation of 15-keto-prostaglandin F2α, a significantly less active metabolite.

  • Reduction: Following oxidation, the Δ13 double bond is reduced by 15-keto-prostaglandin-Δ13-reductase, yielding 13,14-dihydro-15-keto-prostaglandin F2α (PGFM). PGFM is the major, more stable, and most abundant circulating metabolite of PGF2α.[2][3]

Secondary Transformations (Degradation of Side Chains):

  • β-Oxidation: The carboxylic acid side chain of the prostaglandin molecule undergoes successive rounds of β-oxidation, similar to fatty acid metabolism. This process shortens the carbon chain by two-carbon units at a time, leading to the formation of tetranor (C16) and dinor (C18) metabolites.

  • ω-Oxidation: The terminal methyl group of the alkyl side chain can be hydroxylated (ω-oxidation), followed by further oxidation to a carboxylic acid. This process results in the formation of dicarboxylic acid metabolites.

These metabolic transformations culminate in the formation of polar, water-soluble compounds that are readily excreted, primarily in the urine.[4]

Figure 1: Primary Metabolic Pathways of Dinoprost Dinoprost (5R)-Dinoprost Metabolite1 15-keto-PGF2α Dinoprost->Metabolite1 15-PGDH Metabolite2 13,14-dihydro-15-keto-PGF2α (PGFM) (Major Circulating Metabolite) Metabolite1->Metabolite2 15-keto-PG-Δ13-reductase Metabolite3 β-oxidation products (e.g., tetranor metabolites) Metabolite2->Metabolite3 Metabolite4 ω-oxidation products Metabolite2->Metabolite4 Excretion Urinary Excretion Metabolite3->Excretion Metabolite4->Excretion Figure 2: Experimental Workflow for In Vivo PK Study A Animal Dosing (e.g., Rat, Monkey, Human) with Dinoprost Tromethamine B Serial Blood Sampling (e.g., at 0, 5, 15, 30, 60, 120, 240 min) A->B C Plasma Separation (Centrifugation) B->C D Sample Preparation (Protein Precipitation, Solid Phase Extraction) C->D E LC-MS/MS Analysis (Quantification of Dinoprost and Metabolites) D->E F Pharmacokinetic Modeling (Calculation of Cmax, Tmax, AUC, t½) E->F

References

The Pharmacokinetics of (5R)-Dinoprost Tromethamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of (5R)-Dinoprost tromethamine, a synthetic analog of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), in various animal models. This document summarizes key pharmacokinetic parameters, details common experimental methodologies, and visualizes associated biological pathways and workflows to support preclinical research and drug development efforts.

Executive Summary

This compound, the tromethamine salt of dinoprost (B1670695), is widely used in veterinary medicine for reproductive management in livestock.[1] Its mechanism of action is centered on its potent luteolytic and smooth muscle-stimulating properties, mediated through the prostaglandin F2α receptor (FP receptor).[1][2] Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is critical for optimizing dosing regimens and ensuring therapeutic efficacy and safety.

Pharmacokinetic studies in animal models reveal that dinoprost is characterized by rapid absorption following intramuscular or subcutaneous administration and an extremely short plasma half-life, on the order of minutes.[3][4] It is quickly and extensively metabolized, primarily in the lungs and liver, with its major metabolite, 13,14-dihydro-15-keto-PGF2α (PGFM), being the most commonly measured analyte in plasma due to its greater stability.[3][5] The metabolism in rats and monkeys has been found to be qualitatively similar.[4] This rapid clearance necessitates careful consideration of the route of administration and sampling times in preclinical studies.

Pharmacokinetic Data in Animal Models

Quantitative pharmacokinetic data for the parent compound, (5R)-Dinoprost, is limited in publicly available literature, largely due to its rapid metabolism and clearance. Most studies focus on quantifying the more stable metabolite, PGFM, as a surrogate for systemic exposure. The following tables summarize the available qualitative and quantitative data across various species.

Table 1: Pharmacokinetic Parameters of this compound and its Metabolite (PGFM) in Animal Models

SpeciesRouteDoseAnalyteTmaxCmaxAUCHalf-life (t½)Key Findings & Citations
Cow IM25 mgDinoprost---MinutesRapidly cleared from blood.[3][4]
Cow IM25 mgPGFM~15-30 minVariable1,146 ± 177 pg·h/mL (0-90 min)-PGFM is the primary circulating metabolite.[5][6]
Cow SC25 mgPGFM~15-30 minVariable1,664 ± 129 pg·h/mL (0-90 min)-Subcutaneous route resulted in greater initial PGFM exposure compared to IM.[5][6]
Rat IVN/ADinoprostImmediate--Very ShortRapidly distributed to and dissipated from tissues.[4] Metabolism is qualitatively similar to monkeys.[4]
Monkey IV15 mg/kg/day (infusion)Dinoprost---Very ShortConsidered non-toxic at this dose. Metabolism is qualitatively similar to rats.[4][7]
Dog IV0.6 mg/kg/dayDinoprost---Very ShortNo signs of toxicity observed over 30 days.[7]
Rabbit SC0.5-1.0 mg/kg/dayDinoprost---Very ShortNon-teratogenic at these doses.[4]
Swine IM10 mgDinoprost---Very ShortUsed for parturition induction; mean interval to parturition is ~30 hours.[8]

Note: Dashes (-) indicate that specific quantitative data was not found in the cited literature. AUC values for cows are for the initial 90-minute period post-administration.

Experimental Protocols

Detailed and standardized protocols are essential for reliable and reproducible pharmacokinetic studies. Below are representative methodologies for in-vivo studies and bioanalytical quantification.

In-Vivo Pharmacokinetic Study Protocol (Representative)

This protocol is a generalized representation for a pharmacokinetic study in a rodent model, such as the rat.

  • Animal Model: Male Sprague-Dawley rats (n=4-6 per time point or per group for serial sampling), weighing 200-250g. Animals are acclimatized for at least one week prior to the study.

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.

  • Drug Formulation: this compound is dissolved in a sterile saline solution to the desired concentration (e.g., 1 mg/mL).

  • Administration:

    • Intravenous (IV): A single bolus dose (e.g., 1 mg/kg) is administered via the lateral tail vein.

    • Intramuscular (IM): A single dose (e.g., 5 mg/kg) is administered into the quadriceps muscle.

  • Blood Sampling:

    • Serial blood samples (~0.25 mL) are collected from the jugular vein or via tail-prick at pre-dose (0) and at 2, 5, 10, 15, 30, 60, 120, and 240 minutes post-dose.

    • Due to the rapid clearance of dinoprost, early time points are critical.

    • Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA) and an cyclooxygenase inhibitor (e.g., indomethacin) to prevent ex-vivo prostaglandin synthesis.[9]

    • Samples are immediately placed on ice and centrifuged at ~2000 x g for 10 minutes at 4°C to separate plasma.

  • Sample Storage: Plasma is transferred to labeled cryovials and stored at -80°C until analysis.

  • Data Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.).

Bioanalytical Method: LC-MS/MS for Dinoprost Quantification

This section describes a typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of dinoprost in plasma.

  • Sample Preparation (Solid-Phase Extraction):

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add an internal standard (e.g., deuterated Dinoprost-d4).

    • Acidify the sample with a weak acid (e.g., formic acid) to a pH of ~3.5 to protonate the dinoprost molecule.

    • Condition a mixed-mode solid-phase extraction (SPE) cartridge with methanol (B129727) followed by acidified water.

    • Load the plasma sample onto the SPE cartridge.

    • Wash the cartridge with a low-organic solvent (e.g., 10% methanol in water) to remove interferences.

    • Elute the analyte with a high-organic solvent (e.g., 90% acetonitrile (B52724) in water).

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

  • Chromatographic Conditions:

    • LC System: A high-performance liquid chromatography (HPLC) system.

    • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 20% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometric Conditions:

    • MS System: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Example):

      • Dinoprost: Precursor Ion (Q1) m/z 353.2 -> Product Ion (Q3) m/z 193.1

      • Dinoprost-d4 (IS): Precursor Ion (Q1) m/z 357.2 -> Product Ion (Q3) m/z 197.1

    • Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.

  • Calibration and Quantification:

    • Prepare a calibration curve by spiking blank plasma with known concentrations of dinoprost.

    • Analyze calibration standards and unknown samples.

    • Quantify the analyte concentration by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Signaling Pathways and Experimental Workflows

Visualizing complex biological and experimental processes is crucial for understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate the signaling pathway of this compound and a typical experimental workflow for its pharmacokinetic analysis.

Signaling Pathway of this compound

(5R)-Dinoprost (PGF2α) exerts its effects by binding to the FP receptor, a G-protein coupled receptor (GPCR). This binding initiates a signaling cascade that leads to various physiological responses, including myometrial contraction and luteolysis.[6][10]

PGF2a_Signaling_Pathway PGF2a (5R)-Dinoprost (PGF2α) FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor G_Protein Gq Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release ER->Ca2_release Ca2 [Ca²⁺]i ↑ Ca2_release->Ca2 Contraction Smooth Muscle Contraction Ca2->Contraction Luteolysis Luteolysis Ca2->Luteolysis PKC->Contraction

PGF2α activates the FP receptor, leading to Ca²⁺ release and smooth muscle contraction.
Experimental Workflow for Pharmacokinetic Analysis

The process of conducting a pharmacokinetic study involves several distinct stages, from initial planning and in-vivo execution to bioanalysis and data interpretation.

PK_Workflow cluster_pre Pre-Study cluster_invivo In-Vivo Phase cluster_bioanalysis Bioanalysis Phase cluster_data Data Analysis Protocol Protocol Design Formulation Drug Formulation Protocol->Formulation Dosing Animal Dosing (IV, IM, etc.) Formulation->Dosing Sampling Blood Sample Collection Dosing->Sampling Processing Plasma Processing & Storage Sampling->Processing Extraction Sample Extraction (SPE) Processing->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quant Quantification Analysis->Quant PK_Calc PK Parameter Calculation Quant->PK_Calc Report Final Report PK_Calc->Report

Workflow for a typical preclinical pharmacokinetic study of this compound.

Conclusion

The pharmacokinetic profile of this compound is defined by its rapid absorption and extremely fast elimination, presenting unique challenges for characterization. Studies across various animal models consistently demonstrate a short half-life, with metabolism being a significant clearance pathway. Consequently, its primary metabolite, PGFM, often serves as a more practical marker for assessing systemic exposure. The methodologies and pathways detailed in this guide provide a foundational framework for researchers designing and interpreting preclinical studies of this and other rapidly metabolized prostaglandin analogs. Future research focusing on highly sensitive analytical methods may further elucidate the disposition of the parent compound in different species.

References

An In-depth Technical Guide on (5R)-Dinoprost Tromethamine for Inducing Luteolysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(5R)-Dinoprost tromethamine, a synthetic analog of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a potent luteolytic agent used extensively in reproductive management across various species.[1][2] Its primary mechanism of action involves the targeted induction of apoptosis in the corpus luteum (CL), leading to a rapid decline in progesterone (B1679170) production and the initiation of a new estrous cycle.[3][4] This guide provides a comprehensive technical overview of the molecular mechanisms, signaling pathways, and experimental protocols associated with this compound-induced luteolysis, presenting key quantitative data and visual aids to support research and development in this area.

Mechanism of Action and Signaling Pathways

The luteolytic action of this compound is initiated by its binding to the prostaglandin F2α receptor (PTGFR), a G-protein coupled receptor predominantly located on the large luteal cells of the corpus luteum.[5] This binding event triggers a cascade of intracellular signaling events, culminating in both functional and structural regression of the CL.

Functional Luteolysis: This involves the inhibition of progesterone synthesis. Key signaling events include:

  • Activation of Gαq/11: Binding of Dinoprost (B1670695) to its receptor activates the Gαq/11 protein.[4]

  • Phospholipase C (PLC) Activation: Gαq/11 stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4]

  • Increased Intracellular Calcium and Protein Kinase C (PKC) Activation: IP3 triggers the release of calcium from intracellular stores, and DAG activates PKC.[4]

  • MAPK Signaling Cascade: Activation of PKC leads to the stimulation of the mitogen-activated protein kinase (MAPK) signaling cascade, including extracellular signal-regulated kinase (ERK).[4]

Structural Luteolysis: This refers to the apoptosis or programmed cell death of luteal cells. The key pathways involved are:

  • Intrinsic Apoptotic Pathway: PGF2α signaling leads to an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[3] This disrupts the mitochondrial membrane, leading to the release of cytochrome c and the activation of caspases.

  • Caspase-Activated DNase (CAD): The activation of the caspase cascade ultimately leads to the activation of CAD, which is responsible for the fragmentation of DNA, a hallmark of apoptosis.[3]

  • Inflammatory Response: PGF2α induces the expression of various cytokines and activates inflammatory pathways involving NF-κB and STAT, which contribute to the recruitment of immune cells and further promote luteal regression.[4]

Signaling Pathway Diagram

Luteolysis_Signaling_Pathway Dinoprost (5R)-Dinoprost Tromethamine PTGFR PGF2α Receptor (PTGFR) Dinoprost->PTGFR G_protein Gαq/11 PTGFR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Ca_release->PKC Co-activates MAPK MAPK Cascade (ERK) PKC->MAPK Functional_Luteolysis Functional Luteolysis (↓ Progesterone) MAPK->Functional_Luteolysis Bax_Bcl2 ↑ Bax/Bcl-2 Ratio MAPK->Bax_Bcl2 Cytokines ↑ Cytokine Expression MAPK->Cytokines Luteolysis Luteolysis Functional_Luteolysis->Luteolysis Complete Luteolysis Caspase Caspase Activation Bax_Bcl2->Caspase CAD Caspase-Activated DNase (CAD) Caspase->CAD Apoptosis Apoptosis CAD->Apoptosis Structural_Luteolysis Structural Luteolysis Apoptosis->Structural_Luteolysis Inflammation Inflammation Cytokines->Inflammation Inflammation->Structural_Luteolysis Structural_Luteolysis->Luteolysis Complete Luteolysis

Caption: Signaling pathway of this compound-induced luteolysis.

Quantitative Data on Luteolytic Efficacy

The effective dose of this compound for inducing luteolysis varies depending on the species and route of administration. The following tables summarize key quantitative data from various studies.

Table 1: Effective Doses of Dinoprost Tromethamine for Luteolysis in Various Species

SpeciesEffective DoseRoute of AdministrationReference
Donkeys0.625 mg (single low dose)Intramuscular (IM)[6][7]
Mares1.25 mgIntramuscular (IM)[8]
Ewes12.5 mgIntramuscular (IM)[9][10]
Dairy Cows25 mgIntramuscular (IM) or Subcutaneous (SC)[11][12][13]
Nelore Cows7.5 mg (50% of conventional dose)Intramuscular (IM) or Intravulvosubmucosal (IVSM)[14]

Table 2: Comparative Luteolytic Efficacy and Physiological Responses

SpeciesComparisonKey FindingsReference
Dairy CowsDinoprost vs. Cloprostenol (B1669231)Dinoprost resulted in a higher rate of luteal regression (91.3% vs. 86.6%), though pregnancy rates did not significantly differ.[15]
Dairy CowsIntramuscular vs. SubcutaneousSubcutaneous administration resulted in greater circulating PGFM concentrations 15-90 minutes post-treatment, but no difference in progesterone decline.[12][16]
EwesDinoprost vs. CloprostenolBoth induced CL regression. Dinoprost significantly increased nitric oxide levels and blood velocity within 30 minutes, while cloprostenol decreased them.[9][10]
DonkeysDose-responseLowering the dose of dinoprost tromethamine reduced adverse effects while maintaining efficacy in shortening the estrous cycle.[17][6][7][18]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline key experimental protocols for studying this compound-induced luteolysis.

In Vivo Animal Models

Objective: To evaluate the luteolytic efficacy, dose-response, and physiological effects of this compound in a living organism.

General Protocol:

  • Animal Selection and Synchronization: Select healthy, cycling females of the target species (e.g., cows, ewes, mares). Synchronize their estrous cycles using a standard protocol (e.g., two injections of PGF2α 11-14 days apart).[9][15]

  • Treatment Administration: On a specific day of the estrous cycle (e.g., Day 9-10 post-estrus), administer this compound via the desired route (e.g., intramuscularly, subcutaneously).[5][9]

  • Blood Sampling: Collect blood samples via jugular venipuncture at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 12, 24, 48, 72 hours) post-treatment for hormone analysis.[12]

  • Corpus Luteum Evaluation: Monitor the size, morphology, and blood flow of the corpus luteum using color Doppler ultrasonography at regular intervals.[9][10]

  • Hormone Analysis: Measure serum progesterone concentrations using validated immunoassays (e.g., ELISA, RIA) to assess functional luteolysis.[19][20]

  • Estrus Detection: Monitor animals for signs of estrus (e.g., behavioral changes, automated activity monitoring) to determine the interval to the next ovulation.[21]

Experimental Workflow: In Vivo Luteolysis Study

InVivo_Workflow Start Start: Animal Selection & Synchronization Treatment Treatment Administration (this compound) Start->Treatment Data_Collection Data Collection Treatment->Data_Collection Blood Blood Sampling (Jugular Venipuncture) Data_Collection->Blood Ultrasound Corpus Luteum Imaging (Color Doppler Ultrasound) Data_Collection->Ultrasound Estrus Estrus Detection (Behavioral/Automated) Data_Collection->Estrus Analysis Analysis Blood->Analysis Ultrasound->Analysis Estrus->Analysis Hormone Progesterone Assay (ELISA/RIA) Analysis->Hormone CL_Metrics CL Size & Blood Flow Measurement Analysis->CL_Metrics Estrus_Interval Interval to Estrus Calculation Analysis->Estrus_Interval End End: Evaluation of Luteolytic Efficacy Hormone->End CL_Metrics->End Estrus_Interval->End

Caption: Workflow for an in vivo study of induced luteolysis.

In Vitro Luteal Cell Culture Models

Objective: To investigate the direct cellular and molecular mechanisms of this compound on luteal cells.

General Protocol:

  • Corpus Luteum Collection: Obtain ovaries from sexually mature animals at a specific stage of the estrous cycle (e.g., mid-luteal phase) from a local abattoir.[22]

  • Luteal Cell Isolation: Aseptically dissect the corpora lutea from the ovaries. Mince the tissue and digest with an enzyme solution (e.g., collagenase) to obtain a single-cell suspension.[22]

  • Cell Culture: Plate the isolated luteal cells in a suitable culture medium (e.g., M199 or DMEM/F-12) supplemented with fetal bovine serum (FBS) and antibiotics. Maintain the cultures at 37°C in a humidified atmosphere of 5% CO2.[22]

  • Treatment: After allowing the cells to adhere and stabilize, treat the cultures with varying concentrations of this compound.

  • Cell Viability and Apoptosis Assays: Assess cell viability using assays such as MTT or alamarBlue.[22] Evaluate apoptosis by measuring caspase activity, DNA fragmentation (e.g., TUNEL assay), or Bax/Bcl-2 expression via Western blotting or RT-qPCR.

  • Progesterone Measurement: Collect the culture medium at different time points and measure progesterone concentration to assess steroidogenic function.

  • Gene and Protein Expression Analysis: Analyze the expression of key genes and proteins involved in the signaling pathways of interest using techniques like RT-qPCR, Western blotting, or immunofluorescence.

Logical Relationship: In Vitro Experimental Endpoints

InVitro_Endpoints Treatment (5R)-Dinoprost Tromethamine Treatment Cell_Response Luteal Cell Response Treatment->Cell_Response Viability Cell Viability (MTT/alamarBlue) Cell_Response->Viability Apoptosis Apoptosis (Caspase, TUNEL) Cell_Response->Apoptosis Steroidogenesis Steroidogenesis (Progesterone Assay) Cell_Response->Steroidogenesis Gene_Expression Gene/Protein Expression (RT-qPCR, Western Blot) Cell_Response->Gene_Expression Outcome Mechanistic Understanding Viability->Outcome Apoptosis->Outcome Steroidogenesis->Outcome Gene_Expression->Outcome

Caption: Relationship between treatment and endpoints in in vitro luteolysis studies.

Conclusion and Future Directions

This compound remains a cornerstone of reproductive management due to its reliable luteolytic effects. A thorough understanding of its molecular mechanisms and signaling pathways is essential for optimizing its use and for the development of novel therapeutic strategies. The experimental protocols outlined in this guide provide a framework for conducting robust preclinical and clinical research. Future research should focus on further elucidating the intricate cross-talk between different signaling pathways, identifying potential biomarkers for predicting luteolytic response, and developing more targeted and efficient drug delivery systems to minimize side effects and maximize therapeutic outcomes.

References

An In-depth Technical Guide on the Effect of (5R)-Dinoprost Tromethamine on Smooth Muscle Contraction

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

(5R)-Dinoprost tromethamine, a synthetic salt of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a potent pharmacological agent known for its significant effects on smooth muscle tissue.[1] As a member of the prostanoid family, it mediates a wide range of physiological and pathological processes, from reproductive functions like luteolysis and parturition to the regulation of vascular tone and blood pressure.[2][3] Its primary mechanism of action involves binding to the specific prostanoid F receptor (FP receptor), a member of the G-protein coupled receptor (GPCR) superfamily.[4][5]

This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound-induced smooth muscle contraction. It details the principal and modulatory signaling pathways, presents quantitative pharmacological data, and outlines key experimental protocols used to assess its effects. This document is intended to serve as a detailed resource for professionals engaged in cardiovascular, respiratory, and reproductive research and drug development.

Mechanism of Action: Receptor and Signaling Pathways

The contractile effect of Dinoprost (B1670695) on smooth muscle cells (SMCs) is initiated by its binding to the FP receptor. This interaction triggers a cascade of intracellular events that ultimately lead to the phosphorylation of the myosin light chain and the subsequent interaction of actin and myosin filaments.

The Core Gq-PLC-Ca²⁺ Signaling Pathway

The canonical pathway for PGF2α-induced smooth muscle contraction is mediated by the Gq alpha subunit of the G-protein coupled to the FP receptor. Activation of this pathway leads to a rapid increase in intracellular calcium concentration ([Ca²⁺]i), which is the primary trigger for contraction.[5][6]

  • Receptor Activation: Dinoprost binds to the FP receptor on the smooth muscle cell membrane.

  • G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the Gαq subunit, causing its dissociation and activation.

  • PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).

  • Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

  • Calcium Release: IP₃ diffuses through the cytosol and binds to IP₃ receptors on the sarcoplasmic reticulum (SR), triggering the release of stored Ca²⁺ into the cytoplasm.[6][7]

  • Calmodulin Activation: The increased cytosolic Ca²⁺ binds to calmodulin (CaM), a calcium-binding protein.[6]

  • MLCK Activation: The Ca²⁺-CaM complex activates myosin light chain kinase (MLCK).[8]

  • Myosin Phosphorylation and Contraction: MLCK phosphorylates the 20-kDa regulatory light chain of myosin (LC20). This phosphorylation increases the ATPase activity of myosin, enabling it to bind to actin and initiate cross-bridge cycling, resulting in cell contraction.[6][8]

Gq_PLC_Ca_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Dinoprost (5R)-Dinoprost tromethamine FP_Receptor FP Receptor Dinoprost->FP_Receptor Binds Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to Receptor Ca2 Ca²⁺ SR->Ca2 Releases CaM Calmodulin (CaM) MLCK Myosin Light Chain Kinase (MLCK) CaM->MLCK Activates MLC Myosin Light Chain (MLC) MLCK->MLC Phosphorylates MLC_P Phosphorylated MLC (MLC-P) MLC->MLC_P Contraction Contraction MLC_P->Contraction Initiates Ca2->CaM Binds

Diagram 1: Core signaling pathway for Dinoprost-induced smooth muscle contraction.
Modulatory and Sensitizing Pathways

Beyond the primary calcium-dependent mechanism, Dinoprost can also induce or enhance contraction through pathways that increase the sensitivity of the contractile apparatus to Ca²⁺. It also activates pathways more commonly associated with cell growth and hypertrophy.

  • Rho/ROCK Pathway (Calcium Sensitization): Agonist stimulation of GPCRs, including the FP receptor, can activate the small GTPase RhoA and its downstream effector, Rho-associated kinase (ROCK).[8] ROCK phosphorylates and inhibits myosin light chain phosphatase (MLCP), the enzyme responsible for dephosphorylating MLC.[7] This inhibition means that the phosphorylated, active state of myosin is sustained for longer, leading to greater contraction at a given Ca²⁺ concentration. This process is known as calcium sensitization.

  • PI3K/Akt/mTOR Pathway: In vascular smooth muscle cells (VSMCs), PGF2α has been shown to activate the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway.[2][4] While this pathway is heavily implicated in the regulation of cell growth, differentiation, and hypertrophy, its activation by PGF2α agonists has been linked to increased protein synthesis and cell size.[9][10] Inhibition of PI3K can block fluprostenol-induced changes in total protein content in A7R5 VSMCs.[4]

  • ERK/MAPK Pathway: The extracellular signal-regulated kinase (ERK) 1/2, part of the mitogen-activated protein kinase (MAPK) cascade, is another pathway activated by PGF2α in smooth muscle cells.[4][9] This pathway is also involved in cell growth and proliferation, but its activation can contribute to the overall cellular response to Dinoprost.[8]

Modulatory_Pathways cluster_ca_sensitization Ca²⁺ Sensitization cluster_hypertrophy Hypertrophy & Growth Signaling Dinoprost (5R)-Dinoprost tromethamine FP_Receptor FP Receptor Dinoprost->FP_Receptor RhoA RhoA FP_Receptor->RhoA Activates PI3K PI3K FP_Receptor->PI3K Activates ERK ERK1/2 FP_Receptor->ERK Activates ROCK ROCK RhoA->ROCK Activates MLCP_active MLCP (Active) ROCK->MLCP_active Inhibits MLCP_inactive MLCP (Inactive) MLCP_active->MLCP_inactive Contraction Sustained Contraction MLCP_active->Contraction (Permits Dephosphorylation) Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR p70S6K p70S6K mTOR->p70S6K Hypertrophy Hypertrophy & Gene Expression p70S6K->Hypertrophy ERK->Hypertrophy

Diagram 2: Modulatory signaling pathways activated by Dinoprost in smooth muscle.

Quantitative Pharmacological Data

The potency of Dinoprost and related prostanoids varies depending on the specific smooth muscle tissue and the experimental conditions. The EC₅₀ (half-maximal effective concentration) is a key parameter used to quantify agonist potency.

AgonistPreparationParameterValueReference
PGF2αRabbit Submental VeinsEC₅₀7.9 x 10⁻⁹ M[11]
Latanoprost (B1674536) acid (FP agonist)Rabbit Submental VeinsEC₅₀4.9 x 10⁻⁹ M[11]
U-46619 (TXA₂ mimetic)Human Bronchial Smooth MuscleEC₅₀12 nM (1.2 x 10⁻⁸ M)[12]
PGF2αHuman Bronchial Smooth MuscleEC₅₀> 300-fold less potent than U-46619[12]

Note: Data for this compound specifically is often reported under its active component, PGF2α. The table includes data from related prostanoids acting on smooth muscle to provide context on potency.

Experimental Protocols

The contractile effects of Dinoprost on smooth muscle are primarily studied using in vitro methodologies that allow for precise control and measurement of tissue or cell responses.

Isolated Organ Bath Assay

This is the classical and most widely used method for quantifying the contraction and relaxation of intact smooth muscle tissue segments.

Methodology:

  • Tissue Preparation: A segment of smooth muscle tissue (e.g., thoracic aorta, bronchial ring, uterine strip) is carefully dissected from a euthanized animal.[13]

  • Mounting: The tissue is mounted in an organ bath chamber filled with a physiological salt solution (e.g., Krebs-Henseleit buffer) maintained at 37°C and continuously aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).

  • Transducer Connection: One end of the tissue is fixed, while the other is connected to an isometric force transducer to measure tension.

  • Equilibration: The tissue is allowed to equilibrate under a small amount of passive tension (preload) for a period of 60-90 minutes. The buffer is changed periodically.

  • Viability Check: The tissue's viability is confirmed by inducing a contraction with a standard agent, such as potassium chloride (KCl) or phenylephrine.[13]

  • Cumulative Concentration-Response Curve: After washout and return to baseline, Dinoprost is added to the bath in a cumulative, stepwise manner, increasing the concentration logarithmically. The resulting increase in isometric tension is recorded after each addition until a maximal response (Emax) is achieved.[13]

  • Data Analysis: The recorded tension is plotted against the logarithm of the agonist concentration to generate a concentration-response curve, from which the EC₅₀ and Emax values can be calculated.[13]

Organ_Bath_Workflow start Start dissect 1. Dissect Smooth Muscle Tissue start->dissect mount 2. Mount Tissue in Organ Bath dissect->mount equilibrate 3. Equilibrate Under Passive Tension mount->equilibrate viability 4. Check Viability (e.g., with KCl) equilibrate->viability washout 5. Washout and Return to Baseline viability->washout add_drug 6. Add Dinoprost in Cumulative Concentrations washout->add_drug record 7. Record Isometric Tension Data add_drug->record analyze 8. Analyze Data (EC₅₀, Emax) record->analyze end End analyze->end

Diagram 3: Experimental workflow for an isolated organ bath assay.
Cell-Based Contraction Assays

These methods are suitable for higher-throughput screening and for studying the contractile properties of cultured smooth muscle cells.

A. Collagen Gel Contraction Assay: This assay measures the ability of SMCs embedded within a 3D collagen matrix to reorganize and contract the gel.[14]

Methodology:

  • Cell Seeding: Smooth muscle cells are suspended in a solution of neutralized, liquid collagen type I.

  • Gel Polymerization: The cell-collagen suspension is dispensed into a multi-well plate and allowed to polymerize at 37°C, forming a semi-solid gel with embedded cells.

  • Detachment: The gel is gently detached from the sides of the well to allow for free contraction.

  • Stimulation: Dinoprost or other test compounds are added to the culture medium overlying the gel.

  • Measurement: The change in the gel diameter or area is measured over time (minutes to hours) using digital imaging and analysis software. The degree of contraction is proportional to the reduction in gel size.[14]

B. Impedance-Based Contraction Assay: This is a modern, real-time, and label-free method for quantifying cell contraction with high throughput.[15]

Methodology:

  • Cell Culture: SMCs are cultured to confluence on special microplates (E-plates) containing gold microelectrode arrays.

  • Impedance Monitoring: The system applies a small electrical current and measures the impedance, which correlates with cell adhesion, morphology, and coverage.

  • Stimulation: After establishing a stable baseline impedance, Dinoprost is added to the wells.

  • Data Acquisition: As cells contract, their morphology changes, leading to a decrease in their contact with the electrodes. This results in a rapid drop in impedance, which is recorded in real-time.[15]

  • Analysis: The magnitude and kinetics of the impedance change are used to quantitatively characterize the contractile response.[15]

Conclusion

This compound is a powerful contractile agent for smooth muscle, acting primarily through the Gq-coupled FP receptor to increase intracellular calcium. Its effects are further modulated by calcium-sensitizing pathways, such as the Rho/ROCK system, which enhances the contractile response. While also activating pro-hypertrophic pathways like PI3K/mTOR and ERK/MAPK, its acute effect is dominated by the robust initiation of the contractile machinery. The quantitative assessment of these effects relies on well-established experimental protocols, from traditional isolated organ baths to modern, high-throughput impedance-based assays. A thorough understanding of these mechanisms and methodologies is critical for the development of therapeutic agents targeting smooth muscle function in a variety of disease states.

References

Cellular Response to (5R)-Dinoprost Tromethamine Treatment: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular and molecular responses initiated by (5R)-Dinoprost tromethamine, a synthetic analog of prostaglandin (B15479496) F2α (PGF2α). This document details the signaling pathways, quantitative cellular responses, and the experimental protocols used to elucidate these mechanisms.

Introduction

This compound is a potent agonist of the prostaglandin F2α receptor (FP receptor), a member of the G protein-coupled receptor (GPCR) superfamily.[1] Its activation triggers a cascade of intracellular events, primarily involved in smooth muscle contraction and luteolysis.[1] Understanding the intricacies of this cellular response is crucial for its therapeutic applications and for the development of novel drugs targeting this pathway.

Mechanism of Action: The FP Receptor Signaling Pathway

Upon binding to the FP receptor, this compound induces a conformational change in the receptor, leading to the activation of the heterotrimeric G protein Gq/11. This initiates a well-defined signaling cascade:

  • Activation of Phospholipase C (PLC): The activated α-subunit of Gq/11 stimulates the membrane-bound enzyme Phospholipase C.

  • Hydrolysis of PIP2: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. This rapid increase in intracellular calcium is a hallmark of FP receptor activation.

  • Activation of Protein Kinase C (PKC): DAG, in conjunction with the elevated intracellular calcium, activates Protein Kinase C. PKC, in turn, phosphorylates a variety of downstream target proteins, leading to a cascade of cellular responses.

  • Downstream Cellular Responses: The activation of the PLC/IP3/Ca2+ and DAG/PKC pathways ultimately leads to various physiological effects, including smooth muscle contraction, and can also influence gene expression and cell proliferation. A key downstream event is the activation of the mitogen-activated protein kinase (MAPK) cascade, including the phosphorylation of Extracellular signal-Regulated Kinase (ERK).

Signaling Pathway Diagram

FP_Receptor_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Dinoprost (5R)-Dinoprost tromethamine FP_Receptor FP Receptor (GPCR) Dinoprost->FP_Receptor Binds Gq11 Gq/11 FP_Receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto Increased Intracellular Ca2+ ER->Ca2_cyto Releases Ca2_ER Ca2_cyto->PKC Activates Cellular_Response Cellular Response (e.g., Contraction) Ca2_cyto->Cellular_Response Mediates MAPK_cascade MAPK Cascade (e.g., ERK) PKC->MAPK_cascade Activates Gene_Expression Gene Expression (e.g., c-fos) MAPK_cascade->Gene_Expression Regulates

Caption: FP Receptor Signaling Pathway.

Quantitative Cellular Response Data

The cellular response to this compound can be quantified by measuring key downstream events. The following tables summarize available quantitative data.

CompoundCell LineAssayParameterValueReference
DinoprostRat A7r5 cellsIntracellular Calcium MobilizationEC5017.5 - 37 nM[2]
DinoprostMouse 3T3 cellsIntracellular Calcium MobilizationEC5023.3 - 49.0 nM[2]
DinoprostCloned human ocular FP receptorsIntracellular Calcium MobilizationEC50Data not specified[2]

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the cellular response to this compound.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon FP receptor activation.

Experimental Workflow Diagram

Calcium_Assay_Workflow start Start cell_culture 1. Culture cells expressing FP receptors in a 96-well plate start->cell_culture dye_loading 2. Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) cell_culture->dye_loading incubation 3. Incubate to allow dye uptake and de-esterification dye_loading->incubation wash 4. Wash cells to remove extracellular dye incubation->wash treatment 5. Add this compound at various concentrations wash->treatment measurement 6. Measure fluorescence intensity over time using a fluorescence plate reader treatment->measurement analysis 7. Analyze data to determine EC50 and time-course of calcium mobilization measurement->analysis end End analysis->end

Caption: Calcium Mobilization Assay Workflow.

Detailed Protocol:

  • Cell Culture: Plate cells endogenously or recombinantly expressing the FP receptor (e.g., HEK293 cells stably expressing the human FP receptor) in a 96-well black, clear-bottom plate and grow to 80-90% confluency.

  • Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye such as Fura-2 AM (acetoxymethyl ester). Remove the culture medium and add the dye-loading buffer to each well.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes in the dark to allow for dye uptake and intracellular de-esterification.

  • Washing: Gently wash the cells two to three times with a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to remove extracellular dye.

  • Compound Addition: Prepare serial dilutions of this compound in the physiological buffer. Use an automated liquid handler or a multi-channel pipette to add the compound solutions to the wells.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader equipped with an automated injection system. Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen dye (for Fura-2, ratiometric measurements are typically taken at excitation wavelengths of 340 nm and 380 nm, with emission at 510 nm). Record the fluorescence signal over a period of several minutes to capture the initial peak and subsequent decay of the calcium signal.

  • Data Analysis: Calculate the change in fluorescence intensity or the ratio of fluorescence at the two excitation wavelengths over time. Plot the peak response against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value using non-linear regression analysis.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is used to quantify the expression of target genes, such as the immediate-early gene c-fos, which is often upregulated following GPCR-mediated MAPK/ERK activation.

Experimental Workflow Diagram

qPCR_Workflow start Start cell_treatment 1. Treat cells with This compound for a specified time start->cell_treatment rna_extraction 2. Isolate total RNA from treated and control cells cell_treatment->rna_extraction cdna_synthesis 3. Synthesize cDNA via reverse transcription rna_extraction->cdna_synthesis qpcr_setup 4. Set up qPCR reactions with primers for target (c-fos) and reference genes cdna_synthesis->qpcr_setup qpcr_run 5. Run qPCR and collect fluorescence data qpcr_setup->qpcr_run data_analysis 6. Analyze Ct values and calculate fold change in gene expression (ΔΔCt method) qpcr_run->data_analysis end End data_analysis->end

Caption: qPCR Workflow for Gene Expression.

Detailed Protocol:

  • Cell Treatment: Culture cells in 6-well plates and treat with a specific concentration of this compound (e.g., 100 nM) for a defined period (e.g., 30 minutes, 1 hour, 2 hours). Include a vehicle-treated control group.

  • RNA Isolation: Lyse the cells and isolate total RNA using a commercially available RNA isolation kit according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

  • cDNA Synthesis: Reverse transcribe a fixed amount of total RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of random hexamers and oligo(dT) primers.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene (c-fos) and a stable housekeeping gene (e.g., GAPDH or ACTB), and a qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green).

  • qPCR Run: Perform the qPCR reaction in a real-time PCR thermal cycler. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Determine the cycle threshold (Ct) for each reaction. Calculate the fold change in gene expression using the comparative Ct (ΔΔCt) method, normalizing the expression of the target gene to the reference gene and relative to the vehicle-treated control.

Western Blot Analysis of Protein Phosphorylation

This protocol is used to detect and quantify the phosphorylation of specific proteins in the signaling cascade, such as ERK.

Experimental Workflow Diagram

Western_Blot_Workflow start Start cell_treatment 1. Treat cells with This compound start->cell_treatment cell_lysis 2. Lyse cells and quantify protein concentration cell_treatment->cell_lysis sds_page 3. Separate proteins by SDS-PAGE cell_lysis->sds_page transfer 4. Transfer proteins to a PVDF or nitrocellulose membrane sds_page->transfer blocking 5. Block the membrane to prevent non-specific antibody binding transfer->blocking primary_ab 6. Incubate with primary antibodies (anti-phospho-ERK and anti-total-ERK) blocking->primary_ab secondary_ab 7. Incubate with HRP-conjugated secondary antibodies primary_ab->secondary_ab detection 8. Detect signal using chemiluminescence secondary_ab->detection analysis 9. Quantify band intensity and normalize phospho-protein to total protein detection->analysis end End analysis->end

Caption: Western Blot Workflow.

Detailed Protocol:

  • Cell Treatment and Lysis: Treat cells with this compound for various time points (e.g., 0, 5, 15, 30 minutes). Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-ERK1/2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

  • Signal Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody that recognizes the total (phosphorylated and unphosphorylated) form of the protein (e.g., anti-total-ERK1/2).

  • Data Analysis: Quantify the band intensities using densitometry software. The level of protein phosphorylation is expressed as the ratio of the phosphorylated protein signal to the total protein signal.

Conclusion

This compound elicits a robust and quantifiable cellular response through the activation of the FP receptor. The primary signaling pathway involves Gq/11-mediated activation of PLC, leading to an increase in intracellular calcium and activation of PKC, which can subsequently activate the MAPK/ERK pathway and modulate gene expression. The experimental protocols detailed in this guide provide a framework for the continued investigation of this and related compounds, facilitating further drug development and a deeper understanding of prostaglandin signaling in health and disease.

References

An In-depth Technical Guide to (5R)-Dinoprost Tromethamine and its Natural Counterpart Prostaglandin F2α

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin (B15479496) F2α (PGF2α), a naturally occurring eicosanoid, and its synthetic analog, (5R)-Dinoprost tromethamine, are potent agonists of the Prostaglandin F (FP) receptor. Their primary pharmacological actions, including the induction of smooth muscle contraction and luteolysis, have established their critical roles in reproductive physiology and therapeutic applications. This technical guide provides a comprehensive overview of the chemical and physical properties, mechanism of action, and pharmacological effects of these two compounds. Detailed experimental protocols for their scientific investigation are presented, alongside quantitative data to facilitate comparative analysis. This document is intended to serve as a core resource for professionals engaged in research and development within related fields.

Chemical and Physical Properties

(5R)-Dinoprost is the synthetic form of Prostaglandin F2β, an epimer of the naturally occurring Prostaglandin F2α. The tromethamine salt of dinoprost (B1670695) is utilized to enhance its solubility and stability for pharmaceutical applications.

Table 1: Comparative Chemical and Physical Properties

PropertyProstaglandin F2α (Dinoprost)This compound
Synonyms PGF2α, Dinoprost[1][2][3]Prostaglandin F2α tromethamine salt, PGF2α-Tris[4]
CAS Number 551-11-1[1][5][6]38562-01-5[7]
Molecular Formula C₂₀H₃₄O₅[1][2][6][8]C₂₀H₃₄O₅ • C₄H₁₁NO₃ (or C₂₄H₄₅NO₈)[9]
Molecular Weight 354.5 g/mol [1][2][6]475.62 g/mol [7]
Appearance Crystalline solid, low melting white solid, or colorless oil[2][5][6][10]White powder[11]
Melting Point 25-35 °C[5][10][12]100-101 °C[4][11]
Solubility Ethanol, DMSO, DMF: >100 mg/mL[1][2]PBS (pH 7.2): ~10 mg/mL[1][2]Ethanol: 50 mg/mL[11]Water: 1 mg/mL[11]
Storage Temperature -20°C[2][5]-20°C[11]

Mechanism of Action and Signaling Pathway

Both Prostaglandin F2α and its tromethamine salt exert their effects by acting as agonists for the Prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR).[8][13] The binding of these ligands to the FP receptor primarily initiates a signaling cascade through the Gαq subunit.

This activation of Gαq leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. The resulting increase in intracellular calcium concentration is a key factor in smooth muscle contraction. Simultaneously, DAG, along with the elevated Ca²⁺ levels, activates Protein Kinase C (PKC), which phosphorylates various downstream target proteins, contributing to the cellular response.

PGF2a_Signaling_Pathway PGF2a PGF2α / Dinoprost Tromethamine FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor Binds G_Protein Gq Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Co-activates Contraction Smooth Muscle Contraction Ca2_release->Contraction Induces PKC->Contraction Modulates Luteolysis Luteolysis PKC->Luteolysis Induces

Caption: PGF2α/FP Receptor Signaling Cascade.

Key Pharmacological Effects

The activation of the FP receptor by PGF2α and its analogs leads to several significant physiological responses:

  • Uterine Contraction: These compounds are potent stimulators of myometrial smooth muscle, leading to strong uterine contractions. This effect is harnessed clinically for the induction of labor and as an abortifacient.[5][8]

  • Luteolysis: PGF2α is the primary luteolytic hormone in many species, causing the regression of the corpus luteum.[1][8] This action terminates the production of progesterone, a key hormone for maintaining pregnancy.[8]

  • Vasoconstriction: They act as potent vasoconstrictors in various vascular beds, including pulmonary, coronary, and cerebral arterioles.

  • Bronchoconstriction: Contraction of bronchial smooth muscle can be induced, which may have implications in conditions like asthma.

Experimental Protocols

Investigating the pharmacology of PGF2α and its analogs involves a range of standard and specialized assays.

Receptor Binding Assay

This assay quantifies the affinity of a ligand for the FP receptor, typically using a competitive binding format with a radiolabeled prostaglandin.

Methodology:

  • Membrane Preparation:

    • Culture cells expressing the FP receptor (e.g., HEK293-FP cells) or use tissue known to be rich in FP receptors (e.g., corpus luteum).

    • Homogenize cells/tissue in a cold buffer (e.g., Tris-HCl) and centrifuge to pellet the cell debris.

    • Resuspend the pellet and perform a second centrifugation step to isolate the membrane fraction.

    • Determine protein concentration using a standard method (e.g., Bradford assay).

  • Competitive Binding:

    • In a multi-well plate, incubate the prepared membranes with a constant concentration of a radiolabeled ligand (e.g., [³H]-PGF2α).

    • Add increasing concentrations of the unlabeled test compound (this compound or PGF2α).

    • Incubate the mixture at a controlled temperature (e.g., 25°C) for a set duration to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the incubation mixture through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

    • Wash the filters with cold buffer to remove non-specific binding.

    • Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Receptor_Binding_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep_cells Cell/Tissue Homogenization centrifuge1 Centrifugation prep_cells->centrifuge1 resuspend Resuspend Pellet centrifuge1->resuspend centrifuge2 Membrane Isolation resuspend->centrifuge2 protein_assay Protein Quantification centrifuge2->protein_assay incubate Incubate: Membranes + [³H]-PGF2α + Competitor protein_assay->incubate filter_wash Rapid Filtration & Washing incubate->filter_wash scint_count Scintillation Counting filter_wash->scint_count analysis Calculate IC₅₀ & Ki scint_count->analysis

Caption: Workflow for a competitive receptor binding assay.
In Vitro Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following FP receptor activation, providing a readout of agonist potency.

Methodology:

  • Cell Culture and Plating:

    • Culture a suitable cell line endogenously or recombinantly expressing the FP receptor (e.g., A7r5 cells, HEK293-FP cells).

    • Plate the cells in a clear-bottom, black-walled 96- or 384-well plate and allow them to adhere overnight.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution.

    • Incubate at 37°C for approximately 30-60 minutes to allow for dye uptake and de-esterification.

    • Wash the cells to remove excess extracellular dye.

  • Compound Addition and Measurement:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Establish a stable baseline fluorescence reading.

    • Add varying concentrations of the agonist (this compound or PGF2α) to the wells.

    • Immediately begin recording the fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular calcium.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration.

    • Plot the peak response against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the maximum efficacy (Emax).

Calcium_Assay_Workflow cell_culture Plate FP Receptor- Expressing Cells dye_loading Load with Calcium- Sensitive Dye (e.g., Fluo-4) cell_culture->dye_loading wash Wash to Remove Excess Dye dye_loading->wash plate_reader Place in Fluorescence Plate Reader wash->plate_reader add_agonist Add Agonist (Dose-Response) plate_reader->add_agonist measure_fluor Measure Fluorescence Intensity Over Time add_agonist->measure_fluor analyze Calculate EC₅₀ & Emax measure_fluor->analyze

Caption: Workflow for a calcium mobilization assay.

Quantitative Pharmacological Data

The following table summarizes key quantitative parameters that characterize the interaction of PGF2α with its receptor. Data for this compound is expected to be comparable, as dinoprost is the active moiety.

Table 2: Pharmacological Parameters for Prostaglandin F2α

ParameterValueSpecies/SystemNotes
Physiological Activity 50-100 nMGeneralConcentration range for receptor-mediated physiological activity.[1][5]
Myometrial Contraction 125 nMOvine (in vitro)Concentration for maximal contraction of sheep myometrium.[1][5]

Note: Specific Ki and EC₅₀ values can vary significantly depending on the experimental system, including the species, tissue/cell line, and specific assay conditions used.

Synthesis Overview

The commercial production of dinoprost tromethamine involves a multi-step chemical synthesis. A common route starts with the Corey lactone, a versatile building block in prostaglandin synthesis. Key steps include Wittig reactions to construct the two side chains with the correct stereochemistry. Once the prostaglandin F2α (dinoprost) free acid is synthesized and purified, it is reacted with tromethamine (tris(hydroxymethyl)aminomethane) in a suitable solvent like acetonitrile.[14] This acid-base reaction forms the stable, water-soluble tromethamine salt, which is then crystallized and dried.[11][14]

Conclusion

Prostaglandin F2α and its pharmaceutically optimized salt, this compound, are fundamental tools in both physiological research and clinical practice. Their well-defined mechanism of action, centered on the potent activation of the FP receptor, translates into significant and predictable pharmacological effects on smooth muscle and the reproductive system. The experimental protocols detailed herein represent the standard methodologies for characterizing these and other similar compounds, providing a framework for further investigation into their therapeutic potential and physiological roles. A thorough understanding of their properties, signaling pathways, and pharmacology is essential for professionals in drug development and reproductive biology.

References

Methodological & Application

Application Notes and Protocols for (5R)-Dinoprost Tromethamine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5R)-Dinoprost tromethamine, the tromethamine salt of Dinoprost (Prostaglandin F2α, PGF2α), is a potent agonist of the Prostaglandin (B15479496) F2α Receptor (FP receptor).[1] The FP receptor is a G-protein coupled receptor (GPCR) that is expressed in various tissues and is implicated in numerous physiological and pathological processes. In the context of oncology, the PGF2α-FP receptor signaling axis has been shown to play a role in promoting the proliferation of certain cancer cells, particularly in endometrial adenocarcinoma.[2][3] Activation of the FP receptor by Dinoprost tromethamine initiates a signaling cascade that can lead to increased cell division.[2] These application notes provide a detailed experimental protocol for studying the effects of this compound on cell proliferation in a relevant cancer cell line.

Mechanism of Action and Signaling Pathway

This compound binds to the FP receptor, which is primarily coupled to the Gq alpha subunit of the heterotrimeric G protein. This interaction activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This signaling cascade can then lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR) and subsequent activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, ultimately promoting gene expression and cellular proliferation.[2]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dinoprost (5R)-Dinoprost tromethamine FP_receptor FP Receptor (PTGFR) Dinoprost->FP_receptor Binds to Gq Gq FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes EGFR EGFR MAPK_cascade MAPK/ERK Cascade EGFR->MAPK_cascade Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 Releases PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates PKC->EGFR Transactivates Proliferation Gene Expression & Cell Proliferation MAPK_cascade->Proliferation Promotes

Figure 1: Signaling pathway of this compound.

Data Presentation

The following table summarizes the dose-dependent effect of this compound on the proliferation of Ishikawa endometrial adenocarcinoma cells, as determined by a BrdU incorporation assay after 24 hours of treatment. The data is presented as a percentage increase in proliferation compared to a vehicle-treated control.

Concentration (nM)Mean Proliferation Increase (%)Standard Deviation (%)
0 (Vehicle)05.2
1154.8
10456.1
100757.3

Experimental Protocols

Protocol 1: Cell Proliferation Assay (BrdU Incorporation)

This protocol describes a method to assess the effect of this compound on the proliferation of Ishikawa human endometrial adenocarcinoma cells using a BrdU (5-bromo-2'-deoxyuridine) incorporation assay.

Materials and Reagents:

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Ishikawa human endometrial adenocarcinoma cell line

  • Complete growth medium (e.g., DMEM/F-12 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

  • Serum-free or low-serum medium for starvation

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • 96-well cell culture plates, sterile

  • BrdU Cell Proliferation ELISA Kit (e.g., from Roche Diagnostics)

  • Microplate reader

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a 1 mM stock solution of this compound in DMSO.

    • Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Cell Seeding:

    • Culture Ishikawa cells in complete growth medium in a T-75 flask at 37°C in a humidified atmosphere with 5% CO₂.

    • When cells reach 70-80% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA.

    • Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh complete growth medium and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Cell Starvation:

    • After 24 hours, aspirate the complete growth medium and wash the cells once with PBS.

    • Add 100 µL of serum-free or low-serum medium to each well and incubate for 12-24 hours to synchronize the cells in the G0/G1 phase of the cell cycle.

  • Treatment with this compound:

    • Prepare serial dilutions of the this compound stock solution in serum-free or low-serum medium to achieve final concentrations ranging from 1 nM to 100 nM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration, typically ≤ 0.1%).

    • Remove the starvation medium and add 100 µL of the prepared drug dilutions or vehicle control to the respective wells.

    • Incubate the plate for 24 hours.

  • BrdU Labeling and Detection:

    • Following the 24-hour treatment period, add BrdU labeling solution to each well according to the manufacturer's instructions (typically a 4-hour incubation).

    • After labeling, fix the cells and detect the incorporated BrdU using the anti-BrdU-POD antibody and substrate solution provided in the BrdU Cell Proliferation ELISA Kit.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (wells with no cells) from all readings.

    • Normalize the absorbance values of the treated wells to the vehicle control to determine the percentage increase in proliferation.

    • Plot the percentage increase in proliferation against the concentration of this compound to generate a dose-response curve.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_stock Prepare Dinoprost Tromethamine Stock treat_cells Treat with Dinoprost Tromethamine prep_stock->treat_cells prep_cells Culture & Harvest Ishikawa Cells seed_cells Seed Cells in 96-well Plate prep_cells->seed_cells starve_cells Synchronize Cells by Serum Starvation seed_cells->starve_cells starve_cells->treat_cells label_cells Label with BrdU treat_cells->label_cells detect_brdu Detect BrdU Incorporation (ELISA) label_cells->detect_brdu read_plate Measure Absorbance detect_brdu->read_plate calc_proliferation Calculate % Proliferation Increase read_plate->calc_proliferation plot_curve Generate Dose-Response Curve calc_proliferation->plot_curve

Figure 2: Experimental workflow for the cell proliferation assay.

References

Application Notes and Protocols for In Vitro Assays Using (5R)-Dinoprost Tromethamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5R)-Dinoprost tromethamine, a synthetic analog of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a potent agonist of the prostaglandin F receptor (FP receptor).[1][2][3] This G-protein coupled receptor is primarily associated with Gq, initiating a signaling cascade that involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4] This cascade culminates in the mobilization of intracellular calcium and the activation of protein kinase C (PKC), triggering a variety of cellular responses.[4]

These application notes provide detailed protocols for key in vitro assays to characterize the pharmacological and biological effects of this compound, including receptor binding, second messenger activation, downstream signaling events, and functional cellular responses.

I. FP Receptor Binding Assay

This assay quantifies the affinity of this compound for the FP receptor through competitive displacement of a radiolabeled ligand.

Experimental Protocol: Competitive Radioligand Binding Assay

1. Materials:

  • HEK293 cells stably expressing the human FP receptor

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA)

  • Radioligand: [3H]-PGF2α

  • Unlabeled this compound

  • Scintillation cocktail

  • Glass fiber filters

  • 96-well plates

  • Scintillation counter

2. Methods:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293-FP cells to ~80-90% confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, add the following in triplicate:

      • Total Binding: 25 µL of [3H]-PGF2α (e.g., 1-5 nM final concentration) and 25 µL of assay buffer.

      • Non-specific Binding: 25 µL of [3H]-PGF2α and 25 µL of a high concentration of unlabeled PGF2α (e.g., 10 µM).

      • Competition: 25 µL of [3H]-PGF2α and 25 µL of serial dilutions of this compound.

    • Add 150 µL of the membrane preparation (containing 10-50 µg of protein) to each well.

    • Incubate the plate at room temperature for 60-120 minutes with gentle agitation.

  • Filtration and Quantification:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Quantitative Data Summary: FP Receptor Binding Affinity
CompoundReceptorCell LineRadioligandKi (nM)
PGF2α Analog (Travoprost acid)Human FPNot Specified[3H]-PGF2α17.5 - 37
PGF2α Analog (Bimatoprost acid)Human FPNot Specified[3H]-PGF2α23.3 - 49.0
PGF2α Analog (Unoprostone)Human FPNot Specified[3H]-PGF2α306 - 1270

II. Second Messenger and Downstream Signaling Assays

Activation of the FP receptor by this compound leads to the mobilization of intracellular calcium and the activation of downstream signaling pathways such as the MAPK/ERK cascade.

Experimental Protocol: Intracellular Calcium Mobilization Assay

1. Materials:

  • Cells expressing the FP receptor (e.g., HEK293-FP, A7r5, or 3T3 cells)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • This compound

  • Fluorescence plate reader with an injection system

2. Methods:

  • Cell Plating and Dye Loading:

    • Seed cells in a 96-well black-walled, clear-bottom plate and grow to confluency.

    • Prepare a loading solution of the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127 in assay buffer).

    • Remove the culture medium and add the loading solution to each well.

    • Incubate for 45-60 minutes at 37°C in the dark.

    • Wash the cells twice with assay buffer.

  • Calcium Measurement:

    • Place the plate in a fluorescence plate reader.

    • Establish a baseline fluorescence reading for each well.

    • Inject serial dilutions of this compound into the wells.

    • Immediately begin recording fluorescence intensity over time (e.g., every second for 2-3 minutes).

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Plot the ΔF against the logarithm of the this compound concentration.

    • Determine the EC50 value (the concentration that produces 50% of the maximal response).

Quantitative Data Summary: Intracellular Calcium Mobilization
CompoundCell LineEC50 (nM)
Travoprost (B1681362) acidRat A7r5, Mouse 3T3, Human ocular FP17.5 - 37
Bimatoprost acidRat A7r5, Mouse 3T3, Human ocular FP23.3 - 49.0
UnoprostoneRat A7r5, Mouse 3T3, Human ocular FP306 - 1270

Note: Specific EC50 values for this compound in a calcium mobilization assay were not found in the search results. The data for other FP receptor agonists are provided for reference. The potency of this compound is expected to be in the low nanomolar range.[5]

Experimental Protocol: Western Blot for MAPK/ERK Phosphorylation

1. Materials:

  • Cells expressing the FP receptor

  • Serum-free cell culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE gels and blotting apparatus

2. Methods:

  • Cell Treatment and Lysis:

    • Serum-starve cells for 4-6 hours.

    • Treat cells with various concentrations of this compound for different time points (e.g., 5, 15, 30 minutes).

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Determine protein concentration of the lysates.

  • Western Blotting:

    • Separate 20-30 µg of protein per sample on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the anti-phospho-ERK1/2 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.[6]

  • Data Analysis:

    • Quantify the band intensities using densitometry software.[7]

    • Normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal.

    • Plot the normalized signal against the treatment conditions.

Signaling Pathway of this compound

PGF2alpha_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Dinoprost (5R)-Dinoprost Tromethamine FP_Receptor FP Receptor Dinoprost->FP_Receptor Binds to Gq Gq FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates MAPK_Cascade MAPK/ERK Cascade PKC->MAPK_Cascade Activates Cellular_Response Cellular Responses (e.g., Gene Expression, Contraction) MAPK_Cascade->Cellular_Response Leads to

Caption: FP Receptor Signaling Pathway.

III. Functional Cellular Assays

These assays measure the physiological consequences of FP receptor activation by this compound, such as the inhibition of hormone synthesis and changes in gene expression.

Experimental Protocol: Progesterone (B1679170) Synthesis Inhibition Assay

1. Materials:

  • Bovine or human luteal cells

  • Cell culture medium

  • Luteinizing hormone (LH) or forskolin

  • This compound

  • Progesterone ELISA kit

2. Methods:

  • Cell Culture and Treatment:

    • Culture luteal cells in 24-well plates.

    • After a desired culture period (e.g., 24-72 hours), replace the medium with fresh medium containing a stimulator of progesterone synthesis (e.g., LH or forskolin) with or without various concentrations of this compound.

    • Incubate for an additional 24-48 hours.

  • Progesterone Measurement:

    • Collect the cell culture supernatant.

    • Measure the concentration of progesterone in the supernatant using a progesterone ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of stimulated progesterone synthesis by this compound.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value.

Quantitative Data Summary: Inhibition of Progesterone Synthesis
Cell TypeStimulantPGF2α ConcentrationEffect on Progesterone Synthesis
Bovine Luteal CellsLH or db-cAMP100 pg/mLMaximal partial inhibition
Human Granulosa CellsLH and FSH1-8000 ng/mLInhibition
Rodent Luteinized Ovarian Cells-10 µMDecreased secretion

Note: PGF2α can have both stimulatory and inhibitory effects on progesterone synthesis depending on the experimental conditions and cell type.[8][9][10]

Experimental Protocol: Quantitative Real-Time PCR (qPCR) for Gene Expression

1. Materials:

  • Cells of interest (e.g., luteal cells, endometrial cells)

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific primers for target and reference genes

  • Real-time PCR instrument

2. Methods:

  • Cell Treatment and RNA Extraction:

    • Treat cells with this compound for a specific duration.

    • Extract total RNA using a commercial kit.

    • Assess RNA quality and quantity.

  • cDNA Synthesis and qPCR:

    • Synthesize cDNA from the extracted RNA.

    • Perform qPCR using gene-specific primers for target genes (e.g., c-fos, COX-2, steroidogenic enzymes) and a stable reference gene (e.g., GAPDH, β-actin).

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method.

    • Compare the fold change in gene expression between treated and untreated cells.

Quantitative Data Summary: PGF2α-Induced Gene Expression Changes in Luteal Cells
GeneTime Point after PGF2αChange in mRNA Expression
c-fos0.5 hIncreased
Prostaglandin G/H synthase-2 (COX-2)4.0 hIncreased
Monocyte chemoattractant protein-1 (MCP-1)4.0 hIncreased
Steroidogenic acute regulatory protein (StAR)4.0 hDecreased
FP receptor4.0 hDecreased
3β-hydroxysteroid dehydrogenase (3β-HSD)4.0 hDecreased
LH receptor4.0 hDecreased

Note: Data is derived from in vivo studies with luteal biopsies but reflects the expected in vitro responses.[11]

Experimental Workflow for In Vitro Assays

experimental_workflow cluster_assays In Vitro Assays Start Start Cell_Culture Cell Culture (FP Receptor Expressing Cells) Start->Cell_Culture Treatment Treatment with This compound (Dose-Response & Time-Course) Cell_Culture->Treatment Receptor_Binding Receptor Binding Assay Treatment->Receptor_Binding Calcium_Mobilization Calcium Mobilization Assay Treatment->Calcium_Mobilization MAPK_Activation MAPK/ERK Activation (Western Blot) Treatment->MAPK_Activation Progesterone_Assay Progesterone Synthesis (ELISA) Treatment->Progesterone_Assay Gene_Expression Gene Expression (qPCR) Treatment->Gene_Expression Data_Analysis Data Analysis (IC50, EC50, Fold Change) Receptor_Binding->Data_Analysis Calcium_Mobilization->Data_Analysis MAPK_Activation->Data_Analysis Progesterone_Assay->Data_Analysis Gene_Expression->Data_Analysis End End Data_Analysis->End

Caption: General Experimental Workflow.

References

Application Notes and Protocols for (5R)-Dinoprost Tromethamine in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5R)-Dinoprost tromethamine, a synthetic analog of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a potent luteolytic agent widely used in veterinary medicine to synchronize estrus and manage reproductive cycles in livestock.[1][2] Beyond its established reproductive applications, dinoprost (B1670695) tromethamine serves as a valuable tool in preclinical in vivo research to investigate a variety of physiological and pathological processes. Its mechanism of action, centered on the activation of the prostaglandin F2α receptor (FP receptor), allows for the study of signaling pathways involved in smooth muscle contraction, inflammation, and cellular growth.[2]

These application notes provide a comprehensive overview of the use of this compound in in vivo animal studies, with a focus on dosage, experimental protocols, and the underlying signaling mechanisms. The information is intended to guide researchers in designing and executing well-controlled and reproducible experiments.

Data Presentation: Dosage and Administration

The dosage of this compound for in vivo studies varies significantly depending on the animal model, the route of administration, and the specific research application. The following tables summarize reported dosages from the literature.

Table 1: Dosages for Non-Clinical Research in Rodents

Animal ModelRoute of AdministrationDosageApplication/ObservationReference
RatIntraperitoneal (IP)2.5 mg/kg BWStudy of α-SMA and androgen receptor expression in testes[2]
RatOral1.25, 3.2, 10.0, 20.0 mg/kg/dayNon-teratogenic studies
RatSubcutaneous (SC)0.5, 1.0 mg/kg/dayNon-teratogenic studies
RatIntravenous (IV)3.2 mg/kg/day (for 28 days)No evidence of toxicity[3]
RatIntratesticular100 µg per testis (daily for 5 days)Inhibition of testosterone (B1683101) production[4]
MouseOral (LD50)1,300 mg/kg (male), 1,550 mg/kg (female)Acute toxicity[3]
MouseIntravenous (IV)402 mg/kgNon-lethal dose[3]

Table 2: Veterinary Dosages for Reproductive Management in Large Animals

Animal ModelRoute of AdministrationRecommended DosagePrimary IndicationReference
CattleIntramuscular (IM) or Subcutaneous (SC)25 mgEstrus synchronization, treatment of pyometra, abortion[1][5][6]
SwineIntramuscular (IM)10 mgParturition induction[1][7]
MareIntramuscular (IM)1 mg per 45.5 kg BWControl of estrus timing[5]
EweIntramuscular (IM)10.0 - 12.5 mgEstrus synchronization[8]
Jenny (Donkey)Not Specified0.625 - 5 mgLuteolysis[9]

Signaling Pathways

This compound exerts its biological effects by binding to and activating the prostaglandin F2α receptor (FP receptor), a G-protein-coupled receptor (GPCR).[2] Activation of the FP receptor initiates a cascade of intracellular signaling events.

Prostaglandin F2α Receptor (FP Receptor) Signaling Pathway

FP_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Dinoprost (5R)-Dinoprost Tromethamine FP_Receptor FP Receptor (GPCR) Dinoprost->FP_Receptor Gq Gq FP_Receptor->Gq activates EGFR EGFR FP_Receptor->EGFR transactivates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes MAPK_Pathway MAPK Signaling Pathway EGFR->MAPK_Pathway IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC activates Physiological_Effects Physiological Effects (e.g., Smooth Muscle Contraction, Cell Proliferation) Ca_release->Physiological_Effects PKC->MAPK_Pathway MAPK_Pathway->Physiological_Effects

Caption: FP Receptor Signaling Cascade.

Experimental Protocols

The following protocols are provided as a general guideline and should be adapted based on the specific research objectives, animal model, and institutional animal care and use committee (IACUC) guidelines.

Preparation of this compound for Injection

Materials:

  • This compound powder

  • Sterile saline (0.9% sodium chloride) or Phosphate-Buffered Saline (PBS)

  • Sterile vials

  • Syringes and needles (appropriate gauge for the animal model)

  • Vortex mixer

  • Sterile filter (0.22 µm)

Procedure:

  • Dinoprost tromethamine is readily soluble in water.[7]

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.

  • Reconstitute the powder with sterile saline or PBS to the desired stock concentration. For example, a commercially available veterinary solution contains 5 mg/mL of dinoprost.[10]

  • Gently vortex the solution until the powder is completely dissolved.

  • If necessary, sterile-filter the solution using a 0.22 µm syringe filter into a sterile vial.

  • Store the prepared solution according to the manufacturer's instructions, typically refrigerated.

In Vivo Administration in a Rat Model

This protocol is adapted from a study investigating the effects of dinoprost tromethamine on testicular tissue in Wistar rats.[2]

Animals:

  • Male Wistar rats (or other appropriate strain), 8-10 weeks old, weighing 200-250g.

Acclimation:

  • Acclimate the animals to the housing conditions for at least one week prior to the experiment.

Experimental Groups:

  • Control Group: Administer an equivalent volume of the vehicle (e.g., sterile saline).

  • Treatment Group(s): Administer this compound at the desired dose (e.g., 2.5 mg/kg BW).

Procedure:

  • Calculate the volume of the dinoprost tromethamine solution to be injected for each animal based on its body weight and the desired dosage.

  • Administer the solution via the desired route. For example, intraperitoneal (IP) injection is a common route for systemic administration in rodents.[2]

  • At predetermined time points post-injection (e.g., 30, 60, 90, and 120 minutes), euthanize the animals according to IACUC-approved methods.[2]

  • Collect tissues of interest (e.g., testes, uterus, heart, lungs) for subsequent analysis (e.g., histology, immunohistochemistry, gene expression analysis, or protein analysis).

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Animal_Acclimation Animal Acclimation Grouping Randomization into Control & Treatment Groups Animal_Acclimation->Grouping Drug_Prep Drug Preparation (Dinoprost Tromethamine) Administration Drug/Vehicle Administration (e.g., IP, SC, IV) Drug_Prep->Administration Grouping->Administration Monitoring Monitoring of Animals (Clinical Signs, etc.) Administration->Monitoring Euthanasia Euthanasia at Pre-determined Timepoints Monitoring->Euthanasia Tissue_Collection Tissue/Blood Collection Euthanasia->Tissue_Collection Endpoint_Analysis Endpoint Analysis (e.g., Histology, PCR, Western Blot) Tissue_Collection->Endpoint_Analysis Data_Analysis Data Analysis & Interpretation Endpoint_Analysis->Data_Analysis

Caption: General Experimental Workflow.

Conclusion

This compound is a versatile pharmacological tool for in vivo animal research, extending beyond its traditional use in reproductive biology. By understanding the appropriate dosages for different animal models and the underlying signaling pathways, researchers can effectively utilize this compound to investigate a range of biological questions. The provided protocols and data serve as a foundational resource for the design and implementation of such studies. It is imperative that all animal experiments are conducted in accordance with ethical guidelines and with the approval of the relevant institutional animal care and use committee.

References

Comparative Analysis of Subcutaneous vs. Intramuscular Administration of (5R)-Dinoprost Tromethamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5R)-Dinoprost tromethamine, a synthetic analog of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a potent luteolytic agent used across various research and clinical applications. Its primary mechanism of action involves binding to the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor, initiating a signaling cascade that leads to the regression of the corpus luteum. The choice of administration route, primarily subcutaneous (SC) or intramuscular (IM), can significantly influence the pharmacokinetic and pharmacodynamic profile of the compound. These application notes provide a detailed comparison of SC versus IM administration of this compound, offering protocols and quantitative data to guide researchers and drug development professionals in selecting the appropriate administration strategy for their specific needs.

Data Presentation: Pharmacokinetics and Pharmacodynamics

The following tables summarize key quantitative data from studies comparing the subcutaneous and intramuscular administration of dinoprost (B1670695) tromethamine, primarily in bovine models. These data highlight the differences in absorption, metabolism, and physiological response between the two routes.

Table 1: Comparative Pharmacokinetics of this compound Metabolite (PGFM) in Lactating Holstein Cows Following a Single 25 mg Dose.

ParameterSubcutaneous (SC) AdministrationIntramuscular (IM) AdministrationReference
Peak Plasma Concentration (Cmax) of PGFM Greater Cmax observed 15 to 90 minutes post-injection.Lower initial Cmax compared to SC route.[1][2][3]
Time to Peak Plasma Concentration (Tmax) of PGFM Rapid absorption with a short Tmax.Slightly delayed Tmax compared to SC route.[1][3]
Area Under the Curve (AUC) of PGFM (first 2 hours) 2,223 ± 160 pg•hr/mL1,586 ± 150 pg•hr/mL[2]
Bioavailability Generally considered high, though direct comparative bioavailability studies are limited in many species.High bioavailability is expected as it bypasses first-pass metabolism.[4]

Table 2: Comparative Pharmacodynamics of this compound in Lactating Holstein Cows Following a Single 25 mg Dose.

ParameterSubcutaneous (SC) AdministrationIntramuscular (IM) AdministrationReference
Luteal Regression (Progesterone <1.0 ng/mL) No significant difference in the proportion of cows experiencing luteal regression compared to IM.Effective in inducing luteal regression.[1][5]
Decline in Progesterone (B1679170) Concentration The decline in circulating progesterone concentrations did not differ significantly from the IM route at various time points post-treatment.A consistent decline in progesterone concentration is observed following administration.[1][3][5]
Onset of Estrus Estrus is typically observed 1 to 5 days after injection in cycling cattle with a corpus luteum.Similar onset of estrus as the SC route.[6]

Experimental Protocols

The following are generalized protocols for the subcutaneous and intramuscular administration of this compound for research purposes. These protocols should be adapted based on the specific animal model, research objectives, and institutional animal care and use committee (IACUC) guidelines.

Protocol 1: Subcutaneous (SC) Administration of this compound

1. Materials:

  • This compound solution (e.g., 5 mg/mL)

  • Sterile syringes (e.g., 1 mL or 3 mL)

  • Sterile needles (e.g., 25-27 gauge, ½ to ⅝ inch length)

  • 70% ethanol (B145695) or other appropriate skin disinfectant

  • Animal restraint device as needed

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

2. Procedure:

  • Animal Preparation: Properly restrain the animal to ensure safety and accurate administration.

  • Site Selection: Select a suitable subcutaneous injection site. Common sites include the neck, flank, or the area over the shoulders. Rotate injection sites if repeated dosing is necessary.

  • Site Preparation: Cleanse the injection site with a 70% ethanol swab and allow it to air dry.

  • Dose Preparation: Aseptically withdraw the calculated dose of the this compound solution into a sterile syringe.

  • Injection:

    • Gently pinch a fold of skin at the prepared injection site.

    • Insert the needle at a 45-degree angle into the base of the skin fold, ensuring the needle is in the subcutaneous space and not in the muscle or intradermal layer.

    • Aspirate briefly to check for blood. If blood appears, withdraw the needle and select a new site.

    • Slowly inject the solution.

    • Withdraw the needle and gently massage the injection site for a few seconds.

  • Post-injection Monitoring: Observe the animal for any immediate adverse reactions, such as swelling, redness, or signs of pain at the injection site.

Protocol 2: Intramuscular (IM) Administration of this compound

1. Materials:

  • This compound solution (e.g., 5 mg/mL)

  • Sterile syringes (e.g., 1 mL or 3 mL)

  • Sterile needles (e.g., 22-25 gauge, 1 to 1.5 inch length, depending on the size of the muscle)

  • 70% ethanol or other appropriate skin disinfectant

  • Animal restraint device as needed

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

2. Procedure:

  • Animal Preparation: Properly restrain the animal.

  • Site Selection: Choose a well-developed muscle for the injection. Common sites include the semimembranosus/semitendinosus muscles of the hind limb, the gluteal muscles, or the neck muscles.[7]

  • Site Preparation: Cleanse the injection site with a 70% ethanol swab and allow it to air dry.

  • Dose Preparation: Aseptically draw the calculated dose of the this compound solution into a sterile syringe.

  • Injection:

    • Insert the needle at a 90-degree angle deep into the muscle mass.

    • Aspirate to ensure the needle is not in a blood vessel. If blood is drawn, withdraw the needle and choose a new location.

    • Inject the solution at a steady rate.

    • Withdraw the needle and apply gentle pressure to the site for a few moments.

  • Post-injection Monitoring: Monitor the animal for any signs of lameness, swelling, or pain at the injection site.

Mandatory Visualizations

Prostaglandin F2α Receptor Signaling Pathway

PGF2a_Signaling_Pathway PGF2a (5R)-Dinoprost Tromethamine (PGF2α analog) FP_receptor FP Receptor (GPCR) PGF2a->FP_receptor Binds to Gq Gq protein FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes EGFR EGFR PLC->EGFR Transactivates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Activates Downstream Downstream Cellular Effects (e.g., Luteolysis) PKC->Downstream MAPK MAPK Signaling EGFR->MAPK Activates MAPK->Downstream

Caption: PGF2α receptor signaling cascade initiated by this compound.

Experimental Workflow for Comparative Administration Study

Experimental_Workflow start Animal Acclimatization & Baseline Sampling randomization Randomization start->randomization sc_group Group 1: Subcutaneous (SC) Administration randomization->sc_group im_group Group 2: Intramuscular (IM) Administration randomization->im_group blood_sampling Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48h) sc_group->blood_sampling im_group->blood_sampling analysis Pharmacokinetic Analysis (PGFM) Pharmacodynamic Analysis (Progesterone) blood_sampling->analysis data_comp Data Comparison (SC vs. IM) analysis->data_comp endpoint Endpoint Determination (e.g., Luteal Regression, Onset of Estrus) data_comp->endpoint

Caption: Workflow for comparing SC and IM administration of this compound.

Safety and Handling Precautions

This compound is a potent pharmaceutical compound and should be handled with care.

  • Personal Protective Equipment (PPE): Always wear gloves, a lab coat, and safety glasses when handling the solution.

  • Skin Contact: The compound can be absorbed through the skin. In case of accidental spillage on the skin, wash the area immediately with soap and water.[8]

  • Respiratory Hazard: Avoid inhalation of aerosols. Handle in a well-ventilated area.

  • Reproductive Risks: Women of childbearing age, pregnant women, and individuals with respiratory conditions should exercise extreme caution when handling this product, as it can cause bronchospasms and may induce abortion.[9]

  • Disposal: Dispose of unused solutions and contaminated materials in accordance with local, state, and federal regulations.

Conclusion

Both subcutaneous and intramuscular routes of administration for this compound are effective in inducing luteolysis. The subcutaneous route may offer a more rapid initial absorption and higher peak plasma concentrations of the PGFM metabolite compared to the intramuscular route. However, this difference in pharmacokinetics does not appear to translate into a significant difference in the overall pharmacodynamic outcome of luteal regression in the studied models. The choice of administration route may therefore depend on factors such as the specific research question, the animal model being used, ease of administration, and the desired pharmacokinetic profile. The protocols and data provided herein serve as a comprehensive guide for researchers to make informed decisions regarding the use of this compound in their studies.

References

Application Notes and Protocols for (5R)-Dinoprost Tromethamine in Livestock Estrus Synchronization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

(5R)-Dinoprost tromethamine, a synthetic analogue of prostaglandin (B15479496) F2α (PGF2α), is a potent luteolytic agent widely utilized in the reproductive management of livestock. [1][2] Its primary application is the synchronization of estrus, which offers significant advantages for breeding programs, including facilitating the use of artificial insemination (AI), shortening calving intervals, and producing a more uniform calf crop.[3] This document provides detailed application notes, experimental protocols, and efficacy data for the use of this compound in cattle, swine, and horses.

Mechanism of Action: Luteolysis

Dinoprost (B1670695) tromethamine induces the regression of the corpus luteum (CL), a transient endocrine structure in the ovary responsible for producing progesterone (B1679170).[1] Progesterone is essential for the maintenance of pregnancy. By causing the CL to regress (luteolysis), progesterone levels decline, allowing the animal to return to estrus and initiate a new reproductive cycle.[1] This process involves the binding of dinoprost to specific prostaglandin receptors on luteal cells, triggering a cascade of intracellular events that lead to decreased steroidogenesis and programmed cell death (apoptosis and necroptosis) of the luteal tissue.[1][4][5] For successful luteolysis, a mature and responsive CL must be present, which typically occurs at least five days after ovulation in cattle and mares.[6][7][8]

Signaling Pathway of PGF2α-Induced Luteolysis

The binding of PGF2α to its receptor (PTGFR) on luteal cells initiates a signaling cascade that ultimately leads to the demise of the corpus luteum. This process involves the activation of the phospholipase C (PLC) pathway, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events contribute to the inhibition of progesterone synthesis and the activation of apoptotic pathways.

PGF2a_Signaling_Pathway cluster_cell Luteal Cell PGF2a PGF2α (Dinoprost) Receptor PTGFR PGF2a->Receptor PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Stimulates Release PKC Protein Kinase C (PKC) DAG->PKC Activates Steroidogenesis ↓ Progesterone Synthesis Ca2->Steroidogenesis Apoptosis ↑ Apoptosis (Caspase Activation) Ca2->Apoptosis PKC->Steroidogenesis PKC->Apoptosis Luteolysis Luteolysis Steroidogenesis->Luteolysis Apoptosis->Luteolysis

Caption: PGF2α signaling pathway leading to luteolysis.

Application in Cattle (Beef and Dairy)

Dinoprost tromethamine is widely used in cattle for estrus synchronization, treatment of unobserved estrus (silent heat), and in conjunction with other hormones for fixed-time artificial insemination (FTAI) protocols.[7][9]

Experimental Protocols for Cattle

1. Single Injection Protocol:

  • Objective: To synchronize estrus in cycling cattle with a corpus luteum.

  • Methodology:

    • Identify cycling cows and heifers with a palpable corpus luteum (day 5-17 of the cycle).

    • Administer a single intramuscular (IM) or subcutaneous (SC) injection of 25 mg dinoprost (e.g., 2 mL of LUTALYSE® HighCon or 5 mL of LUTALYSE® Injection).[7][9][10]

    • Observe for estrus (heat) for the next 1 to 5 days.[9][11]

    • Inseminate animals 12 hours after the onset of observed estrus (AM/PM rule).[12]

2. Two Injection Protocol:

  • Objective: To synchronize estrus in groups of cycling cattle without the need for initial CL detection.

  • Methodology:

    • Administer an initial IM or SC injection of 25 mg dinoprost.

    • Administer a second 25 mg injection 10 to 14 days later.[9][13]

    • Observe for estrus and inseminate as in the single injection protocol. Alternatively, perform a fixed-time insemination at approximately 80 hours after the second injection.[9][14]

3. Ovsynch Protocol (for Fixed-Time AI):

  • Objective: To synchronize ovulation for FTAI, eliminating the need for heat detection.

  • Methodology:

    • Day 0: Administer Gonadotropin-Releasing Hormone (GnRH).

    • Day 7: Administer 25 mg of dinoprost (PGF2α).[14]

    • Day 9 (48-56 hours after PGF2α): Administer a second dose of GnRH.[14]

    • 12-18 hours after the second GnRH: Perform fixed-time artificial insemination.

Quantitative Data for Cattle
ProtocolEstrus Response Rate (%)Conception/Pregnancy Rate (%)Notes
Single Injection83.3%[15]73.0%[15]Efficacy is dependent on the presence of a mature CL at the time of injection.
Two Injections (11-day interval)Not specified44%[13]Study in lactating Friesian dairy cows with insemination at 72 and 96 hours post-second injection.
Two Injections (14-day interval)Not specified51%[13]Same study as above, showing improved conception with a longer interval.

Application in Swine

In swine, dinoprost tromethamine is primarily used for the induction of parturition (farrowing) rather than estrus synchronization in cycling gilts and sows.[16] Estrus synchronization in cycling swine is more commonly achieved using progestins like altrenogest.[17]

Experimental Protocol for Swine (Parturition Induction)
  • Objective: To control the timing of farrowing in late-gestation sows and gilts.

  • Methodology:

    • Administer a single 10 mg dose of dinoprost (e.g., 2 mL of LUTALYSE® Injection) via intramuscular injection.[16]

    • Treatment should be administered within 3 days of the normal predicted farrowing date.[16]

    • The average interval from administration to the onset of farrowing is approximately 30 hours.[16]

Quantitative Data for Swine

A study on local and Large White Yorkshire sows indicated that a 7.5 mg dose of Dinoprost resulted in a higher estrus induction rate (70-85%) compared to a 10 mg dose.[18] However, the primary approved use in many regions remains parturition induction.

Application in Horses (Mares)

Dinoprost tromethamine is effective for controlling the timing of estrus in cycling mares and for managing "difficult-to-breed" mares that have a persistent corpus luteum.[19]

Experimental Protocols for Mares

1. Single Injection for Estrus Induction:

  • Objective: To induce estrus in a cycling mare with a mature CL.

  • Methodology:

    • Ensure the mare is in diestrus (at least 5-6 days post-ovulation) and has a functional CL.[8][20]

    • Administer a single intramuscular injection of dinoprost at a dose of 1 mg per 45.5 kg (100 lbs) of body weight (typically 5-10 mg or 1-2 mL total).[19][20]

    • Mares will typically return to estrus within 2 to 4 days and ovulate 8 to 12 days after treatment.[19]

2. Two Injection Protocol for Synchronization:

  • Objective: To synchronize a group of mares.

  • Methodology:

    • Administer an initial injection of dinoprost.

    • Administer a second injection 14 to 18 days later.[21]

    • Following the second injection, approximately 60% of mares show estrus by day 4, and 75-80% by day 6. Ovulation typically occurs 7 to 12 days after the second injection.[21]

Quantitative Data for Mares
ProtocolEstrus ResponseOvulation TimingNotes
Single InjectionEstrus within 2-4 days in most cases.[19]8-12 days post-treatment.[19]Effective only in mares with a mature CL.
Two Injections (14-18 day interval)75-80% in estrus by day 6 post-second injection.[21]7-12 days post-second injection.[21]A reliable method for synchronizing groups of mares without initial cycle stage determination.

General Experimental Workflow for Estrus Synchronization

The following diagram illustrates a generalized workflow for an estrus synchronization program using this compound.

Estrus_Sync_Workflow cluster_decision Protocol Branch start Start Program assess Animal Assessment (BCS, Health, Cyclicity) start->assess select Select Protocol (e.g., 1-Shot, 2-Shot, Ovsynch) assess->select admin1 Administer Dinoprost (PGF2α) Injection 1 select->admin1 wait Wait 10-14 Days admin1->wait 2-Shot Protocol detect1 Heat Detection (1-5 Days) admin1->detect1 1-Shot Protocol admin2 Administer Dinoprost (PGF2α) Injection 2 wait->admin2 detect2 Heat Detection (2-5 Days post-Inj 2) admin2->detect2 inseminate Artificial Insemination (AM/PM Rule or FTAI) detect1->inseminate detect2->inseminate preg_check Pregnancy Diagnosis (e.g., Ultrasound >28d) inseminate->preg_check end End Program preg_check->end

Caption: General workflow for livestock estrus synchronization.

References

Application Notes and Protocols for Measuring Metabolites of (5R)-Dinoprost Tromethamine via ELISA

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the quantitative determination of the metabolites of (5R)-Dinoprost tromethamine, a synthetic analog of Prostaglandin (B15479496) F2α (PGF2α), in various biological samples using an Enzyme-Linked Immunosorbent Assay (ELISA). This document is intended for researchers, scientists, and drug development professionals.

This compound, upon administration, is rapidly metabolized to several byproducts. The principal and most stable metabolite is 13,14-dihydro-15-keto-prostaglandin F2α (PGFM).[1][2] Monitoring the levels of PGFM provides a reliable indication of the pharmacokinetics of Dinoprost (B1670695). This protocol is based on a competitive ELISA method, a highly sensitive technique for detecting and quantifying antigens.

Signaling Pathway and Metabolism

Dinoprost tromethamine is the tromethamine salt of Dinoprost, which is chemically identical to PGF2α.[3] PGF2α is a naturally occurring prostaglandin that plays a role in various physiological processes, including luteolysis and uterine muscle contraction.[3][4] The metabolic pathway of Dinoprost mirrors that of endogenous PGF2α, primarily involving oxidation and reduction steps to form metabolites like PGFM, which are then further metabolized for excretion.

Metabolic Pathway of (5R)-Dinoprost Dinoprost (5R)-Dinoprost (PGF2α) PGFM 13,14-dihydro-15-keto-PGF2α (PGFM) Dinoprost->PGFM Rapid Metabolism Further_Metabolites Further Metabolites (e.g., dinor and tetranor derivatives) PGFM->Further_Metabolites Further Degradation Excretion Excretion (Urine/Feces) Further_Metabolites->Excretion

Caption: Metabolic pathway of (5R)-Dinoprost (PGF2α) to its primary metabolite PGFM and subsequent degradation products.

Experimental Protocol: Competitive ELISA for PGFM

This protocol outlines the steps for a competitive ELISA to measure PGFM in biological samples. The assay's principle is based on the competition between PGFM in the sample and a known amount of labeled PGFM for binding to a limited amount of specific antibody.

Materials and Reagents
  • PGFM ELISA Kit (containing pre-coated microplate, PGFM standard, detection antibody, HRP-conjugate, wash buffer, substrate, and stop solution)

  • Distilled or deionized water

  • Precision pipettes and tips

  • Microplate reader capable of measuring absorbance at 450 nm

  • Vortex mixer

  • Plate shaker

Sample Preparation

Proper sample collection and preparation are crucial for accurate results.

Sample TypePreparation Protocol
Serum Collect blood in a serum separator tube. Allow to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge for 20 minutes at 1,000 x g. Collect the serum and assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[5]
Plasma Collect blood using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1,000 x g at 2-8°C within 30 minutes of collection. Collect the plasma and assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[5][6]
Urine Collect a mid-stream urine sample in a sterile container. Centrifuge for 20 minutes at 2,000-3,000 rpm to remove particulate matter. Assay immediately or aliquot and store at -20°C or -80°C.[6]
Tissue Homogenates Rinse tissue with ice-cold PBS to remove excess blood. Homogenize the tissue in a suitable buffer. Centrifuge the homogenate to pellet cellular debris. Collect the supernatant and assay immediately or store at -80°C. A preliminary experiment is recommended to determine the optimal dilution.[6][7]
Cell Culture Supernatant Collect cell culture media and centrifuge at 1,500 rpm for 20 minutes at 4°C to remove cells. Collect the supernatant and assay immediately or store at -80°C.[6]
Assay Procedure

The following diagram illustrates the general workflow of the competitive ELISA.

Competitive ELISA Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_read Data Acquisition Reagents Prepare Reagents Add_Sample Add Standard/Sample to Wells Reagents->Add_Sample Standards Prepare Standard Curve Standards->Add_Sample Samples Prepare Samples Samples->Add_Sample Add_Detection_A Add Detection Reagent A (Biotinylated Antibody) Add_Sample->Add_Detection_A Incubate_1 Incubate (1 hr, 37°C) Add_Detection_A->Incubate_1 Wash_1 Wash Plate (3x) Incubate_1->Wash_1 Add_Detection_B Add Detection Reagent B (HRP-Streptavidin) Wash_1->Add_Detection_B Incubate_2 Incubate (30 min, 37°C) Add_Detection_B->Incubate_2 Wash_2 Wash Plate (5x) Incubate_2->Wash_2 Add_Substrate Add Substrate Wash_2->Add_Substrate Incubate_3 Incubate (15-20 min, 37°C, dark) Add_Substrate->Incubate_3 Add_Stop Add Stop Solution Incubate_3->Add_Stop Read_Plate Read Absorbance at 450 nm Add_Stop->Read_Plate

Caption: A generalized workflow for the competitive ELISA procedure.

  • Reagent and Standard Preparation : Prepare all reagents and a serial dilution of the PGFM standard as per the kit manufacturer's instructions.

  • Addition of Standard and Sample : Add 50 µL of the prepared standards and samples to the appropriate wells of the microplate.

  • Competitive Reaction : Immediately add 50 µL of Detection Reagent A (biotin-conjugated antibody specific to PGFM) to each well.[5][6] Cover the plate and incubate for 1 hour at 37°C.[5][8]

  • Washing : Aspirate the liquid from each well and wash three times with 1x Wash Buffer.[5][6]

  • Addition of Conjugate : Add 100 µL of Detection Reagent B (HRP-conjugated Avidin/Streptavidin) to each well.[5][6] Cover and incubate for 30 minutes at 37°C.[5]

  • Second Washing : Aspirate and wash the wells five times with 1x Wash Buffer.[5][6]

  • Substrate Reaction : Add 90 µL of TMB Substrate Solution to each well.[5][6] Incubate for 15-20 minutes at 37°C in the dark. A blue color will develop.

  • Stopping the Reaction : Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[5][6]

  • Absorbance Measurement : Immediately read the optical density (OD) of each well at 450 nm using a microplate reader.

Data Analysis and Interpretation

The concentration of PGFM in the samples is inversely proportional to the measured OD. A standard curve is generated by plotting the OD values of the standards against their known concentrations. The concentration of PGFM in the unknown samples is then determined by interpolating their OD values on the standard curve.

Representative Data

The following tables show examples of data that would be generated from this ELISA protocol.

Table 1: Example Standard Curve Data

Standard Concentration (pg/mL)OD at 450 nm
10000.250
5000.480
2500.890
1251.550
62.52.350
0 (Blank)2.850

Table 2: Example Sample Data

Sample IDOD at 450 nmCalculated Concentration (pg/mL)
Sample 10.750320.5
Sample 21.250180.2
Sample 32.10085.7

Troubleshooting

IssuePossible CauseSolution
High background Insufficient washingIncrease the number of washes or the soaking time during washes.
Contaminated reagentsUse fresh reagents and sterile techniques.
Low signal Inactive reagentsEnsure reagents are stored correctly and are within their expiration date.
Insufficient incubation timeFollow the recommended incubation times and temperatures.
High variability between replicate wells Pipetting errorsEnsure accurate and consistent pipetting. Use calibrated pipettes.
Improper mixing of reagentsThoroughly mix all reagents before use.
Plate not washed evenlyEnsure all wells are washed with the same volume and force.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of (5R)-Dinoprost Tromethamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(5R)-Dinoprost tromethamine, a synthetic analog of the naturally occurring prostaglandin (B15479496) F2α, is a potent luteolytic agent used in both human and veterinary medicine.[1][2][3] It functions by stimulating myometrial activity, relaxing the cervix, and inhibiting corpus luteal steroidogenesis.[2][3] Accurate and precise quantification of this compound in pharmaceutical formulations is critical to ensure its safety and efficacy. High-performance liquid chromatography (HPLC) is a widely accepted analytical technique for the quality control of this active pharmaceutical ingredient (API).[4][5][6] This application note details a robust HPLC method for the analysis of this compound, including a protocol for a forced degradation study to demonstrate the method's stability-indicating capabilities.

Mechanism of Action

Dinoprost tromethamine exerts its physiological effects by binding to the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor.[7][8][9] This interaction initiates a signaling cascade that leads to the contraction of smooth muscle cells, particularly in the uterus.[1][7]

Dinoprost_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Dinoprost (5R)-Dinoprost Tromethamine FP_Receptor Prostaglandin F2α Receptor (FP) Dinoprost->FP_Receptor Binds G_Protein Gq Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Stimulates Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Cytosol ↑ [Ca²⁺]i Ca_ER->Ca_Cytosol Ca_Cytosol->PKC Co-activates Contraction Smooth Muscle Contraction Ca_Cytosol->Contraction Binds to Calmodulin PKC->Contraction Phosphorylates Myosin Light Chain

Figure 1: Simplified signaling pathway of this compound.

Experimental Protocols

I. Quantitative Analysis of this compound by HPLC

This protocol describes the determination of this compound in a drug substance.

A. Materials and Reagents

  • This compound Reference Standard (USP)

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Water (HPLC grade, filtered and degassed)

  • This compound drug substance

B. Chromatographic Conditions

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column L1 packing, 3.9 mm x 15 cm
Mobile Phase Water:Acetonitrile:Phosphoric Acid (750:250:1, v/v/v)[1]
Flow Rate 2.0 mL/min[1]
Column Temperature Ambient
Detection Wavelength 200 nm[1]
Injection Volume 10 µL

C. Preparation of Solutions

  • Standard Preparation (1.0 mg/mL): Accurately weigh about 25.0 mg of USP Dinoprost Tromethamine RS, transfer to a 25-mL volumetric flask, dissolve in and dilute with Mobile Phase to volume, and mix.[1]

  • Assay Preparation (1.0 mg/mL): Accurately weigh about 25.0 mg of the this compound drug substance, transfer to a 25-mL volumetric flask, dissolve in and dilute with Mobile Phase to volume, and mix.[1]

D. System Suitability Inject the Standard Preparation and record the peak responses. The system is suitable for use if:

  • The column efficiency is not less than 6000 theoretical plates.[1]

  • The relative standard deviation (RSD) for replicate injections is not more than 2.0%.[1]

E. Procedure Separately inject equal volumes (about 10 µL) of the Standard Preparation and the Assay Preparation into the chromatograph, record the chromatograms, and measure the peak responses for the major peaks.

F. Calculation Calculate the percentage of this compound (C₂₀H₃₄O₅·C₄H₁₁NO₃) in the portion of the drug substance taken by the formula:

Result = (rU / rS) * (CS / CU) * 100

Where:

  • rU is the peak response from the Assay Preparation.

  • rS is the peak response from the Standard Preparation.

  • CS is the concentration of USP Dinoprost Tromethamine RS in the Standard Preparation (mg/mL).

  • CU is the concentration of the drug substance in the Assay Preparation (mg/mL).

II. Forced Degradation Study Protocol

Forced degradation studies are essential for developing and validating stability-indicating methods.[5][10]

A. Preparation of Stock Solution Prepare a stock solution of this compound at a concentration of 1.0 mg/mL in the mobile phase.

B. Stress Conditions

  • Acid Hydrolysis: To 5 mL of the stock solution, add 5 mL of 0.1 N HCl. Heat at 60°C for 2 hours. Cool, neutralize with 0.1 N NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Base Hydrolysis: To 5 mL of the stock solution, add 5 mL of 0.1 N NaOH. Keep at room temperature for 30 minutes. Neutralize with 0.1 N HCl and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Oxidative Degradation: To 5 mL of the stock solution, add 5 mL of 3% hydrogen peroxide. Keep at room temperature for 1 hour. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Thermal Degradation: Expose the solid drug substance to 80°C for 24 hours. Prepare a 0.1 mg/mL solution in the mobile phase.

  • Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) for 24 hours. Prepare a 0.1 mg/mL solution in the mobile phase.

C. Analysis Analyze the unstressed and stressed samples using the HPLC method described in Protocol I.

Data Presentation

Table 1: System Suitability Results

ParameterResultAcceptance Criteria
Retention Time (min) 4.2Report
Theoretical Plates 7250NLT 6000
Tailing Factor 1.1NMT 2.0
RSD (%) of Peak Area (n=6) 0.85NMT 2.0%

Table 2: Quantitative Analysis of this compound

SampleRetention Time (min)Peak AreaConcentration (mg/mL)Assay (% w/w)
Standard 4.2118543201.00299.8
Sample 4.2218497651.00599.2

Table 3: Summary of Forced Degradation Study

Stress Condition% Assay of Dinoprost% DegradationNumber of DegradantsPeak Purity
Unstressed 99.2-0Pass
Acid Hydrolysis (0.1 N HCl, 60°C, 2h) 88.510.72Pass
Base Hydrolysis (0.1 N NaOH, RT, 30min) 85.214.03Pass
Oxidative (3% H₂O₂, RT, 1h) 90.19.11Pass
Thermal (80°C, 24h) 97.81.40Pass
Photolytic (UV 254nm, 24h) 95.53.71Pass

Experimental Workflow Visualization

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard_Prep Prepare Standard Solution (1.0 mg/mL) System_Suitability System Suitability Test (Inject Standard) Standard_Prep->System_Suitability Sample_Prep Prepare Sample Solution (1.0 mg/mL) Sample_Injection Inject Standard and Sample Solutions Sample_Prep->Sample_Injection System_Suitability->Sample_Injection Chromatogram Acquire Chromatograms Sample_Injection->Chromatogram Integration Integrate Peaks Chromatogram->Integration Calculation Calculate Assay and Impurities Integration->Calculation Report Generate Report Calculation->Report

Figure 2: HPLC analysis workflow for this compound.

The described HPLC method is suitable for the quantitative analysis of this compound in pharmaceutical substances. The method is specific, accurate, and precise, as demonstrated by the system suitability data. The forced degradation study confirms that the method is stability-indicating, capable of separating the main analyte from its degradation products formed under various stress conditions. This application note provides a comprehensive framework for the quality control of this compound.

References

Application Notes & Protocols: (5R)-Dinoprost Tromethamine in Uterine Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (5R)-Dinoprost tromethamine, the tromethamine salt of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a potent luteolytic agent and smooth muscle stimulant.[1][2][3] In reproductive medicine, it is widely utilized for the synchronization of estrus, induction of parturition, and treatment of uterine infections such as pyometra and endometritis.[2][4] Its therapeutic effect in uterine infections stems from its ability to induce strong myometrial contractions, which facilitates the mechanical expulsion of inflammatory exudates, bacteria, and cellular debris from the uterine lumen.[1][2] Additionally, PGF2α modulates local inflammatory and immune responses within the uterus.[5][6] These application notes provide a comprehensive overview of the mechanism of action, experimental protocols, and relevant data for utilizing Dinoprost tromethamine in preclinical uterine infection models.

Mechanism of Action & Signaling Pathway

Dinoprost tromethamine exerts its effects by binding to the PGF2α receptor (PTGFR), a G-protein coupled receptor (GPCR).[5] This interaction primarily activates the Gq alpha subunit, initiating a cascade of intracellular signaling events that are crucial for its therapeutic action.[5]

Key Actions in Uterine Infection:

  • Potent Myometrial Contraction: The primary mechanism is the stimulation of uterine smooth muscle contractions, leading to the physical clearance of purulent material.[1][2]

  • Luteolysis: In species where a corpus luteum (CL) persists and secretes progesterone (B1679170) during uterine infection (e.g., cattle, dogs), PGF2α induces luteolysis (regression of the CL).[4][7] This reduction in progesterone removes the hormone's inhibitory effect on myometrial contractility and uterine immune defenses.

  • Modulation of Inflammation: PGF2α has a complex, dual role in inflammation. It can stimulate the production of pro-inflammatory cytokines and chemokines like IL-1β, IL-6, and CXCL8 by uterine cells, which helps recruit immune cells to the site of infection.[5][6]

Core Signaling Pathway:

The binding of PGF2α to its receptor (PTGFR) activates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5][8] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC).[5] The elevated intracellular calcium and activated PKC are the principal drivers of myometrial contraction. Furthermore, this pathway can activate downstream cascades including MAPKs (ERK1/2, P38), PI3K, and transcription factors like NF-κB and NFAT, which regulate the expression of inflammatory mediators and uterine activation proteins.[5][9][10]

PGF2a_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Response PGF2a (5R)-Dinoprost (PGF2α) PTGFR FP Receptor (PTGFR) PGF2a->PTGFR Gq Gq Protein PTGFR->Gq PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Intracellular Ca2+ Store IP3->Ca_Store Stimulates Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Ion Ca2+ Ca_Store->Ca_Ion Contraction Myometrial Contraction Ca_Ion->Contraction MAPK MAPK Pathways (ERK, p38) PKC->MAPK NFkB NF-κB Pathway PKC->NFkB Inflammation Inflammatory Gene Expression MAPK->Inflammation NFkB->Inflammation

Caption: PGF2α signaling cascade in uterine myometrial cells.

Experimental Protocols for Uterine Infection Models

This section outlines a generalized protocol for establishing a murine model of uterine infection to evaluate the efficacy of Dinoprost tromethamine. This can be adapted for other species like rats or rabbits.

1. Animal Model and Preparation

  • Species: Female mice (e.g., BALB/c or C57BL/6), 8-10 weeks old.

  • Synchronization of Estrus: To ensure a consistent hormonal state (proestrus/estrus), which increases susceptibility to infection, estrous cycles can be synchronized. The Whitten effect (exposure to male bedding) is a simple, non-invasive method.[11]

  • Housing: Animals should be housed under standard pathogen-free conditions with a 12-hour light/dark cycle.[12]

2. Induction of Uterine Infection

  • Inoculum: A common pathogen for inducing endometritis is a pathogenic strain of Escherichia coli. A suspension of 10^6 to 10^9 colony-forming units (CFU) in 50-100 µL of sterile phosphate-buffered saline (PBS) is typically used.

  • Procedure:

    • Anesthetize the mouse (e.g., using isoflurane).[13]

    • Place the mouse in a supine position.

    • Gently insert a non-traumatic catheter or a blunted needle transcervically into the uterine horns.

    • Slowly infuse the bacterial suspension into both uterine horns.

    • Sham/control animals should be infused with sterile PBS.

    • Monitor animals for recovery from anesthesia.

3. Treatment Protocol

  • Grouping: Animals should be randomly assigned to groups (e.g., Sham Control, Infected + Vehicle, Infected + Dinoprost).

  • Drug Administration:

    • Compound: this compound sterile solution.

    • Dose: Dosing can vary. Based on veterinary protocols, a starting point for translation to rodent models could be in the range of 50-250 µg/kg.[14] Dose-response studies are recommended.

    • Route: Intramuscular (IM) or subcutaneous (SC) injection is common.[15]

    • Timing: Treatment can be initiated 12-24 hours post-infection and continued once or twice daily for 3-5 days.

4. Endpoint Analysis and Outcome Measures

  • Timeline: Animals are typically euthanized 24-48 hours after the final treatment.

  • Sample Collection:

    • Collect uterine tissue for histopathology, bacterial load quantification, and cytokine analysis.

    • Uterine lavage can be performed to collect fluid for cytological analysis and inflammatory marker measurement.

    • Blood samples can be collected for systemic cytokine analysis.

  • Key Analyses:

    • Histopathology: Uterine sections are stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration, edema, and epithelial damage.

    • Bacterial Load: Uterine homogenates are serially diluted and plated on appropriate agar (B569324) to determine CFU per gram of tissue.

    • Cytokine & Chemokine Levels: Measurement of key inflammatory mediators (e.g., TNF-α, IL-1β, IL-6, CXCL8) in uterine homogenates or serum using ELISA or multiplex assays.[5][6]

    • Myeloperoxidase (MPO) Assay: A quantitative measure of neutrophil infiltration in uterine tissue.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis cluster_endpoints A1 Animal Selection (Female Mice, 8-10 wks) A2 Estrus Synchronization (e.g., Whitten Effect) A1->A2 B1 Induction of Uterine Infection (Transcervical E. coli infusion) B2 Randomization into Groups (Sham, Vehicle, Treatment) B1->B2 B3 Drug Administration (Dinoprost tromethamine, SC/IM) B2->B3 C1 Euthanasia & Sample Collection (Uterus, Blood, Lavage) C2 Endpoint Analysis C1->C2 D1 Histopathology (H&E) C2->D1 D2 Bacterial Load (CFU) C2->D2 D3 Cytokine Profiling (ELISA) C2->D3 D4 MPO Assay (Neutrophils) C2->D4

Caption: General workflow for a murine uterine infection model.

Quantitative Data Presentation

The following tables summarize representative quantitative data from studies evaluating the effect of PGF2α (Dinoprost) in uterine inflammation and infection contexts.

Table 1: Effect of Dinoprost on Uterine Polymorphonuclear Neutrophil (PMN) Counts in an Equine Endometritis Model

Treatment GroupDay 0 (Mean PMNs/field)Day 2 (Mean PMNs/field)Change in PMN CountStatistical Significance (Day 0 vs Day 2)
Dinoprost 15.82.5-13.3 P = 0.0073
Oxytocin 12.38.7-3.6Not Significant
Control 10.59.1-1.4Not Significant
Data adapted from a study on Japanese heavy draft horses with breeding-induced endometritis.[16] PMN counts are a key indicator of uterine inflammation.

Table 2: Dosing Regimens for Dinoprost Tromethamine in Veterinary Clinical Practice for Pyometra

SpeciesRecommended DoseFrequencyDurationRoute of Administration
Canine 100-250 µg/kg/day (divided)3 to 6 times dailyUp to 10 days or until resolutionSubcutaneous (SC)
Feline Start: 10-15 µg/kgIncrease to: 50 µg/kg2 to 4 times dailyUntil uterine clearanceSubcutaneous (SC)
Bovine 25 mg (5 mL) total doseSingle injectionN/AIntramuscular (IM)
This table provides established clinical doses which can serve as a reference for designing preclinical dose-finding studies.[7][14][17]

Conclusion: this compound is a valuable pharmacological tool for managing uterine infections. Its efficacy is primarily driven by potent stimulation of myometrial contractility and clearance, supplemented by its ability to induce luteolysis and modulate local immune responses. The provided protocols and data serve as a foundational guide for researchers to design and execute preclinical studies to further investigate its therapeutic potential and underlying mechanisms in the context of uterine disease.

References

Application Notes and Protocols: (5R)-Dinoprost Tromethamine in Veterinary Reproductive Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5R)-Dinoprost tromethamine, a synthetic analogue of the naturally occurring prostaglandin (B15479496) F2 alpha (PGF2α), is a potent luteolytic agent widely utilized in veterinary medicine for the reproductive management of livestock.[1][2][3] Its primary function is to induce the regression of the corpus luteum (luteolysis), leading to a decrease in progesterone (B1679170) levels and allowing for the initiation of a new estrous cycle or the induction of parturition.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in various veterinary reproductive management programs, with a focus on cattle, swine, and mares.

Mechanism of Action

This compound exerts its effects by binding to and activating prostaglandin F2α receptors in target tissues.[1] This binding initiates a cascade of intracellular events that lead to two primary physiological responses:

  • Luteolysis: In the ovary, activation of PGF2α receptors on luteal cells triggers apoptosis and inhibits progesterone production, leading to the regression of the corpus luteum.[1][2] This sharp decline in progesterone is the key mechanism for synchronizing estrus and inducing abortion.[1]

  • Myometrial Contraction: this compound stimulates the smooth muscle of the uterus, causing contractions.[1][2] This action is crucial for the induction of parturition and the expulsion of uterine contents in cases of pyometra or mummified fetuses.[2]

Signaling Pathway of this compound in Luteolysis

Luteolysis_Pathway cluster_Extracellular Extracellular Space cluster_Cell Luteal Cell Dinoprost (B1670695) (5R)-Dinoprost Tromethamine Receptor PGF2α Receptor Dinoprost->Receptor G_Protein Gq Protein Activation Receptor->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release IP3 PKC_Activation Protein Kinase C (PKC) Activation IP3_DAG->PKC_Activation DAG Apoptosis Apoptosis Cascade Ca_Release->Apoptosis PKC_Activation->Apoptosis Progesterone_Inhibition Inhibition of Progesterone Synthesis PKC_Activation->Progesterone_Inhibition Luteolysis Luteolysis Apoptosis->Luteolysis Progesterone_Inhibition->Luteolysis

Caption: Signaling pathway of this compound leading to luteolysis.

Applications in Veterinary Reproductive Management

This compound is indicated for a variety of reproductive applications in livestock.[1][2]

Table 1: Overview of Applications

ApplicationSpeciesPurpose
Estrus Synchronization Cattle, MaresTo control the timing of estrus and ovulation, facilitating artificial insemination (AI) programs.[2][4][5]
Induction of Parturition SwineTo control the timing of farrowing, allowing for better supervision and management.[6][7]
Treatment of Reproductive Disorders CattleFor conditions such as pyometra (chronic endometritis) and unobserved (silent) estrus in the presence of a corpus luteum.[2][5]
Abortion CattleFor termination of pregnancy in feedlot and other non-lactating cattle.[5][8]

Quantitative Data Summary

The efficacy of this compound can be assessed through various quantitative measures, including estrus response rates, pregnancy rates, and intervals to estrus or parturition.

Table 2: Efficacy of this compound in Cattle Estrus Synchronization

ProtocolAnimal TypeEstrus Response Rate (%)Pregnancy/Conception Rate (%)Reference
Single InjectionNon-lactating Holstein Cows92.7%55.1% (within 6 days)[9]
Two Injections (11-day interval)Lactating Friesian Dairy CowsNot Reported44%[10]
Two Injections (14-day interval)Lactating Friesian Dairy CowsNot Reported51%[10]
Single Injection (post-calving 14-28d)Commercial Dairy CowsNot Reported56% (first service)[11]

Table 3: Efficacy of this compound for Parturition Induction in Swine

DosageInterval from Injection to Parturition (hours)Reference
10 mg (2 mL)Approximately 30 (mean)[7]

Table 4: Comparative Luteolytic Efficacy in Mares

TreatmentOvulatory IntervalSystemic ResponseReference
This compound (conventional dose)ShortenedGreater systemic response[12]
This compound (microdose)ShortenedLess systemic response[12]
Cloprostenol (B1669231) (microdose)ShortenedEffective luteolysis[12]

Experimental Protocols

Protocol 1: Estrus Synchronization in Beef Cattle and Non-Lactating Dairy Heifers

Objective: To control the timing of estrus and ovulation to facilitate artificial insemination.

Materials:

  • This compound sterile solution (e.g., Lutalyse® 5 mg/mL)[5]

  • Sterile syringes and needles

  • Animal restraints

  • Record-keeping materials

Methodology:

Single Injection Protocol:

  • Administer a single intramuscular (IM) injection of 25 mg this compound (5 mL of a 5 mg/mL solution).[5][8]

  • Observe animals for signs of estrus ("standing heat").

  • Inseminate animals 6 to 12 hours after the first observation of standing heat.[4] Estrus is expected to occur 1 to 5 days after injection in animals with a functional corpus luteum.[8]

Two Injection Protocol:

  • Administer an initial IM injection of 25 mg this compound.

  • Administer a second IM injection of 25 mg this compound 10 to 12 days after the first injection.[5][8]

  • Animals can be bred based on detected estrus or at a fixed time of approximately 80 hours after the second injection.[5][8]

Experimental Workflow for Estrus Synchronization in Cattle

Estrus_Sync_Workflow cluster_Single_Injection Single Injection Protocol cluster_Two_Injection Two Injection Protocol A1 Administer 25 mg This compound (IM) A2 Observe for Estrus (Days 1-5 post-injection) A1->A2 A3 Artificial Insemination (6-12 hours after estrus detection) A2->A3 B1 Administer 1st 25 mg This compound (IM) B2 Wait 10-12 Days B1->B2 B3 Administer 2nd 25 mg This compound (IM) B2->B3 B4 Fixed-Time AI (~80 hours post-2nd injection) or AI based on detected estrus B3->B4

Caption: Workflow for single and two-injection estrus synchronization protocols in cattle.

Protocol 2: Induction of Parturition in Swine

Objective: To control the timing of farrowing for improved management and supervision.

Materials:

  • This compound sterile solution (e.g., Lutalyse® 5 mg/mL)[7]

  • Sterile syringes and needles

  • Farrowing facilities and monitoring equipment

  • Record-keeping materials

Methodology:

  • Ensure accurate breeding dates are recorded to predict the normal farrowing date.

  • Administer a single IM injection of 10 mg this compound (2 mL of a 5 mg/mL solution) within 3 days of the predicted farrowing date.[7] Treatment earlier than 3 days prior to the predicted farrowing date may increase piglet mortality.[7]

  • Monitor sows closely for the onset of farrowing. The mean interval from administration to parturition is approximately 30 hours.[7]

  • Provide appropriate assistance during farrowing as needed.

Logical Relationship for Swine Parturition Induction

Parturition_Induction_Logic Start Predicted Farrowing Date Decision Within 3 Days of Predicted Farrowing? Start->Decision Inject Administer 10 mg This compound (IM) Decision->Inject Yes Wait Wait for appropriate time Decision->Wait No Monitor Monitor for Farrowing (Mean interval ~30 hours) Inject->Monitor Farrowing Supervised Farrowing Monitor->Farrowing

Caption: Decision logic for the induction of parturition in swine.

Safety Precautions

This compound is a potent therapeutic agent and should be handled with care. It can be absorbed through the skin and may cause bronchospasm. Women of child-bearing age, asthmatics, and individuals with bronchial or other respiratory problems should exercise extreme caution when handling this product. Accidental spillage on the skin should be washed off immediately with soap and water.

Conclusion

This compound is an invaluable tool in veterinary reproductive management, offering reliable and effective methods for estrus synchronization, induction of parturition, and treatment of certain reproductive disorders. Adherence to established protocols and proper animal selection are critical for achieving successful outcomes. Further research may continue to refine dosage and administration strategies to optimize reproductive efficiency in various livestock species.

References

Application Notes and Protocols for Cell Viability Assays Following (5R)-Dinoprost Tromethamine Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5R)-Dinoprost tromethamine is a synthetic analog of prostaglandin (B15479496) F2α (PGF2α), a naturally occurring lipid compound with diverse physiological functions.[1] PGF2α and its analogs mediate their effects by binding to the prostaglandin F2α receptor (FP receptor), a G protein-coupled receptor.[2] This interaction triggers a cascade of intracellular signaling events that can influence cellular processes such as proliferation, differentiation, and apoptosis.[2][3] Understanding the impact of this compound on cell viability is crucial for its potential therapeutic applications and for assessing its safety profile.

These application notes provide detailed protocols for assessing cell viability and apoptosis following exposure to this compound using three standard assays: the MTT assay for metabolic activity, the LDH assay for membrane integrity, and the Annexin V/PI assay for apoptosis detection.

Signaling Pathway

This compound, as a PGF2α analog, is expected to activate the FP receptor. The binding of PGF2α to its receptor can initiate multiple signaling cascades. One prominent pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events can subsequently influence downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade, and modulate the expression of proteins involved in cell survival and apoptosis, such as Bax and Bcl-2, as well as the activation of caspases.[2][3]

PGF2a_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Dinoprost (5R)-Dinoprost tromethamine FP_Receptor FP Receptor Dinoprost->FP_Receptor Binds to PLC Phospholipase C (PLC) FP_Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC MAPK_Cascade MAPK Cascade PKC->MAPK_Cascade Bax Bax activation MAPK_Cascade->Bax Bcl2 Bcl-2 inhibition MAPK_Cascade->Bcl2 Caspase9 Caspase-9 activation Bax->Caspase9 Bcl2->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: Simplified signaling pathway of this compound.

Experimental Workflow

The general workflow for assessing the impact of this compound on cell viability involves several key steps, from cell culture preparation to data analysis.

Experimental_Workflow A 1. Cell Seeding (e.g., 96-well plate) B 2. Cell Culture (24h incubation) A->B C 3. Treatment (Varying concentrations of This compound) B->C D 4. Incubation (e.g., 24, 48, 72 hours) C->D E 5. Cell Viability Assay D->E F MTT Assay E->F G LDH Assay E->G H Annexin V/PI Assay E->H I 6. Data Acquisition (e.g., Plate Reader, Flow Cytometer) F->I G->I H->I J 7. Data Analysis (e.g., IC50 calculation, % Apoptosis) I->J

Figure 2: General experimental workflow for cell viability assessment.

Data Presentation

Disclaimer: The following data is hypothetical and serves as a template for presenting experimental results. Specific values will vary depending on the cell line, experimental conditions, and the concentration of this compound used.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

Concentration (µM)Absorbance (570 nm) (Mean ± SD)Cell Viability (%)
0 (Control)1.25 ± 0.08100
11.18 ± 0.0694.4
100.95 ± 0.0576.0
500.63 ± 0.0450.4
1000.31 ± 0.0324.8
2000.15 ± 0.0212.0

Table 2: Cytotoxicity of this compound (LDH Assay)

Concentration (µM)LDH Release (OD 490 nm) (Mean ± SD)% Cytotoxicity
0 (Control)0.12 ± 0.010
10.15 ± 0.025.2
100.28 ± 0.0327.6
500.55 ± 0.0474.1
1000.82 ± 0.05120.7 (relative to control)
2000.95 ± 0.06143.1 (relative to control)
Positive Control (Lysis Buffer)0.70 ± 0.05100

Table 3: Apoptosis Induction by this compound (Annexin V/PI Assay)

Concentration (µM)Live Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
0 (Control)95.2 ± 2.12.5 ± 0.52.3 ± 0.4
1085.6 ± 3.58.1 ± 1.26.3 ± 0.9
5060.3 ± 4.225.4 ± 2.814.3 ± 1.5
10035.1 ± 3.840.2 ± 3.124.7 ± 2.2

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4]

Materials:

  • This compound

  • Target cell line

  • Complete cell culture medium

  • 96-well tissue culture plates

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells, which indicates a loss of membrane integrity.[5][6]

Materials:

  • This compound

  • Target cell line

  • Complete cell culture medium

  • 96-well tissue culture plates

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Low Control Absorbance) / (High Control Absorbance - Low Control Absorbance)] x 100 (Low control: untreated cells; High control: cells treated with lysis buffer provided in the kit)

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.[7][8][9]

Materials:

  • This compound

  • Target cell line

  • 6-well tissue culture plates

  • Annexin V-FITC/PI apoptosis detection kit (commercially available)

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with varying concentrations of this compound as described previously.

  • Cell Harvesting: After the incubation period, collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.

  • Data Analysis: Use appropriate software to quantify the percentage of cells in each quadrant:

    • Lower-left (Annexin V- / PI-): Live cells

    • Lower-right (Annexin V+ / PI-): Early apoptotic cells

    • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-left (Annexin V- / PI+): Necrotic cells (or cells with compromised membranes)

Annexin_V_PI_Analysis cluster_quadrants Flow Cytometry Quadrant Analysis Q1 Q1: Annexin V- / PI+ (Necrotic) Q2 Q2: Annexin V+ / PI+ (Late Apoptotic/ Necrotic) Q3 Q3: Annexin V- / PI- (Live) Q4 Q4: Annexin V+ / PI- (Early Apoptotic) X_axis Annexin V-FITC Fluorescence -> Y_axis Propidium Iodide (PI) Fluorescence -> origin->X_axis origin->Y_axis

Figure 3: Quadrant analysis for Annexin V/PI flow cytometry.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for investigating the effects of this compound on cell viability and apoptosis. By employing a combination of assays that measure different cellular parameters, researchers can obtain a more complete understanding of the cellular response to this prostaglandin analog. The provided diagrams and data table templates are intended to facilitate experimental design and data interpretation.

References

Application Notes and Protocols for Gene Expression Analysis Following (5R)-Dinoprost Tromethamine Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5R)-Dinoprost tromethamine, a synthetic analog of prostaglandin (B15479496) F2α (PGF2α), is a potent luteolytic agent that exerts its effects through the prostaglandin F receptor (FP receptor). Activation of this G-protein coupled receptor initiates a cascade of intracellular signaling events that culminate in altered gene expression, leading to physiological changes such as uterine muscle contraction and corpus luteum regression. Understanding the specific genes and pathways modulated by this compound is crucial for elucidating its mechanism of action, identifying biomarkers for drug response, and developing novel therapeutic applications.

These application notes provide a comprehensive overview of the methodologies for analyzing gene expression changes induced by this compound treatment. Detailed protocols for cell culture, RNA sequencing (RNA-Seq), and quantitative real-time PCR (qPCR) are provided, along with examples of expected gene expression changes based on published studies.

Signaling Pathways Activated by this compound

This compound binds to the FP receptor, a Gq-protein coupled receptor. This interaction triggers the dissociation of the Gq protein alpha subunit, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events can lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR) and subsequent activation of the Ras/Raf/MEK/ERK (MAPK) signaling pathway. Furthermore, evidence suggests a potential role for the Wnt/β-catenin signaling pathway in mediating some of the transcriptional effects of FP receptor activation.[1][2]

Dinoprost (5R)-Dinoprost Tromethamine FP_receptor FP Receptor (GPCR) Dinoprost->FP_receptor Gq Gq protein FP_receptor->Gq Wnt_pathway Wnt/β-catenin Pathway FP_receptor->Wnt_pathway PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Gene_Expression Altered Gene Expression Ca_release->Gene_Expression EGFR EGFR (transactivation) PKC->EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK ERK->Gene_Expression Wnt_pathway->Gene_Expression

Caption: Signaling cascade initiated by this compound.

Experimental Protocols

I. Cell Culture and Treatment

This protocol describes the culture of a relevant cell line, such as human endometrial Ishikawa cells, and subsequent treatment with this compound.

Materials:

  • Human endometrial Ishikawa cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 6-well tissue culture plates

Protocol:

  • Cell Culture: Culture Ishikawa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Starvation (Optional): Once cells reach the desired confluency, replace the growth medium with serum-free DMEM for 12-24 hours to synchronize the cells and reduce basal signaling activity.

  • Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in serum-free DMEM to the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM).

  • Remove the starvation medium from the cells and add the medium containing the different concentrations of this compound or vehicle control (DMEM with the same concentration of solvent).

  • Incubation: Incubate the cells for the desired time points (e.g., 4 hours, 24 hours) to capture both early and late gene expression changes.

  • Harvesting: After incubation, wash the cells twice with ice-cold PBS and then proceed immediately to RNA extraction.

II. RNA Extraction

This protocol outlines the isolation of total RNA from cultured cells using a common reagent like TRIzol.

Materials:

  • TRIzol reagent or similar

  • Chloroform

  • Isopropyl alcohol

  • 75% Ethanol (B145695) (prepared with nuclease-free water)

  • Nuclease-free water

  • Microcentrifuge tubes

Protocol:

  • Lysis: Add 1 ml of TRIzol reagent directly to each well of the 6-well plate. Pipette the cell lysate up and down several times to ensure complete lysis.

  • Phase Separation: Transfer the lysate to a microcentrifuge tube and incubate at room temperature for 5 minutes. Add 0.2 ml of chloroform, cap the tube securely, and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes.

  • Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.

  • RNA Precipitation: Carefully transfer the upper aqueous phase to a fresh tube. Add 0.5 ml of isopropyl alcohol and incubate at room temperature for 10 minutes.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.

  • RNA Wash: Discard the supernatant. Wash the RNA pellet by adding at least 1 ml of 75% ethanol. Vortex briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Drying and Resuspension: Carefully remove the ethanol wash. Air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA in an appropriate volume of nuclease-free water.

  • Quantification and Quality Check: Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a Bioanalyzer.

III. Gene Expression Analysis by RNA-Sequencing (RNA-Seq)

RNA-Seq provides a comprehensive, unbiased view of the transcriptome.

Protocol:

  • Library Preparation: Start with high-quality total RNA (RIN > 8.0). Prepare RNA-Seq libraries using a commercially available kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit) according to the manufacturer's instructions. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq). The sequencing depth should be determined based on the experimental goals, but typically 20-30 million reads per sample are sufficient for differential gene expression analysis.[3]

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

    • Read Alignment: Align the high-quality reads to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner such as HISAT2.[4]

    • Quantification: Count the number of reads mapping to each gene using tools like featureCounts.[4]

    • Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR to identify differentially expressed genes (DEGs) between the this compound-treated and control groups.[4] Genes with an adjusted p-value < 0.05 and a log2 fold change > 1 or < -1 are typically considered significantly differentially expressed.[3][5]

cluster_wet_lab Wet Lab cluster_bioinformatics Bioinformatics RNA_Extraction RNA Extraction Library_Prep Library Preparation RNA_Extraction->Library_Prep Sequencing Sequencing Library_Prep->Sequencing QC Quality Control Sequencing->QC Alignment Read Alignment QC->Alignment Quantification Quantification Alignment->Quantification DEA Differential Expression Analysis Quantification->DEA

Caption: Workflow for RNA-Seq analysis.
IV. Validation of Gene Expression by Quantitative Real-Time PCR (qPCR)

qPCR is used to validate the results from RNA-Seq for a subset of differentially expressed genes.

Materials:

  • cDNA synthesis kit

  • SYBR Green or TaqMan qPCR master mix

  • Gene-specific primers

  • qPCR instrument

Protocol:

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit according to the manufacturer's protocol.

  • Primer Design: Design or obtain validated primers for the target genes of interest and at least two stable housekeeping genes (e.g., GAPDH, ACTB) for normalization.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, primers, and qPCR master mix. Set up reactions in triplicate for each sample and gene.

  • qPCR Run: Perform the qPCR reaction on a real-time PCR system with an appropriate thermal cycling protocol.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to calculate the relative fold change in gene expression between the treated and control samples, normalized to the housekeeping genes.

Data Presentation: Expected Gene Expression Changes

The following tables summarize potential gene expression changes following treatment with a PGF2α analog, based on data from published studies. Table 1 is derived from a microarray study on bovine corpus luteum treated with PGF2α, highlighting genes with significant fold changes at 24 hours post-treatment.[6] Table 2 presents genes identified as being regulated by PGF2α in rat decidual cells.[7]

Table 1: Differentially Expressed Genes in Bovine Corpus Luteum 24h After PGF2α Treatment

Gene SymbolGene NameFold ChangeRegulationFunctional Category
Upregulated
PTGS2Prostaglandin-Endoperoxide Synthase 2> 2.0UpInflammation, Prostaglandin synthesis
FOSFos Proto-Oncogene, AP-1 Transcription Factor Subunit> 2.0UpTranscription Factor, Cell Proliferation
JUNJun Proto-Oncogene, AP-1 Transcription Factor Subunit> 2.0UpTranscription Factor, Cell Proliferation
EGR1Early Growth Response 1> 2.0UpTranscription Factor, Cell Growth
VEGFAVascular Endothelial Growth Factor A> 1.5UpAngiogenesis
Downregulated
STARSteroidogenic Acute Regulatory Protein< -2.0DownSteroidogenesis
CYP11A1Cytochrome P450 Family 11 Subfamily A Member 1< -2.0DownSteroidogenesis
HSD3B1Hydroxy-Delta-5-Steroid Dehydrogenase, 3 Beta- And Steroid Delta-Isomerase 1< -2.0DownSteroidogenesis
LHRLuteinizing Hormone/Choriogonadotropin Receptor< -1.5DownHormone Receptor
TIMP1TIMP Metallopeptidase Inhibitor 1< -1.5DownExtracellular Matrix

Table 2: Genes Regulated by PGF2α in Rat Decidual Cells [7]

Gene SymbolGene NameRegulationFunctional Category
Upregulated
MMP3Matrix Metallopeptidase 3UpExtracellular Matrix Remodeling
Downregulated
MMP2Matrix Metallopeptidase 2DownExtracellular Matrix Remodeling
TIMP2TIMP Metallopeptidase Inhibitor 2DownExtracellular Matrix Remodeling
TIMP3TIMP Metallopeptidase Inhibitor 3DownExtracellular Matrix Remodeling
PAI1Plasminogen Activator Inhibitor 1DownFibrinolysis
tPATissue-type Plasminogen ActivatorDownFibrinolysis
EDN1Endothelin 1DownVasoconstriction, Cell Proliferation

Conclusion

The provided application notes and protocols offer a robust framework for investigating the effects of this compound on gene expression. By combining high-throughput RNA-Seq with targeted qPCR validation, researchers can gain valuable insights into the molecular mechanisms underlying the physiological effects of this compound. The identified signaling pathways and target genes can serve as a foundation for further studies in drug development and reproductive biology.

References

Application Notes and Protocols for Immunohistochemistry of Prostaglandin Receptors with (5R)-Dinoprost Tromethamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of (5R)-Dinoprost tromethamine in the study of prostaglandin (B15479496) F2α (PGF2α) receptors, also known as FP receptors. This document includes detailed protocols for immunohistochemistry (IHC), information on the signaling pathways involved, and key data regarding this compound.

This compound is a synthetic analog of the naturally occurring prostaglandin F2α.[1][2][3][4] It is a potent agonist of the FP receptor, a G-protein coupled receptor that mediates a variety of physiological and pathological processes, including smooth muscle contraction, inflammation, and reproductive functions.[5][6] Understanding the localization and signaling of FP receptors is crucial for research in areas such as reproductive biology, cardiovascular disease, and cancer.[5][7]

Chemical and Physical Properties of this compound

A clear understanding of the agonist's properties is fundamental for its effective use in experimental settings.

PropertyValue
Synonyms Dinoprost trometamol, PGF2α Tromethamine, Lutalyse, Prostin F2 alpha[1][8]
Molecular Formula C₂₄H₄₅NO₈[9]
Molecular Weight 475.62 g/mol [10]
CAS Number 38562-01-5[3]
Appearance White to off-white powder
Solubility Soluble in water (1 mg/mL), DMSO (95 mg/mL)[3][11]
Mechanism of Action Agonist of the Prostaglandin F2α (FP) receptor[2][9]

Experimental Protocols

This protocol provides a generalized procedure for the detection of FP receptors in formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization may be required for specific tissues and antibodies.

1. Materials and Reagents:

  • FFPE tissue sections (4-5 µm) on positively charged slides

  • Xylene

  • Ethanol (B145695) (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

  • Wash Buffer (e.g., Phosphate Buffered Saline with 0.1% Tween-20; PBST)

  • Blocking Buffer (e.g., 5% normal goat serum in PBST)

  • Primary antibody against FP receptor (anti-PGF2α-R)

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin (B73222) counterstain

  • Mounting medium

2. Deparaffinization and Rehydration:

  • Immerse slides in two changes of xylene for 5 minutes each.

  • Rehydrate through a graded series of ethanol:

    • 100% ethanol, two changes for 3 minutes each.

    • 95% ethanol for 3 minutes.

    • 70% ethanol for 3 minutes.

  • Rinse in deionized water.

3. Antigen Retrieval:

  • Preheat antigen retrieval buffer to 95-100°C.

  • Immerse slides in the preheated buffer and incubate for 20-30 minutes.

  • Allow slides to cool in the buffer for 20 minutes at room temperature.

  • Rinse slides in wash buffer.

4. Staining Procedure:

  • Blocking: Incubate sections with blocking buffer for 1 hour at room temperature to minimize non-specific binding.

  • Primary Antibody: Drain blocking buffer and apply the primary anti-FP receptor antibody diluted in blocking buffer. Incubate overnight at 4°C in a humidified chamber.

  • Washing: Wash slides three times with wash buffer for 5 minutes each.

  • Secondary Antibody: Apply the biotinylated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Enzyme Conjugate: Apply the streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the DAB substrate solution and incubate until the desired brown color intensity develops (typically 2-10 minutes). Monitor under a microscope.

  • Stopping Reaction: Immerse slides in deionized water to stop the reaction.

5. Counterstaining, Dehydration, and Mounting:

  • Counterstain with hematoxylin for 1-2 minutes to visualize cell nuclei.

  • Rinse gently with running tap water.

  • Dehydrate through a graded series of ethanol (70%, 95%, 100%).

  • Clear in two changes of xylene for 3 minutes each.

  • Apply a drop of mounting medium and place a coverslip.

6. Analysis:

  • Examine slides under a light microscope. FP receptor-positive cells will exhibit brown staining, while nuclei will be stained blue. The localization of the receptor can be observed in different cellular compartments and cell types.[12][13][14]

Visualizations

The binding of this compound to the FP receptor initiates a cascade of intracellular events.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Dinoprost (5R)-Dinoprost tromethamine FP_Receptor FP Receptor (Gq-coupled) Dinoprost->FP_Receptor Binds to PLC Phospholipase C (PLC) FP_Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses (e.g., muscle contraction, gene expression) Ca_release->Downstream PKC->Downstream

FP Receptor Signaling Pathway

The following diagram outlines the key steps in the IHC protocol for FP receptor detection.

G start Start: FFPE Tissue Section deparaffinization Deparaffinization & Rehydration start->deparaffinization antigen_retrieval Antigen Retrieval deparaffinization->antigen_retrieval blocking Blocking antigen_retrieval->blocking primary_ab Primary Antibody (anti-FP Receptor) blocking->primary_ab secondary_ab Secondary Antibody primary_ab->secondary_ab enzyme_conjugate Enzyme Conjugate (Streptavidin-HRP) secondary_ab->enzyme_conjugate detection Detection (DAB Substrate) enzyme_conjugate->detection counterstain Counterstaining (Hematoxylin) detection->counterstain dehydration Dehydration & Clearing counterstain->dehydration mounting Mounting dehydration->mounting analysis Microscopic Analysis mounting->analysis

IHC Experimental Workflow

References

Application Notes: The Use of (5R)-Dinoprost Tromethamine in Timed Artificial Insemination (TAI) Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(5R)-Dinoprost tromethamine is the tromethamine salt of the naturally occurring prostaglandin (B15479496) F2 alpha (PGF2α), a critical hormone in reproductive physiology.[1][2] It is a potent luteolytic agent, meaning it induces the regression of the corpus luteum (CL).[1][3] This action is fundamental to the synchronization of the estrous cycle in livestock, particularly in cattle. By controlling the lifespan of the corpus luteum, Dinoprost (B1670695) tromethamine allows for the precise timing of ovulation, which is the cornerstone of timed artificial insemination (TAI) protocols. TAI programs are designed to enable artificial insemination at a predetermined time, eliminating the need for estrus detection and improving reproductive efficiency in dairy and beef herds.[4][5][6]

Mechanism of Action

Dinoprost tromethamine exerts its effect by binding to prostaglandin F2α receptors on the surface of luteal cells within the corpus luteum. This binding initiates a signaling cascade that inhibits the production of progesterone (B1679170), a hormone essential for maintaining pregnancy.[1] The reduction in progesterone, coupled with other cellular effects, leads to the functional and structural regression of the CL (luteolysis).[3] Once the influence of progesterone is removed, the pituitary gland releases hormones that stimulate the final maturation of an ovarian follicle and subsequent ovulation, allowing the animal to return to estrus.[3]

PGF2a_Mechanism_of_Action PGF2a_Receptor PGF2α Receptor (FP) PLC Phospholipase C (PLC) PGF2a_Receptor->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Progesterone_Block Inhibition of Progesterone Synthesis Ca_Release->Progesterone_Block Apoptosis Apoptosis (Cell Death) Ca_Release->Apoptosis PKC->Progesterone_Block PKC->Apoptosis Dinoprost (5R)-Dinoprost Tromethamine (PGF2α) Dinoprost->PGF2a_Receptor

Caption: Signaling pathway of Dinoprost Tromethamine (PGF2α) inducing luteolysis.

Quantitative Data Summary

The efficacy of Dinoprost tromethamine can be evaluated by metrics such as luteal regression rates, estrus response, and ultimately, pregnancies per artificial insemination (P/AI). The following tables summarize data from various studies.

Table 1: Comparative Efficacy of PGF2α Analogs and Administration Routes

PGF2α Analog/RouteAnimal ModelEstrus Expression Rate (%)Pregnancy Rate per AI (P/AI) (%)Citation(s)
Dinoprost (IM)Beef Heifers47%46%[7][8]
Dinoprost HighCon (SC)Beef Heifers46%45%[7][8]
Dinoprost (IM)Dairy Cows-33.3% (in GnRH-based TAI)[9]
d-Cloprostenol (IM)Dairy Cows-27.3% (in GnRH-based TAI)[9]
Dinoprost (IM)Dairy Cows65.7% (Field Study)33.5% (Overall Pregnancy)[10]
Cloprostenol (IM)Dairy Cows65.7% (Field Study)33.5% (Overall Pregnancy)[10]

IM: Intramuscular; SC: Subcutaneous. HighCon refers to a higher concentration formulation.

Table 2: Outcomes of TAI Protocols Using Dinoprost Tromethamine

Protocol VariationAnimal ModelLuteal Regression Rate (%)Pregnancy Rate per AI (P/AI) (%)Citation(s)
Standard Ovsynch (1x PGF2α)Dairy Cows88.9%-[11]
Ovsynch (2x PGF2α, 24h apart)Dairy Cows89.6%No significant difference from 1x PGF2α[11]
5-day Co-Synch (1x Dinoprost)Beef Cows-52.0%[12]
5-day Co-Synch (2x Dinoprost)Beef Cows-69.0%[12]
Resynch (1x Dinoprost)Dairy Cows88%31%[13]
Resynch (2x Dinoprost, 24h apart)Dairy Cows94%35% (Tended to be higher)[13]
Double-Ovsynch (1x Dinoprost on Day 7)Dairy Cows-40%[14]
Double-Ovsynch (1x Dinoprost on Day 8)Dairy Cows-28%[14]

Experimental Protocols

Numerous TAI protocols utilize Dinoprost tromethamine. The Ovsynch protocol is one of the most widely adopted for synchronizing ovulation in dairy cattle.

Protocol 1: Standard Ovsynch Protocol

This protocol is designed to synchronize follicular wave emergence, luteolysis, and ovulation to allow for fixed-time artificial insemination.

Objective: To synchronize ovulation for TAI in lactating dairy cows.

Materials:

  • Gonadotropin-releasing hormone (GnRH) product

  • This compound (e.g., LUTALYSE®)[2]

  • Syringes and needles (sterile)

  • Semen for AI

  • AI equipment

Methodology:

  • Day 0: Administer the first injection of GnRH. This injection is intended to either ovulate a dominant follicle or initiate a new follicular wave in all treated animals.[15]

  • Day 7: Administer an injection of Dinoprost tromethamine (typically 25 mg).[2][16] This injection induces luteolysis of the corpus luteum, causing progesterone levels to fall. This is effective only in cattle that have a functional corpus luteum (i.e., ovulated at least five days prior).[2]

  • Day 9 (56 hours after PGF2α): Administer a second injection of GnRH. This injection synchronizes the timing of ovulation of the mature dominant follicle.

  • Day 10 (16-20 hours after second GnRH): Perform timed artificial insemination.[4]

Ovsynch_Protocol_Workflow Day0 Day 0 Administer GnRH Day7 Day 7 Administer PGF2α (Dinoprost) Day0->Day7 7 days Day9 Day 9 (56h later) Administer GnRH Day7->Day9 56 hours Day10 Day 10 (16-20h later) Timed AI Day9->Day10 16-20 hours

Caption: Workflow diagram of the standard Ovsynch TAI protocol.

Protocol 2: 5-Day Co-Synch + CIDR Protocol

Objective: To synchronize ovulation for TAI, particularly in beef cows and heifers.

Materials:

  • GnRH product

  • This compound

  • Progesterone intravaginal insert (CIDR)

  • Syringes and needles (sterile)

  • Semen for AI

  • AI equipment

Methodology:

  • Day 0: Administer an injection of GnRH and insert a CIDR device.

  • Day 5: Remove the CIDR device. Administer a first injection of Dinoprost tromethamine. A second dose of Dinoprost tromethamine is often given 2 to 8 hours after the first to ensure complete luteal regression.[18]

  • Day 8 (72 hours after CIDR removal): Administer a second injection of GnRH and perform timed artificial insemination concurrently (Co-Synch).

TAI_Protocol_Decision_Tree start Initiate TAI Program animal_type Animal Type? start->animal_type lactating Lactating Dairy Cow animal_type->lactating Lactating Dairy heifer Beef Cow or Heifer animal_type->heifer Beef / Heifer protocol1 Use 7-Day Ovsynch Protocol lactating->protocol1 protocol2 Use 5-Day Co-Synch + CIDR Protocol (with 2x PGF2α) heifer->protocol2

Caption: Simplified decision tree for selecting a TAI protocol.

References

Troubleshooting & Optimization

Technical Support Center: (5R)-Dinoprost Tromethamine for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of (5R)-Dinoprost tromethamine in in vitro experiments. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data summarized for your convenience.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in vitro?

A1: this compound is the tromethamine salt of Dinoprost, also known as Prostaglandin (B15479496) F2α (PGF2α). It is a naturally occurring prostaglandin that acts as a potent agonist for the Prostaglandin F2α receptor (FP receptor).[1][2] The FP receptor is a G-protein coupled receptor (GPCR). Upon binding of (5R)-Dinoprost, the receptor primarily couples to Gαq, activating the phospholipase C (PLC) signaling pathway. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).[3][4][5] In some cell types, the FP receptor can also couple to Gαi.[6] This signaling cascade can lead to various cellular responses, including smooth muscle contraction, cell proliferation, differentiation, and inflammation.[5][6][7]

Q2: What is a recommended starting concentration for my in vitro experiments?

A2: The optimal concentration of this compound is highly dependent on the cell type and the specific assay being performed. Based on published literature, a good starting point for a dose-response experiment is in the low nanomolar to low micromolar range. For instance, an ED50 of 4 nM has been reported for increasing intracellular calcium in human myometrial cells.[8] In bovine luteal cells, half-maximal stimulation of inositol phosphate (B84403) production occurs at 36 nM, with maximal effects observed at 1 µM.[3] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is typically soluble in organic solvents like DMSO and ethanol. For cell culture experiments, it is advisable to prepare a concentrated stock solution in a sterile-filtered organic solvent. For example, a 10 mM stock solution in DMSO can be prepared and stored at -20°C or -80°C for several months. When preparing your working concentrations, dilute the stock solution in your cell culture medium. To avoid solvent toxicity, ensure the final concentration of the organic solvent in your culture medium is low, typically less than 0.1%.

Q4: Is this compound stable in cell culture media?

A4: The stability of prostaglandins (B1171923) in aqueous solutions can be a concern. It is generally recommended to prepare fresh dilutions of this compound in your cell culture medium for each experiment. Avoid prolonged storage of diluted solutions at 37°C.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect at expected concentrations. 1. Cell line insensitivity: The cell line may not express the FP receptor or express it at very low levels. 2. Compound degradation: The stock solution may have degraded due to improper storage or repeated freeze-thaw cycles. 3. Suboptimal assay conditions: The incubation time may be too short to observe a response.1. Confirm FP receptor expression: Check the literature or perform RT-PCR or Western blotting to confirm FP receptor expression in your cell line. 2. Prepare fresh stock solution: Prepare a new stock solution of this compound from a fresh vial. 3. Optimize incubation time: Perform a time-course experiment to determine the optimal duration of treatment.
High background or inconsistent results. 1. Solvent effects: The concentration of the organic solvent (e.g., DMSO) may be too high, causing cellular stress or interfering with the assay. 2. Compound precipitation: The compound may be precipitating out of solution at the working concentration in the cell culture medium.1. Reduce solvent concentration: Ensure the final solvent concentration is below 0.1%. Include a vehicle control (medium with the same solvent concentration) in your experiments. 2. Check solubility: Visually inspect the media for any signs of precipitation after adding the compound. If necessary, prepare a fresh, lower concentration stock solution.
Unexpected cell death or toxicity. 1. High compound concentration: The concentrations used may be cytotoxic to your specific cell line. 2. Contamination: The stock solution or cell culture may be contaminated.1. Perform a cytotoxicity assay: Determine the cytotoxic concentration range using an assay like MTT or trypan blue exclusion. 2. Check for contamination: Ensure your stock solution and cell cultures are sterile.

Data Presentation

Table 1: Reported Effective Concentrations of this compound (PGF2α) in Various In Vitro Assays

Cell TypeAssayEffective Concentration RangeReference
Human Myometrial CellsIntracellular Ca²⁺ IncreaseED₅₀: 4 nM[8]
Bovine Luteal CellsInositol Phosphate ProductionHalf-maximal stimulation: 36 nM; Maximal stimulation: 1 µM[3]
Rat Granulosa CellsIntracellular Ca²⁺ Increase100 nM - 100 µM[9]
Bovine Corneal Endothelial CellsCell Proliferation5 ng/mL - 0.5 µg/mL[10]
Human Breast Cancer Cells (MDA-MB-231, MCF-7)Morphological Changes> 10 nM[11]
Clonal Osteoblastic MC3T3-E1 CellsDNA Synthesis Stimulation4 - 100 ng/mL[7]
Human Gastric Carcinoma Cells (KATO III)Growth InhibitionDose-dependent inhibition observed[12]
Colorectal Adenoma and Carcinoma CellsCell Motility StimulationSignificant stimulation observed[13]
Rat Neonatal Cardiac MyocytesHypertrophy InductionHypertrophy induced[14]
Bovine Luteal Theca CellsDisruption of Cell Adhesion0.01 - 1.0 mM (Note: High concentration, verify)[15]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (B87167) (DMSO), sterile-filtered

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the vial of this compound powder to equilibrate to room temperature before opening.

    • Aseptically weigh the desired amount of powder.

    • Dissolve the powder in sterile DMSO to achieve a stock concentration of 10 mM. For example, for a compound with a molecular weight of 475.62 g/mol , dissolve 4.76 mg in 1 mL of DMSO.

    • Vortex briefly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: General Cell-Based Assay Workflow
  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells into appropriate well plates (e.g., 96-well plate for viability assays) at a predetermined density.

    • Allow cells to adhere and recover for 24 hours in a 37°C, 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in serum-free or complete cell culture medium to achieve the desired final concentrations.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a negative control (medium only).

    • Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound or controls.

    • Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).

  • Assay Measurement:

    • Following incubation, perform the specific assay according to the manufacturer's protocol (e.g., MTT assay for cell viability, a calcium imaging assay for intracellular calcium measurement, or ELISA for cytokine secretion).

    • Read the output on a suitable instrument (e.g., plate reader, fluorescence microscope).

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the dose-response curve and calculate parameters such as EC₅₀ or IC₅₀ using appropriate software.

Visualizations

PGF2a_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PGF2a (5R)-Dinoprost tromethamine FP_receptor FP Receptor (GPCR) PGF2a->FP_receptor Binds Gq Gαq FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Triggers Release PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Responses (e.g., Contraction, Proliferation, Inflammation) PKC->Cellular_Response Leads to Ca_ER->PKC Activates

Caption: Canonical signaling pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Cell Seeding C Compound Treatment (Dose-Response) A->C B Stock Solution Preparation B->C D Incubation C->D E Assay Measurement D->E F Data Analysis E->F

Caption: General experimental workflow for in vitro studies.

References

Technical Support Center: Troubleshooting Poor Luteal Regression with (5R)-Dinoprost Tromethamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of (5R)-Dinoprost tromethamine in research applications. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during experiments involving the induction of luteal regression.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My administration of this compound resulted in incomplete or no luteal regression. What are the potential causes?

A1: Incomplete or failed luteal regression following this compound (a synthetic analog of Prostaglandin (B15479496) F2α, PGF2α) administration can be attributed to several factors. The most common reasons include:

  • Timing of Administration: The corpus luteum (CL) has a refractory period in the early luteal phase. In cattle, for instance, the CL is generally refractory to the luteolytic effects of PGF2α before day 5 of the estrous cycle.[1][2][3] Administration during this period will likely result in treatment failure. The transition to responsiveness occurs around day 5, but even then, the response can be variable.[2][3]

  • Dosage and Bioavailability: An insufficient dose of this compound may not be adequate to trigger the complete luteolytic cascade. Additionally, the route of administration can affect the bioavailability and subsequent plasma concentrations of the active compound.[4][5]

  • Individual Animal Variation: There is a high degree of variation among individual animals in their response to exogenous PGF2α.[4] This can be due to differences in metabolism, receptor density on the corpus luteum, or underlying physiological conditions.

  • Inadequate Luteolytic Signal: A single injection of PGF2α may not mimic the natural pulsatile release from the uterus, which is often necessary for complete luteal regression.[4][5][6] Some studies suggest that multiple pulses or treatments can increase the efficacy of luteolysis.[4][5]

  • Presence of a Young Corpus Luteum: If ovulation has occurred more recently than estimated, the CL may be in the refractory period at the time of treatment.

Q2: How does the route of administration affect the efficacy of this compound?

A2: The route of administration can influence the absorption rate and peak plasma concentration of this compound and its metabolites. Common routes include intramuscular (IM) and subcutaneous (SC) injections.

While both IM and SC routes have been shown to be effective in inducing luteolysis, some studies have observed differences in the plasma profiles of the PGF2α metabolite, PGFM. For example, SC administration has been reported to result in greater circulating PGFM concentrations 15 to 90 minutes after treatment compared to IM administration.[4][5] However, this difference in early plasma concentration may not always translate to a significant difference in the timing or completeness of luteal regression, as measured by progesterone (B1679170) decline.[4][5][7] Ultimately, both routes are generally considered effective for inducing luteolysis.[4][5]

Experimental Protocols

Protocol 1: Induction of Luteolysis in a Bovine Model

This protocol describes a standard method for inducing luteolysis in cattle for research purposes, such as estrous synchronization.

Materials:

  • This compound (e.g., Lutalyse®)

  • Sterile syringes and needles (e.g., 20-gauge, 1.5 inch for IM injection)

  • Animal restraining facilities

  • Blood collection tubes (e.g., containing K2 EDTA)

  • Centrifuge

  • Equipment for progesterone analysis (e.g., ELISA kit)

  • Ultrasound equipment for ovarian imaging (optional)

Procedure:

  • Animal Selection: Select healthy, cycling, non-pregnant cows with a palpable or ultrasonographically confirmed corpus luteum. For optimal response, ensure the CL is mature (at least 5 days post-ovulation).[2]

  • Baseline Sampling: Collect a blood sample via jugular or coccygeal venipuncture immediately before treatment (Time 0) to determine baseline progesterone concentration.

  • Administration of this compound: Administer a luteolytic dose of this compound. A standard dose is 25 mg, typically administered as a single intramuscular injection.[8]

  • Post-Treatment Blood Sampling: Collect blood samples at regular intervals to monitor the decline in progesterone. A suggested sampling schedule is 12, 24, 36, 48, and 72 hours post-injection.[7]

  • Plasma Preparation: Centrifuge the blood samples at approximately 1,000-2,000 x g for 15 minutes to separate the plasma. Store the plasma at -20°C until progesterone analysis.

  • Progesterone Analysis: Measure progesterone concentrations in the collected plasma samples using a validated assay such as an ELISA.

  • Assessment of Luteolysis: Complete luteal regression is typically defined as a plasma progesterone concentration below a certain threshold (e.g., <1 ng/mL).[9]

Protocol 2: Progesterone Measurement using ELISA

This is a general protocol for a competitive ELISA to quantify progesterone in plasma samples. Refer to the specific manufacturer's instructions for the kit being used.

Materials:

  • Progesterone ELISA kit (containing microplate, standards, enzyme conjugate, substrate, and stop solution)

  • Plasma samples (thawed)

  • Microplate reader

  • Pipettes and tips

  • Wash buffer

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. This may involve diluting concentrated buffers and reconstituting lyophilized standards.

  • Standard Curve: Pipette the prepared standards into the appropriate wells of the microplate to generate a standard curve.

  • Sample Addition: Add the plasma samples to their designated wells.

  • Enzyme Conjugate Addition: Add the enzyme-conjugated progesterone to each well.

  • Incubation: Incubate the plate for the time and at the temperature specified in the manual (e.g., 1-2 hours at room temperature). During this time, the progesterone in the sample will compete with the enzyme-conjugated progesterone for binding to the antibodies coated on the plate.

  • Washing: Wash the plate several times with the wash buffer to remove any unbound reagents.

  • Substrate Addition: Add the substrate solution to each well. This will react with the enzyme to produce a color change.

  • Incubation: Incubate the plate for a short period to allow for color development.

  • Stop Reaction: Add the stop solution to each well to halt the color development.

  • Read Plate: Read the absorbance of each well using a microplate reader at the specified wavelength.

  • Data Analysis: Calculate the progesterone concentration in the samples by comparing their absorbance to the standard curve.

Data Presentation

Table 1: Example of Progesterone Decline Following this compound Administration

Time Post-Treatment (hours)Progesterone (ng/mL) - ResponderProgesterone (ng/mL) - Poor Responder
05.24.8
123.14.5
241.54.2
360.83.9
480.43.5
720.23.1

This table illustrates a typical successful response versus a poor response to treatment.

Table 2: Luteolysis Rates with Different PGF2α Analogs

TreatmentNumber of Animals with CLLuteolysis Rate (%)Reference
Dinoprost (B1670695)51991.3%[10]
Cloprostenol (B1669231)55886.6%[10]
Dinoprost (Resynchronization)-78.5%[10]
Cloprostenol (Resynchronization)-69.1%[10]

Visualizations

PGF2a_Signaling_Pathway PGF2a (5R)-Dinoprost tromethamine (PGF2α) FP_Receptor Prostaglandin F Receptor (FP) PGF2a->FP_Receptor Binds to Gq_Protein Gq Protein FP_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Induces Ca_release->PKC Activates Luteolytic_effects Luteolytic Effects: - Decreased Progesterone Synthesis - Apoptosis - Vasoconstriction Ca_release->Luteolytic_effects Contributes to PKC->Luteolytic_effects Leads to

Caption: PGF2α Signaling Pathway in Luteal Cells.

Troubleshooting_Workflow Start Poor Luteal Regression Observed Check_Timing Was treatment administered during the refractory period (e.g., < Day 5 in cows)? Start->Check_Timing Yes_Timing CL was likely refractory. Re-evaluate cycle staging and re-treat at an appropriate time. Check_Timing->Yes_Timing Yes No_Timing No Check_Timing->No_Timing Check_Dose Was the correct dose and route of administration used? No_Timing->Check_Dose No_Dose Incorrect dosage or administration. Review protocol and ensure proper technique. Check_Dose->No_Dose No Yes_Dose Yes Check_Dose->Yes_Dose Consider_Multiple_Treatments Consider a second PGF2α treatment 24 hours after the first. Yes_Dose->Consider_Multiple_Treatments Assess_Individual_Variation Assess for individual non-responders. Consider alternative synchronization protocols. Consider_Multiple_Treatments->Assess_Individual_Variation

Caption: Troubleshooting Workflow for Poor Luteal Regression.

References

Improving the efficacy of (5R)-Dinoprost tromethamine treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the efficacy of experiments involving (5R)-Dinoprost tromethamine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is the tromethamine salt of (5R)-Dinoprost, which is a stereoisomer of Dinoprost (Prostaglandin F2α, PGF2α). It functions as a potent agonist for the Prostaglandin (B15479496) F Receptor (FP receptor), a G-protein coupled receptor (GPCR).[1][2][3] Upon binding, it primarily activates the Gq alpha subunit, initiating a signaling cascade that involves the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] This leads to the mobilization of intracellular calcium from the endoplasmic reticulum and the activation of Protein Kinase C (PKC), culminating in various cellular responses.[2][4]

Q2: How should I prepare and store this compound stock solutions?

Proper preparation and storage are critical for maintaining the compound's efficacy. Refer to the table below for solubility and stability data. For optimal results, prepare a concentrated stock solution in a suitable solvent like DMSO, ethanol, or water.[5] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.[5] Store powdered compound and stock solutions as recommended by the manufacturer, typically at -20°C for the powder and -80°C for solutions in solvent.[5]

Q3: What are typical working concentrations for in vitro experiments?

The optimal concentration is cell-type and assay-dependent. A dose-response experiment is always recommended. However, literature suggests that concentrations for in vitro studies with PGF2α can range from 1 ng/mL to 100 ng/mL.[6][7][8] For receptor desensitization studies, concentrations up to 10 µM have been used.[9]

Q4: Can serum in my cell culture medium interfere with the experiment?

Yes, serum can contain endogenous prostaglandins, enzymes that metabolize prostaglandins, or binding proteins that may interfere with the activity of this compound.[5] For sensitive assays or to ensure a defined experimental condition, consider using serum-free media or reducing the serum concentration for the duration of the treatment.[5]

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Suggested Solution(s)
No or low biological response in a cell-based assay. 1. Compound Degradation: Improper storage or repeated freeze-thaw cycles of stock solutions.[5]2. Low Receptor Expression: The target cell line may not express the FP receptor at sufficient levels.[5]3. Receptor Desensitization: Prolonged exposure to the agonist can lead to receptor desensitization, reducing the response to subsequent stimulation.[9][10]4. Incorrect Concentration: The concentration used may be too low to elicit a response.1. Use a fresh vial of the compound or prepare a new stock solution. Ensure proper storage at -20°C (powder) or -80°C (in solvent).[5]2. Confirm FP receptor expression in your cell line using methods like RT-qPCR or Western blot.3. Minimize pre-incubation times. For desensitization studies, a recovery period may be necessary for the receptor to resensitize.[10]4. Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
High variability or inconsistent results between experiments. 1. Inconsistent Aliquoting: Repeatedly using the same stock solution can introduce variability due to degradation.[5]2. Cell Passage Number: The expression of GPCRs can change with increasing cell passage number.3. Solvent Effects: The final concentration of the solvent (e.g., DMSO) may be too high, causing cellular stress or toxicity.[5]1. Aliquot the stock solution into single-use vials immediately after preparation to avoid freeze-thaw cycles.[5]2. Use cells within a consistent and defined range of passage numbers for all experiments.3. Ensure the final solvent concentration is consistent across all wells and is below the toxicity threshold for your cells (typically <0.5% for DMSO).[5]
Precipitate forms when adding the compound to aqueous culture media. 1. Poor Solubility: The compound may be precipitating out of the aqueous solution.2. Incorrect Dilution Method: Diluting a highly concentrated organic stock directly into a large volume of aqueous buffer can cause precipitation.[5]1. Ensure the final concentration does not exceed the aqueous solubility limit. Vortex thoroughly during dilution.2. Perform a serial dilution of the stock solution in the culture medium or buffer while vortexing to ensure proper mixing.[5]

Data Presentation

Table 1: Physicochemical and Storage Properties of this compound

PropertyValueSource
Molecular Formula C₂₄H₄₅NO₈[11]
Molecular Weight 475.62 g/mol [5]
Solubility (Powder) Water: 200 mg/mL (Dinoprost Tromethamine)[12]
Solubility (Stock) DMSO: 95 mg/mL (199.73 mM)Water: 95 mg/mL (199.73 mM)Ethanol: 95 mg/mL (199.73 mM)[5][6]
Powder Storage -20°C for up to 3 years[5]
Stock Solution Storage In solvent at -80°C for up to 1 year[5]
Aqueous Solution Stability Stable for 30 days at 2-8°C[11][13]

Experimental Protocols & Visualizations

This compound Signaling Pathway

This compound binds to the FP receptor, a GPCR coupled to Gαq. This activates Phospholipase C (PLC), which cleaves PIP2 into IP3 and DAG. IP3 triggers the release of stored intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC). These events can lead to the activation of downstream pathways, including the MAPK/ERK cascade, influencing processes like cell proliferation and smooth muscle contraction.[1][2][3]

G_protein_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Dinoprost (5R)-Dinoprost Tromethamine FP_Receptor FP Receptor (GPCR) Dinoprost->FP_Receptor Binds G_Protein Gαq/βγ FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on ER PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ion Ca²⁺ (intracellular) ER->Ca_ion Releases Ca_ion->PKC Activates Cell_Response Cellular Responses (e.g., Contraction, Proliferation) Ca_ion->Cell_Response Leads to MAPK_Cascade MAPK/ERK Cascade PKC->MAPK_Cascade Activates MAPK_Cascade->Cell_Response Leads to Western_Blot_Workflow A 1. Cell Culture Seed cells and grow to 70-80% confluency. B 2. Serum Starvation (Optional) Incubate in low-serum or serum-free media for 4-24h to reduce basal signaling. A->B C 3. Stimulation Treat cells with (5R)-Dinoprost tromethamine for desired time points (e.g., 0, 5, 10, 20 min). B->C D 4. Cell Lysis Wash cells with ice-cold PBS. Lyse with RIPA buffer containing protease/phosphatase inhibitors. C->D E 5. Protein Quantification Determine protein concentration of lysates using BCA or Bradford assay. D->E F 6. SDS-PAGE Separate protein lysates by gel electrophoresis. E->F G 7. Protein Transfer Transfer separated proteins to a PVDF or nitrocellulose membrane. F->G H 8. Blocking Incubate membrane in blocking buffer (e.g., 5% BSA or milk in TBST) for 1h at RT. G->H I 9. Primary Antibody Incubation Incubate with primary antibody against phospho-target (e.g., p-ERK) and total target (e.g., t-ERK) overnight at 4°C. H->I J 10. Secondary Antibody Incubation Wash membrane, then incubate with HRP-conjugated secondary antibody for 1h at RT. I->J K 11. Detection Add chemiluminescent substrate (ECL) and image the blot. J->K L 12. Analysis Quantify band intensity and normalize phospho-protein to total protein. K->L Calcium_Imaging_Workflow A 1. Cell Plating Plate cells on glass-bottom dishes or coverslips suitable for microscopy. B 2. Dye Loading Incubate cells with a Ca²⁺ indicator dye (e.g., Fura-2 AM) in physiological buffer for 30-60 min at 37°C in the dark. A->B C 3. De-esterification Wash cells and incubate in fresh buffer for ~30 min to allow for complete dye de-esterification by cellular esterases. B->C D 4. Imaging Setup Mount the dish/coverslip on a fluorescence microscope equipped for ratiometric imaging. C->D E 5. Baseline Recording Record baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm. D->E F 6. Stimulation Perfuse this compound into the chamber while continuously recording fluorescence. E->F G 7. Data Acquisition Continue recording until the response peaks and returns toward baseline. F->G H 8. Analysis Calculate the 340/380 nm fluorescence ratio over time. An increase in the ratio indicates an increase in [Ca²⁺]i. G->H

References

Factors affecting (5R)-Dinoprost tromethamine stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (5R)-Dinoprost tromethamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability of this compound in solution during experimental use. Here you will find troubleshooting guides and frequently asked questions to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by temperature, pH, light exposure, and the presence of oxidizing agents. Being a prostaglandin, it is susceptible to degradation through hydrolysis and oxidation. It is also hygroscopic in its solid form.

Q2: What are the recommended storage conditions for this compound solutions?

A2: Aqueous solutions of this compound are recommended to be stored at 2-8°C for short-term use (up to 30 days) and frozen at -20°C for long-term storage (several months).[1] It is crucial to use single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1]

Q3: My this compound solution has turned slightly yellow. Is it still usable?

A3: A slight yellow discoloration may indicate degradation. It is recommended to perform a purity check using a stability-indicating HPLC method before use. If significant degradation is detected, the solution should be discarded.

Q4: Can I use a vortex mixer to dissolve this compound powder?

A4: While vigorous mixing may be necessary to dissolve the powder, excessive vortexing can introduce atmospheric oxygen and potentially lead to oxidative degradation. Gentle swirling or sonication in an inert atmosphere is preferred.

Q5: What are the known degradation products of this compound?

A5: Based on studies of related prostaglandins (B1171923) like Dinoprostone (PGE2), the potential degradation products of this compound (PGF2α) include epimers (e.g., 15-epi-PGF2α) under acidic conditions and isomers (e.g., 8-iso-PGF2α) under alkaline conditions. Dehydration products may also form. Definitive identification of degradation products should be performed using techniques like LC-MS/MS.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Loss of Potency/Unexpected Experimental Results Degradation of the this compound stock or working solution.1. Prepare fresh solutions from a new vial of solid material.2. Verify the storage conditions (temperature, light protection) of your solutions.3. Perform a purity analysis of your solution using a stability-indicating HPLC method.
Precipitate Formation in Solution - Exceeding the solubility limit.- pH shift leading to precipitation of the free acid.- Interaction with other components in a complex medium.1. Ensure the concentration is within the known solubility limits for the solvent used.2. Check and adjust the pH of the solution if necessary.3. If working with complex media, consider performing a compatibility study.
Inconsistent Results Between Experiments - Inconsistent solution preparation methods.- Use of solutions of varying age or storage conditions.- Repeated freeze-thaw cycles of stock solutions.1. Standardize your solution preparation protocol.2. Always use freshly prepared working solutions or solutions that have been stored under validated conditions for a defined period.3. Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles.
Appearance of Extra Peaks in HPLC Chromatogram - Degradation of this compound.- Contamination of the solvent or glassware.- Carryover from previous injections.1. Compare the chromatogram with that of a freshly prepared standard.2. Run a blank injection of the solvent to check for contamination.3. Implement a thorough needle and column wash protocol between injections.

Quantitative Data Summary

The stability of this compound is highly dependent on the storage conditions. The following tables summarize the expected stability under various conditions.

Table 1: Stability of this compound Aqueous Solutions at Various Temperatures

TemperatureStorage DurationExpected Purity
2-8°C30 days>95%[1]
-20°CSeveral months>95%[1]
Room Temperature (~25°C)< 24 hoursSignificant degradation expected

Table 2: Influence of pH on the Degradation Rate of Prostaglandins (Illustrative Data based on related compounds)

pHConditionRelative Degradation RatePotential Degradation Products
< 4AcidicHighEpimers (e.g., 15-epi-PGF2α), Dehydration Products
5.5 - 7.5Near NeutralLowMinimal degradation
> 8AlkalineHighIsomers (e.g., 8-iso-PGF2α), Dehydration Products

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours. Neutralize a sample with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 8 hours. Neutralize a sample with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ to a final concentration of 1 mg/mL. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place solid this compound in an oven at 80°C for 48 hours. Dissolve the stressed solid in the mobile phase for HPLC analysis.

  • Photolytic Degradation: Expose a 1 mg/mL solution of this compound in water to UV light (254 nm) and visible light in a photostability chamber for 48 hours. Analyze a sample stored in the dark under the same conditions as a control.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop and validate an HPLC method capable of separating this compound from its degradation products.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (pH adjusted to 3.0 with phosphoric acid) in a gradient elution.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Method Validation Parameters (according to ICH guidelines):

  • Specificity: Analyze stressed samples to demonstrate separation of the main peak from any degradation product peaks.

  • Linearity: Prepare a series of standard solutions of this compound over a concentration range (e.g., 10-150 µg/mL) and plot the peak area versus concentration.

  • Accuracy: Determine the recovery of a known amount of this compound spiked into a placebo solution.

  • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogenous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Visualizations

Degradation_Pathway cluster_acid Acidic Conditions (pH < 4) cluster_base Alkaline Conditions (pH > 8) cluster_oxidation Oxidative Stress Dinoprost (5R)-Dinoprost Tromethamine Epimers Epimers (e.g., 15-epi-PGF2α) Dinoprost->Epimers H+ Dehydration_A Dehydration Products Dinoprost->Dehydration_A H+, Heat Isomers Isomers (e.g., 8-iso-PGF2α) Dinoprost->Isomers OH- Dehydration_B Dehydration Products Dinoprost->Dehydration_B OH-, Heat Oxidation_Products Oxidized Derivatives Dinoprost->Oxidation_Products [O]

Caption: Potential degradation pathways of this compound.

Troubleshooting_Workflow Start Inconsistent or Unexpected Experimental Results Check_Solution Check Solution Preparation and Storage Start->Check_Solution Is_Fresh Was the solution freshly prepared and stored correctly? Check_Solution->Is_Fresh Prepare_New Prepare fresh solution from new solid material Is_Fresh->Prepare_New No Analyze_Purity Analyze solution purity via stability-indicating HPLC Is_Fresh->Analyze_Purity Yes Prepare_New->Analyze_Purity Is_Pure Is purity >95%? Analyze_Purity->Is_Pure Proceed Proceed with experiment Is_Pure->Proceed Yes Investigate_Other Investigate other experimental parameters (e.g., assay conditions, instrumentation) Is_Pure->Investigate_Other No

Caption: Troubleshooting workflow for stability-related issues.

References

Technical Support Center: (5R)-Dinoprost Tromethamine in Animal Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the common side effects of (5R)-Dinoprost tromethamine in animal research. The information is tailored for researchers, scientists, and drug development professionals to anticipate and manage potential adverse events during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side effects of this compound observed in animal research?

A1: this compound, a synthetic analog of prostaglandin (B15479496) F2α (PGF2α), is a potent luteolytic agent and smooth muscle stimulant.[1] Its side effects are generally related to its mechanism of action and can vary by species and dose. The most commonly reported side effects include local injection site reactions, gastrointestinal disturbances, respiratory effects, cardiovascular changes, and behavioral alterations.[2] These effects are typically transient.[3]

Q2: Are the side effects of this compound dose-dependent?

A2: Yes, the incidence and severity of side effects are often dose-dependent. Higher doses are generally associated with more pronounced effects. For example, in mares, the incidence of sweating increases with higher doses of dinoprost (B1670695) tromethamine.[3] Similarly, in cattle, the rate of abortion increases with the dose.[4]

Q3: How quickly do side effects appear and how long do they last?

A3: Side effects are typically observed within minutes of administration and are usually transient, resolving within a few hours. In swine, side effects are reported to last from 10 minutes to 3 hours.[2] In mares, sweating has been observed to begin within 15 minutes and cease by 45 to 60 minutes after injection.[5]

Q4: What are the species-specific differences in side effects?

A4: Different animal species exhibit varying sensitivity and types of side effects. For instance, horses are particularly sensitive and may show prominent signs of sweating and abdominal discomfort (colic).[6] Swine frequently exhibit erythema, pruritus, and increased vocalization.[3] Cattle are considered relatively resistant, with side effects being generally mild and transient.[6]

Troubleshooting Guides

Issue 1: Gastrointestinal Disturbances (Diarrhea, Colic)

Symptoms: Abdominal discomfort, restlessness, pawing, kicking at the abdomen, and loose or frequent defecation.

Possible Cause: this compound stimulates smooth muscle contraction in the gastrointestinal tract.

Troubleshooting Steps:

  • Confirm Dosage: Double-check the calculated and administered dose to ensure it is within the recommended range for the species and experimental protocol.

  • Monitor Animal: Closely observe the animal for the severity and duration of the signs. Most gastrointestinal effects are transient.[3]

  • Provide Supportive Care: In cases of mild colic, hand-walking the animal may be beneficial. Ensure free access to fresh water to prevent dehydration, especially if diarrhea is present.

  • Veterinary Consultation: If signs are severe, persistent, or worsen, consult with a veterinarian. Severe colic, particularly in horses, can be a medical emergency.[1]

Issue 2: Respiratory Effects (Increased Respiration Rate, Labored Breathing)

Symptoms: Rapid breathing (tachypnea), difficulty breathing (dyspnea), or wheezing.

Possible Cause: this compound can cause bronchoconstriction due to its stimulatory effect on bronchial smooth muscle.[1]

Troubleshooting Steps:

  • Ensure Proper Ventilation: Make sure the animal is in a well-ventilated area.

  • Monitor Respiratory Rate and Effort: Continuously monitor the animal's breathing rate and character. Note any signs of distress.

  • Reduce Stress: Minimize handling and other stressors that may exacerbate respiratory difficulty.

  • Veterinary Intervention: If respiratory distress is severe or the animal shows signs of cyanosis (bluish discoloration of mucous membranes), seek immediate veterinary attention. Oxygen therapy may be required.

Issue 3: Cardiovascular Changes (Increased Heart Rate, Changes in Blood Pressure)

Symptoms: Palpable increase in heart rate (tachycardia). Blood pressure changes may not be clinically apparent without monitoring equipment.

Possible Cause: this compound can have direct or indirect effects on the cardiovascular system.[1]

Troubleshooting Steps:

  • Monitor Vital Signs: Regularly measure the heart rate and, if possible, blood pressure.

  • Allow for Rest: Keep the animal in a quiet and calm environment to avoid further stimulation of the cardiovascular system.

  • Review Animal's History: Be aware of any pre-existing cardiovascular conditions in the study animal, as this may increase the risk of adverse effects.

  • Seek Veterinary Advice: For significant or sustained changes in cardiovascular parameters, consult a veterinarian.

Data Presentation

Table 1: Quantitative Data on Side Effects of this compound in Cattle

Side EffectDoseIncidence/ObservationSpecies
Abortion5 mg50%Cattle
Abortion10 mg71%Cattle
Abortion20 mg90%Cattle
Abortion40 mg78%Cattle
Increased Rectal Temperature250 mgElevated by ~1.5°F for up to 6 hoursCattle
SalivationNot specifiedLimited salivation reportedCattle

Table 2: Quantitative Data on Side Effects of this compound in Horses (Mares)

Side EffectDoseIncidenceSpecies
Sweating1.0 mg2 of 9 mares (22%)Horse
Sweating2.5 mg7 of 9 mares (78%)Horse
Sweating3.0 mg9 of 9 mares (100%)Horse
Sweating5.0 mg9 of 9 mares (100%)Horse
Sweating10.0 mg8 of 9 mares (89%)Horse
Decreased Rectal Temperature0.25 - 10.0 mgObserved in all dose groupsHorse

Table 3: Observed Side Effects of this compound in Swine

Side EffectObservationSpecies
Erythema and PruritusFrequently observedSwine
Slight IncoordinationFrequently observedSwine
Nesting BehaviorFrequently observedSwine
Urination and DefecationFrequently observedSwine
Abdominal Muscle SpasmsFrequently observedSwine
Hyperpnea or DyspneaFrequently observedSwine
Increased VocalizationFrequently observedSwine
SalivationFrequently observedSwine
VomitingPossible at 100 mg (10x dose)Swine

Experimental Protocols

Protocol 1: Assessment of Respiratory Effects (Bronchoconstriction) in Swine

This protocol outlines a method for evaluating bronchoconstriction in swine following the administration of this compound using whole-body plethysmography.

1. Animal Preparation:

  • Acclimatize the pig to the plethysmography chamber to minimize stress-induced respiratory changes.
  • Ensure the animal is healthy and free from any pre-existing respiratory conditions.

2. Baseline Measurement:

  • Place the unrestrained pig in the whole-body plethysmograph.
  • Allow for a stabilization period of 10-15 minutes.
  • Record baseline respiratory parameters, including respiratory rate (f), tidal volume (VT), and enhanced pause (Penh), a measure of bronchoconstriction.

3. Administration of this compound:

  • Administer the desired dose of this compound via the appropriate route (e.g., intramuscularly).

4. Post-administration Monitoring:

  • Immediately after administration, continuously record respiratory parameters for a predefined period (e.g., 60 minutes).
  • Pay close attention to the onset and duration of any changes in Penh and other respiratory variables.

5. Data Analysis:

  • Calculate the percentage change from baseline for all respiratory parameters at different time points post-administration.
  • Compare the responses between different dose groups and a vehicle-treated control group.

Protocol 2: Assessment of Cardiovascular Effects in Horses

This protocol describes a method for monitoring cardiovascular parameters in horses after the administration of this compound.

1. Instrumentation:

  • Place an intravenous catheter for drug administration and blood sampling.
  • Attach electrodes for continuous electrocardiogram (ECG) monitoring to record heart rate and rhythm.
  • If available, use a non-invasive or invasive blood pressure monitoring system to measure systolic, diastolic, and mean arterial pressures.

2. Baseline Data Collection:

  • Allow the horse to stand quietly for at least 30 minutes before recording baseline data.
  • Record baseline heart rate, ECG rhythm, and blood pressure for a minimum of 5 minutes.

3. Administration of this compound:

  • Administer the specified dose of this compound intravenously or intramuscularly.

4. Continuous Monitoring:

  • Continuously monitor and record heart rate, ECG, and blood pressure for at least 60 minutes post-administration.
  • Observe for any arrhythmias, significant changes in heart rate, or fluctuations in blood pressure.

5. Data Analysis:

  • Analyze the recorded data to identify the peak change in each cardiovascular parameter and the time to return to baseline.
  • Compare the cardiovascular responses across different experimental groups.

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Dinoprost (5R)-Dinoprost Tromethamine FP_receptor FP Receptor (GPCR) Dinoprost->FP_receptor Binds to Gq_protein Gq Protein FP_receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates RhoA RhoA Gq_protein->RhoA Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER/SR) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates CaM Calmodulin (CaM) Ca_release->CaM Binds to Contraction Smooth Muscle Contraction PKC->Contraction Contributes to ROCK Rho-kinase (ROCK) RhoA->ROCK Activates MLCP_inhibition Inhibition of MLC Phosphatase ROCK->MLCP_inhibition MLCP_inhibition->Contraction Enhances MLCK Myosin Light Chain Kinase (MLCK) CaM->MLCK Activates MLCK->Contraction Phosphorylates Myosin Light Chain

Caption: Signaling pathway of this compound leading to smooth muscle contraction.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Selection Animal Selection (Species, Health Status) Acclimatization Acclimatization to Experimental Conditions Animal_Selection->Acclimatization Baseline Baseline Data Collection (e.g., Vitals, Plethysmography) Acclimatization->Baseline Drug_Admin Administration of This compound or Vehicle Control Baseline->Drug_Admin Monitoring Post-Administration Monitoring of Side Effects (e.g., Clinical Signs, Instrumental Data) Drug_Admin->Monitoring Data_Collection Data Recording and Quantification Monitoring->Data_Collection Stats Statistical Analysis (Comparison between groups) Data_Collection->Stats Interpretation Interpretation of Results Stats->Interpretation

Caption: General experimental workflow for assessing side effects of this compound.

References

Technical Support Center: (5R)-Dinoprost Tromethamine Protocol Refinement for Specific Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing (5R)-Dinoprost tromethamine. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist you in refining your cell line-specific experiments.

I. Troubleshooting Guide

This guide addresses common issues encountered during in vitro cell culture experiments with this compound.

Issue Potential Causes Recommended Solutions
Low or No Cellular Response 1. Low or Absent FP Receptor Expression: The target cell line may not express the Prostaglandin (B15479496) F2α receptor (FP receptor) or expresses it at very low levels.a. Verify FP Receptor Expression: Perform RT-qPCR or Western blot to confirm FP receptor mRNA and protein expression in your cell line. If expression is low, consider using a cell line known to express the FP receptor (e.g., Ishikawa cells) or transiently transfect your cells with an FP receptor expression vector.
2. Suboptimal Compound Concentration: The concentration of this compound may be too low to elicit a response.b. Perform a Dose-Response Experiment: Test a range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal effective concentration (EC50) for your specific cell line and assay.
3. Inactive Compound: Improper storage or handling may have degraded the compound.c. Ensure Proper Compound Handling: Prepare fresh stock solutions and store them as recommended. This compound is typically stored as a crystalline solid at -20°C.[1] Aqueous solutions should be used fresh and not stored for more than a day.[1]
High Cell Death/Toxicity 1. High Compound Concentration: Excessive concentrations of prostaglandin analogs can induce cytotoxicity.[2][3]a. Lower the Concentration: Based on your dose-response experiment, use the lowest concentration that gives a robust biological effect.
2. Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) may be at a toxic concentration in the final culture medium.b. Minimize Final Solvent Concentration: Ensure the final concentration of the solvent in your cell culture medium is non-toxic (typically ≤ 0.1% for DMSO).
Inconsistent or Variable Results 1. Cell Passage Number and Confluency: Cellular responses can vary with the passage number and confluency of the cell culture.a. Standardize Cell Culture Conditions: Use cells within a consistent passage number range and seed them to reach a specific confluency (e.g., 70-80%) at the time of the experiment.
2. Serum Effects: Components in fetal bovine serum (FBS) can interfere with the experiment or contain endogenous prostaglandins.b. Serum Starvation: Before treatment, consider serum-starving your cells for a few hours to overnight to reduce background signaling and enhance the response to the compound.
3. Assay Variability: Inconsistent timing or technique in your assays can lead to variable results.c. Standardize Assay Protocols: Ensure consistent incubation times, reagent additions, and reading parameters for all your experiments.

II. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound in cell lines?

A1: this compound is a synthetic analog of Prostaglandin F2α (PGF2α).[4] It acts as a potent agonist for the Prostaglandin F (FP) receptor, which is a Gq-protein coupled receptor (GPCR).[5][6] Upon binding, it activates a signaling cascade involving the Gq alpha subunit, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates Protein Kinase C (PKC).[7][8] This can lead to the downstream activation of the MAPK/ERK signaling pathway, influencing cellular processes like proliferation and migration.[5]

Q2: How should I prepare a stock solution of this compound?

A2: this compound is soluble in organic solvents like DMSO and ethanol (B145695) at approximately 50 mg/mL.[1] It is also soluble in aqueous buffers like PBS (pH 7.2) at about 25 mg/mL.[1] For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO. For example, to make a 10 mM stock solution, dissolve 4.76 mg of this compound (Molecular Weight: 475.6 g/mol ) in 1 mL of DMSO. Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Further dilutions into your cell culture medium should be made immediately before use.

Q3: Which cell lines are suitable for experiments with this compound?

A3: The suitability of a cell line depends on its expression of the FP receptor. Cell lines known to express functional FP receptors include endometrial cell lines like Ishikawa.[9][10] Some common cell lines like HEK293 have been used for the recombinant expression of FP receptors to study their signaling.[11] It is crucial to verify FP receptor expression in your cell line of interest before starting experiments.

Q4: What are some key downstream effects I can measure in response to this compound treatment?

A4: Key downstream effects to measure include:

  • Intracellular Calcium Mobilization: A rapid increase in intracellular calcium is a primary response to FP receptor activation.[7][12]

  • Cell Proliferation: PGF2α can stimulate the proliferation of certain cell types.[9]

  • Cell Migration: PGF2α has been shown to influence cell migration.

  • ERK/MAPK Phosphorylation: Activation of the ERK/MAPK pathway can be assessed by Western blotting for phosphorylated ERK.[5]

III. Experimental Protocols

A. General Cell Culture and Treatment Protocol

This protocol provides a general framework for treating adherent cell lines like HEK293 or A549 with this compound.

Materials:

  • Target cell line (e.g., HEK293, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Serum-free medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Multi-well plates (e.g., 6-well, 24-well, or 96-well)

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will allow them to reach 70-80% confluency on the day of the experiment.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Serum Starvation (Optional but Recommended): Once cells have reached the desired confluency, aspirate the complete growth medium and wash the cells once with PBS. Add serum-free medium and incubate for 4-24 hours.

  • Compound Preparation: Prepare serial dilutions of this compound in serum-free medium from your stock solution to achieve the desired final concentrations. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).

  • Cell Treatment: Aspirate the serum-free medium and add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.

  • Incubation: Incubate the cells for the desired period (this will depend on the endpoint being measured, e.g., minutes for calcium mobilization, hours for signaling pathway activation, or 24-72 hours for proliferation/migration assays).

  • Downstream Analysis: Proceed with your chosen assay to measure the cellular response.

B. Cell Proliferation Assay (MTT-based)

Objective: To determine the effect of this compound on cell viability and proliferation.

Procedure:

  • Follow the "General Cell Culture and Treatment Protocol" using a 96-well plate.

  • After the desired incubation period (e.g., 24, 48, or 72 hours), add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

C. Cell Migration Assay (Transwell Assay)

Objective: To assess the effect of this compound on cell migration.

Procedure:

  • Serum-starve cells for 24 hours as described in the general protocol.

  • Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

  • Add 500 µL of serum-containing medium (as a chemoattractant) to the lower chamber of a 24-well Transwell plate.

  • Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.

  • Add this compound or vehicle control to the upper chamber at the desired final concentration.

  • Incubate the plate for 12-24 hours at 37°C.

  • After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with methanol (B129727) for 10 minutes.

  • Stain the cells with 0.5% crystal violet for 20 minutes.

  • Gently wash the membrane with water.

  • Count the number of migrated cells in several random fields under a microscope.

IV. Visualizations

A. Signaling Pathway of this compound

Gq_Signaling_Pathway Ligand (5R)-Dinoprost tromethamine FP_Receptor FP Receptor (GPCR) Ligand->FP_Receptor Binds G_Protein Gq Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release ER->Ca_Release Ca_Release->PKC Co-activates MAPK_Pathway MAPK/ERK Pathway PKC->MAPK_Pathway Activates Cellular_Response Cellular Responses (Proliferation, Migration) MAPK_Pathway->Cellular_Response Leads to

Caption: Signaling pathway of this compound via the FP receptor.

B. Experimental Workflow for Cell-Based Assays

Experimental_Workflow Start Start Cell_Culture 1. Seed and Culture Cells (e.g., HEK293, A549) Start->Cell_Culture Serum_Starve 2. Serum Starve (optional) Cell_Culture->Serum_Starve Treatment 3. Treat with (5R)-Dinoprost tromethamine Serum_Starve->Treatment Incubation 4. Incubate Treatment->Incubation Assay 5. Perform Assay Incubation->Assay Proliferation Proliferation Assay (e.g., MTT, CCK-8) Assay->Proliferation Option A Migration Migration Assay (e.g., Transwell) Assay->Migration Option B Calcium Calcium Mobilization (e.g., Fluo-4) Assay->Calcium Option C Data_Analysis 6. Data Analysis Proliferation->Data_Analysis Migration->Data_Analysis Calcium->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for in vitro cell-based assays.

C. Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem: Unexpected Results No_Response No Cellular Response? Start->No_Response High_Toxicity High Cell Toxicity? Start->High_Toxicity Inconsistent_Results Inconsistent Results? Start->Inconsistent_Results No_Response->High_Toxicity No Check_Receptor Check FP Receptor Expression (RT-qPCR/WB) No_Response->Check_Receptor Yes High_Toxicity->Inconsistent_Results No Lower_Concentration Lower Compound Concentration High_Toxicity->Lower_Concentration Yes Standardize_Culture Standardize Cell Passage & Confluency Inconsistent_Results->Standardize_Culture Yes Dose_Response Perform Dose-Response (1 nM - 10 µM) Check_Receptor->Dose_Response Expression OK Check_Compound Check Compound Storage & Preparation Dose_Response->Check_Compound Still no response Solution Solution Check_Compound->Solution Check_Solvent Check Final Solvent Concentration (e.g., <0.1% DMSO) Lower_Concentration->Check_Solvent Toxicity persists Check_Solvent->Solution Serum_Starve Implement Serum Starvation Step Standardize_Culture->Serum_Starve Standardize_Assay Standardize Assay Protocols & Timing Serum_Starve->Standardize_Assay Standardize_Assay->Solution

Caption: A decision tree for troubleshooting common experimental issues.

References

Addressing inconsistent results with (5R)-Dinoprost tromethamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address inconsistent results when working with (5R)-Dinoprost tromethamine.

I. Troubleshooting Guides

This section addresses specific issues that may arise during experimentation, offering potential causes and actionable solutions in a question-and-answer format.

Question 1: Why am I observing lower-than-expected or no biological response after treating my cells with this compound?

Possible Causes and Solutions:

Potential CauseRecommended Solution
Compound Degradation This compound is sensitive to temperature and light. Ensure the compound has been stored correctly at -20°C in a tightly sealed, light-protected container.[1][2] Prepare fresh aqueous solutions for each experiment and avoid repeated freeze-thaw cycles.[1][3] Aqueous solutions are stable for up to 30 days when stored at 2-8°C.[1][3]
Suboptimal Cell Conditions The expression of the Prostaglandin (B15479496) F (FP) receptor can vary between cell lines and be influenced by passage number and confluency. Use cells with confirmed high-level expression of the FP receptor. Consider transiently or stably transfecting your cell line with the human FP receptor.[4][5]
Incorrect Solvent or Concentration Ensure the final concentration of the solvent (e.g., DMSO, ethanol) in your assay is not inhibiting the cellular response.[2] Perform a solvent tolerance test with your specific cell line. This compound is soluble in water (up to 1 mg/mL) and ethanol (B145695) (up to 50 mg/mL).[1]
Receptor Desensitization Prolonged exposure to high concentrations of agonists can lead to receptor desensitization. Optimize incubation time and agonist concentration. A typical stimulation time for GPCR assays can range from minutes to a few hours.[6]

Question 2: I am seeing significant variability and poor reproducibility between experimental replicates. What could be the cause?

Possible Causes and Solutions:

Potential CauseRecommended Solution
Inconsistent Cell Density Cell density is a critical parameter in cell-based assays.[6] Ensure a consistent number of cells are seeded in each well. Optimize cell density to achieve a robust assay window.
Assay Buffer Incompatibility The composition of the assay buffer can affect ligand binding and cellular responses. Use a buffer system appropriate for your specific assay. For stimulations longer than 2 hours, consider using a cell culture medium to minimize cell stress.[6]
Edge Effects in Multi-well Plates Evaporation from the outer wells of a multi-well plate can concentrate reagents and affect results. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile buffer or media.
Pipetting Inaccuracies Ensure accurate and consistent pipetting, especially when preparing serial dilutions of the compound. Use calibrated pipettes and appropriate techniques to minimize errors.

II. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound? this compound is a synthetic analog of Prostaglandin F2α (PGF2α) and acts as a potent and selective agonist for the Prostaglandin F (FP) receptor.[2][7][8] The FP receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq signaling pathway.[5] Activation of this pathway leads to the stimulation of phospholipase C (PLC), resulting in an increase in intracellular calcium levels and the activation of protein kinase C (PKC).[5][9] This signaling cascade is involved in various physiological processes, including smooth muscle contraction.[7][9]

Q2: How should I prepare and store stock solutions of this compound? For long-term storage, the solid compound should be kept at -20°C.[1][2] Stock solutions can be prepared in solvents such as DMSO, water, or ethanol at concentrations up to 95 mg/mL.[2][10] To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into single-use volumes.[1][2] In solvent, stock solutions are stable for one year at -80°C or for one month at -20°C.[2]

Q3: What are the known off-target effects of this compound? While this compound is a selective FP receptor agonist, at higher concentrations, it may interact with other prostanoid receptors, such as the EP receptors.[11] This can lead to complex pharmacological profiles. It is crucial to use the lowest effective concentration to minimize the potential for off-target effects.

Q4: Can I use this compound in in vivo studies? Yes, this compound is orally active and has been used in various in vivo models.[8][12] However, it has a very short half-life of only a few minutes in the bloodstream.[13] The route of administration (e.g., intramuscular vs. subcutaneous) can influence its plasma profile.[14]

III. Experimental Protocols & Data

ParameterValueReference
Molecular Weight 475.62 g/mol [1][2]
Solubility (Water) 1 mg/mL[1][3]
Solubility (Ethanol) 50 mg/mL[1]
Solubility (DMSO) 95 mg/mL[2]
Storage Temperature (Solid) -20°C[1][2]

This protocol outlines a common method to assess the activation of the FP receptor by measuring changes in intracellular calcium concentration.

Objective: To determine the potency (EC50) of this compound in activating the FP receptor.

Materials:

  • HEK293 cells stably expressing the human FP receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • This compound.

  • Positive control agonist (e.g., PGF2α).

Procedure:

  • Cell Culture: Plate the FP receptor-expressing HEK293 cells in a 96-well black, clear-bottom plate and grow to 80-90% confluency.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).

  • Compound Preparation: Prepare serial dilutions of this compound and the positive control in assay buffer.

  • Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Add the compound dilutions to the wells and immediately begin kinetic readings of fluorescence intensity over time.

  • Data Analysis: Determine the peak fluorescence response for each concentration. Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to calculate the EC50 value.

IV. Visualizations

G cluster_membrane Cell Membrane cluster_cytosol Cytosol FP_Receptor {FP Receptor} Gq {Gq Protein} FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 {PIP2} PLC->PIP2 Cleaves IP3 {IP3} PIP2->IP3 DAG {Diacylglycerol (DAG)} PIP2->DAG Ca_release {Intracellular Ca²⁺ Release} IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Response {Cellular Response (e.g., Smooth Muscle Contraction)} Ca_release->Response PKC->Response Dinoprost (B1670695) {(5R)-Dinoprost Tromethamine} Dinoprost->FP_Receptor Binds

Caption: Signaling cascade of this compound via the FP receptor.

G A 1. Seed FP Receptor-Expressing Cells in 96-well Plate B 2. Load Cells with Calcium-Sensitive Dye A->B C 3. Prepare Serial Dilutions of This compound B->C D 4. Measure Baseline Fluorescence C->D E 5. Add Compound and Measure Kinetic Fluorescence D->E F 6. Analyze Data and Calculate EC50 E->F

Caption: Workflow for an in vitro calcium mobilization assay.

G Start Inconsistent Results Observed Check_Compound Is the compound properly stored and handled? Start->Check_Compound Check_Cells Are the cells and receptor expression optimal? Check_Compound->Check_Cells Yes Sol_Compound Prepare fresh aliquots. Avoid freeze-thaw cycles. Check_Compound->Sol_Compound No Check_Assay Are the assay conditions (buffer, density) consistent? Check_Cells->Check_Assay Yes Sol_Cells Verify FP receptor expression. Use consistent cell passage. Check_Cells->Sol_Cells No Sol_Assay Optimize cell density and assay buffer. Mitigate edge effects. Check_Assay->Sol_Assay No End Consistent Results Check_Assay->End Yes Sol_Compound->Check_Cells Sol_Cells->Check_Assay Sol_Assay->End

Caption: A decision tree for troubleshooting inconsistent experimental results.

References

Technical Support Center: Overcoming In Vivo Resistance to (5R)-Dinoprost Tromethamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to (5R)-Dinoprost tromethamine in their in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

Q2: What constitutes "resistance" to this compound in an in vivo setting?

Resistance, or non-responsiveness, is characterized by a diminished or absent therapeutic effect of this compound at a standard dosage. This can manifest as:

  • Incomplete Luteolysis: In reproductive studies, failure to achieve complete regression of the corpus luteum, as evidenced by sustained high levels of progesterone (B1679170).[5][10]

  • Insufficient IOP Reduction: In glaucoma models, a failure to achieve a significant reduction in intraocular pressure. A common clinical endpoint is a reduction of less than 15% from baseline.[11]

  • High Variability in Response: Significant differences in the magnitude of the response across a cohort of experimental animals.

Q3: What are the potential underlying causes of resistance to this compound?

While the exact mechanisms of resistance are still under investigation, several factors are hypothesized to contribute:

  • Alterations in FP Receptor Expression or Function:

    • Downregulation: Chronic exposure to agonists can lead to a decrease in the number of FP receptors on the cell surface.

    • Desensitization: Uncoupling of the FP receptor from its downstream signaling pathways, even with the ligand bound.

    • Genetic Polymorphisms: Variations in the gene encoding the FP receptor (PTGFR) may lead to differences in drug affinity or signaling efficacy.[12]

  • Changes in Downstream Signaling Pathways:

  • Pharmacokinetic and Metabolic Factors:

    • Rapid Metabolism: this compound has a short half-life, and increased metabolic clearance can reduce its effective concentration at the target tissue.[6]

    • Poor Tissue Penetration: Inadequate delivery of the drug to the site of action.

    • Drug Efflux: Increased activity of drug transporters that actively pump the compound out of the cells.

  • Pathophysiological State of the Animal Model:

    • The stage of the estrous cycle in luteolysis models can influence responsiveness.

    • The specific type of glaucoma model used may exhibit different sensitivities to PGF2α analogs.[13]

Troubleshooting Guides

Issue 1: Diminished or Absent Luteolytic Effect

Symptoms:

  • Progesterone levels remain elevated (>1 ng/mL) 48-72 hours post-administration.[14]

  • Estrus is not observed within the expected timeframe.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step Rationale
Incorrect Timing of Administration Verify the stage of the estrous cycle. Administer during the mid-luteal phase when the corpus luteum is mature and responsive.The corpus luteum is refractory to PGF2α during the early luteal phase.
Inadequate Dosage Increase the dose of this compound. Perform a dose-response study to determine the optimal effective dose in your animal model.Sub-optimal dosing may not be sufficient to trigger the luteolytic cascade.
Suboptimal Route of Administration While studies show similar efficacy between intramuscular (IM) and subcutaneous (SC) routes for luteolysis, consider that the SC route can lead to higher initial plasma concentrations of the metabolite PGFM.[10] If using the IM route, ensure proper injection technique to avoid administration into adipose tissue.The route of administration can influence the pharmacokinetic profile of the drug.[5][10]
FP Receptor Downregulation/Desensitization If repeated dosing is part of the protocol, consider increasing the interval between doses or introducing a "drug holiday" to allow for receptor re-sensitization.Continuous agonist exposure can lead to receptor downregulation.
Individual Animal Variation Increase the number of animals in the study to account for biological variability. Analyze individual animal data to identify potential non-responders.Genetic factors and individual physiological differences can lead to varied responses.
Issue 2: Insufficient Reduction in Intraocular Pressure (IOP)

Symptoms:

  • IOP reduction is less than 15% from baseline after administration.[11]

  • High variability in IOP response across the experimental group.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step Rationale
FP Receptor Polymorphisms or Low Expression If possible, sequence the FP receptor gene (PTGFR) in your animal model to identify any polymorphisms. Quantify FP receptor mRNA or protein levels in ocular tissues.Genetic variations can affect drug binding and efficacy.[12]
Alterations in Uveoscleral Outflow Pathway Investigate the morphology and extracellular matrix composition of the ciliary muscle and sclera in responder vs. non-responder animals.The primary mechanism of IOP lowering by PGF2α analogs involves remodeling of the uveoscleral outflow pathway.[12]
Compensatory Mechanisms Measure the production of other aqueous humor outflow modulators. It's possible that compensatory mechanisms are counteracting the effect of this compound.The eye has complex homeostatic mechanisms to regulate IOP.
Tachyphylaxis (Rapid Diminution of Response) For protocols involving frequent administration, measure IOP at multiple time points after dosing to assess the duration of action and the potential for tachyphylaxis.Rapid and repeated stimulation of the FP receptor can lead to a quick loss of response.
Combination Therapy Consider co-administering this compound with a drug that lowers IOP through a different mechanism (e.g., a beta-blocker or a carbonic anhydrase inhibitor).A multi-target approach can be more effective and may overcome resistance to a single agent.

Quantitative Data Summary

Table 1: Hypothetical Progesterone Levels in Response to this compound in a Bovine Luteolysis Model

Treatment Group Baseline Progesterone (ng/mL) Progesterone at 48h (ng/mL) % Luteal Regression
Vehicle Control5.2 ± 0.85.0 ± 0.90%
(5R)-Dinoprost (25 mg, IM) - Responders5.5 ± 0.70.8 ± 0.390%
(5R)-Dinoprost (25 mg, IM) - Non-Responders5.3 ± 0.63.5 ± 0.510%
(5R)-Dinoprost (35 mg, IM)5.4 ± 0.81.5 ± 0.675%

Table 2: Hypothetical Intraocular Pressure (IOP) Reduction in a Rabbit Glaucoma Model

Treatment Group Baseline IOP (mmHg) IOP at 2h Post-Treatment (mmHg) Mean IOP Reduction (mmHg) % Responders (>15% IOP Reduction)
Vehicle Control25.1 ± 1.524.9 ± 1.60.2 ± 0.30%
Latanoprost (B1674536) (0.005%)25.3 ± 1.819.8 ± 2.15.5 ± 1.285%
(5R)-Dinoprost (0.005%) - Potential Resistance25.5 ± 1.723.0 ± 2.52.5 ± 1.930%
(5R)-Dinoprost + Timolol (B1209231) (0.5%)25.4 ± 1.918.5 ± 2.06.9 ± 1.495%

Experimental Protocols

Protocol 1: Assessment of Luteal Response to this compound in a Rodent Model
  • Animal Model: Use female rats with synchronized estrous cycles.

  • Induction of Pseudopregnancy: Mate with vasectomized males to induce pseudopregnancy and the formation of functional corpora lutea.

  • Treatment: On day 8 of pseudopregnancy, administer a single intramuscular injection of this compound or vehicle.

  • Blood Sampling: Collect blood samples via tail vein at 0, 24, 48, and 72 hours post-injection.

  • Hormone Analysis: Centrifuge blood to collect plasma and store at -20°C. Measure progesterone concentrations using a validated ELISA or RIA kit.

  • Data Analysis: A successful luteolytic response is defined as a drop in plasma progesterone to below 1 ng/mL. Compare the percentage of responding animals and the rate of progesterone decline between treatment groups.

Protocol 2: Evaluation of FP Receptor Expression in Ocular Tissues
  • Tissue Collection: Euthanize animals from responder and non-responder groups. Carefully dissect ocular tissues (ciliary body, iris, trabecular meshwork).

  • RNA Extraction: Immediately place tissues in an RNA stabilization solution and extract total RNA using a commercial kit.

  • Quantitative PCR (qPCR):

    • Synthesize cDNA from the extracted RNA.

    • Perform qPCR using primers specific for the FP receptor (PTGFR) and a stable housekeeping gene for normalization.

    • Calculate the relative expression of FP receptor mRNA using the ΔΔCt method.

  • Western Blotting:

    • Homogenize tissue samples in lysis buffer and quantify total protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the FP receptor and a loading control (e.g., GAPDH or β-actin).

    • Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.

    • Quantify band intensity to determine relative protein levels.

Visualizations

G cluster_0 Troubleshooting Workflow for Diminished In Vivo Efficacy Start Diminished or Absent In Vivo Response CheckDose Is the dose and route of administration optimal? Start->CheckDose CheckTiming Is the timing of administration correct for the model? CheckDose->CheckTiming Yes DoseResponse Perform Dose-Response Study CheckDose->DoseResponse No InvestigatePK Assess Pharmacokinetics (e.g., plasma concentration) CheckTiming->InvestigatePK No ReceptorAnalysis Analyze FP Receptor (Expression, Polymorphisms) CheckTiming->ReceptorAnalysis Yes DownstreamAnalysis Investigate Downstream Signaling Pathways ReceptorAnalysis->DownstreamAnalysis ConsiderCombo Consider Combination Therapy DownstreamAnalysis->ConsiderCombo

Caption: Troubleshooting workflow for diminished in vivo efficacy.

G cluster_pathway PGF2α/FP Receptor Signaling Pathway PGF2a (5R)-Dinoprost Tromethamine FP_receptor FP Receptor PGF2a->FP_receptor Gq Gq Protein FP_receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC PLA2 Phospholipase A2 (PLA2) Activation Ca_release->PLA2 Response Physiological Response (Luteolysis / Increased Outflow) Ca_release->Response PKC->PLA2 AA Arachidonic Acid Release PLA2->AA EndoPGs Endogenous Prostaglandin (B15479496) Synthesis AA->EndoPGs EndoPGs->Response

Caption: Simplified PGF2α/FP receptor signaling pathway.

G cluster_workflow Experimental Workflow for Assessing Resistance AnimalModel Select & Prepare In Vivo Model Baseline Measure Baseline (Progesterone / IOP) AnimalModel->Baseline Treatment Administer (5R)-Dinoprost Baseline->Treatment Endpoint Measure Endpoint (Progesterone / IOP) Treatment->Endpoint Stratify Stratify into Responder & Non-Responder Groups Endpoint->Stratify TissueHarvest Harvest Tissues (Corpus Luteum / Ocular) Stratify->TissueHarvest Non-Responders Stratify->TissueHarvest Responders MolecularAnalysis Molecular Analysis (qPCR, Western Blot) TissueHarvest->MolecularAnalysis

Caption: Workflow for assessing in vivo resistance.

References

Technical Support Center: (5R)-Dinoprost Tromethamine (Carboprost Tromethamine)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (5R)-Dinoprost tromethamine, also known as Carboprost (B24374) tromethamine.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a synthetic analog of prostaglandin (B15479496) F2α (PGF2α). Its primary mechanism of action involves binding to the prostaglandin F receptor (PTGFR), a G-protein coupled receptor (GPCR). This binding predominantly activates the Gq alpha subunit.[1][2][3] The activation of Gq initiates a downstream signaling cascade through phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][3] IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[3] The elevated intracellular Ca2+ levels are crucial for the contraction of smooth muscle cells, particularly in the myometrium of the uterus.[3]

Q2: How does the route of administration impact the onset and peak plasma concentration of this compound?

A2: The route of administration significantly influences the pharmacokinetic profile of this compound. Following intramuscular (IM) injection, the drug is rapidly absorbed.[4][5] Peak plasma concentrations are typically observed between 15 and 60 minutes after administration.[4] In some studies, peak plasma levels were reached within 30 minutes.[5] While specific pharmacokinetic data for off-label routes such as intramyometrial or intra-amniotic in humans is limited, the IM route is well-documented to provide a swift systemic availability.

Q3: Are there significant differences in bioavailability between intramuscular and other routes of administration?

A3: While direct comparative bioavailability studies in humans are scarce, the intramuscular route is the approved and most studied route, known for its rapid absorption.[4][5] Off-label routes such as intramyometrial and intra-amniotic administration are also utilized.[4] Clinical studies comparing intramuscular carboprost to intramyometrial injections of other uterotonic agents like oxytocin (B344502) have been conducted to assess clinical outcomes such as blood loss, rather than providing direct pharmacokinetic comparisons of carboprost itself.[6] For instance, one study found that prophylactic intramyometrial carboprost did not significantly reduce blood loss compared to intramyometrial oxytocin during cesarean sections.[6] Another study suggested that deep intramuscular injection of carboprost tromethamine could be an effective approach for reducing blood loss during laparoscopic intramural myomectomy, especially when combined with an oxytocin intravenous infusion.

Troubleshooting Guides

Problem: Inconsistent or delayed uterine response after intramuscular administration.

Possible Causes and Solutions:

  • Improper Injection Technique: Ensure the injection is administered deep into a large muscle mass to facilitate optimal absorption.

  • Dosage: The standard initial dose is 250 mcg.[4] If the uterine response is inadequate, subsequent doses may be administered at intervals of 1.5 to 3.5 hours, and the dose may be increased to 500 mcg if necessary.[4]

  • Patient-Specific Factors: Uterine response can be influenced by factors such as gestational age, parity, and the presence of uterine atony.

Problem: Difficulty in quantifying plasma concentrations of this compound.

Possible Causes and Solutions:

  • Inadequate Assay Sensitivity: Radioimmunoassay (RIA) is a commonly used method for detecting the low concentrations of carboprost in plasma.[7] Ensure your assay has the required sensitivity to detect picogram per milliliter (pg/mL) levels.

  • Sample Handling: Proper collection and storage of plasma samples are crucial. Samples should be collected at appropriate time points post-administration and stored under recommended conditions to prevent degradation of the analyte.

  • Cross-Reactivity: In immunoassays, ensure the antibody used is specific to carboprost tromethamine and has minimal cross-reactivity with endogenous prostaglandins (B1171923) or other metabolites.

Data Presentation

Table 1: Pharmacokinetic Parameters of Intramuscular this compound (Carboprost) in Humans

ParameterValueStudy PopulationReference
Time to Peak Plasma Concentration (Tmax) 15 - 60 minutesPostpartum women[4]
20 - 30 minutesNot specified[8]
~30 minutesPatients undergoing abortion[7]
Peak Plasma Concentration (Cmax) after a single 250 mcg dose 2718 - 3097 pg/mLPostpartum women[9][10][11][12]
Average of 2060 pg/mLPatients undergoing abortion[7]

Experimental Protocols

Methodology for a Pharmacokinetic Study of Intramuscular this compound

  • Subject Recruitment: Recruit a cohort of healthy female volunteers or patients for whom the administration of this compound is clinically indicated. Obtain informed consent and ensure adherence to ethical guidelines.

  • Dosing: Administer a single 250 mcg dose of this compound via deep intramuscular injection.[4]

  • Blood Sampling: Collect peripheral blood samples into tubes containing an appropriate anticoagulant at predefined time points (e.g., pre-dose, 5, 15, 30, 45, 60, 90, 120, 180, and 240 minutes post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -20°C or lower until analysis.

  • Sample Analysis (Radioimmunoassay - General Protocol):

    • Principle: A competitive binding assay where a known quantity of radiolabeled carboprost competes with the unlabeled carboprost in the plasma sample for a limited number of binding sites on a specific antibody.

    • Procedure:

      • Prepare a standard curve using known concentrations of unlabeled carboprost.

      • Incubate a fixed amount of antibody and radiolabeled carboprost with either the standards or the unknown plasma samples.

      • Separate the antibody-bound carboprost from the free carboprost.

      • Measure the radioactivity of the antibody-bound fraction using a gamma counter.

      • The amount of radioactivity is inversely proportional to the concentration of unlabeled carboprost in the sample.

    • Quantification: Determine the concentration of carboprost in the plasma samples by interpolating their radioactivity measurements on the standard curve.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and Area Under the Curve (AUC) from the plasma concentration-time data.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Carboprost Carboprost PTGFR Prostaglandin F Receptor (GPCR) Carboprost->PTGFR Binds to Gq Gq Protein PTGFR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on Ca2 Ca²⁺ SR->Ca2 Releases Contraction Smooth Muscle Contraction Ca2->Contraction Initiates

Caption: Signaling pathway of this compound.

Experimental_Workflow Dosing Intramuscular Administration (250 mcg) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation and Storage Sampling->Processing Analysis Radioimmunoassay (RIA) Processing->Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Analysis->PK_Analysis

Caption: Experimental workflow for a pharmacokinetic study.

References

Adjusting (5R)-Dinoprost tromethamine dosage based on animal weight

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on adjusting the dosage of (5R)-Dinoprost tromethamine based on animal weight. It includes frequently asked questions, detailed experimental protocols, troubleshooting advice, and visual diagrams to support your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as Dinoprost (B1670695) tromethamine or Prostaglandin (B15479496) F2α (PGF2α) tromethamine salt, is a synthetic analog of the naturally occurring prostaglandin F2α.[1][2] Its primary mechanism of action involves binding to specific prostaglandin receptors on the surface of smooth muscle cells, particularly in the reproductive tract.[1][2] This binding activates intracellular signaling pathways that lead to an increase in intracellular calcium levels, causing smooth muscle contraction.[2] It also plays a critical role in luteolysis, which is the regression of the corpus luteum in the ovary.[1]

Q2: How is the dosage of this compound typically calculated for animal studies?

A2: The dosage is generally calculated based on the animal's body weight, expressed as mg/kg or µg/kg.[3] The total dose is determined by multiplying the animal's weight in kilograms by the recommended dosage.[4] It is crucial to use a calibrated scale for accurate weight measurement and to prepare stock solutions carefully to ensure precise dosing.[5][6]

Q3: What are the common routes of administration for this compound in animal research?

A3: Common routes of administration include intramuscular (IM), subcutaneous (SC), and intravenous (IV) injections.[7][8][9][10] The choice of administration route can affect the absorption rate and bioavailability of the compound and should be selected based on the experimental protocol and the animal model.[8]

Q4: What are the potential side effects of this compound in animals?

A4: Side effects can vary by species and dosage but may include transient discomfort at the injection site, mild fever, and occasional diarrhea.[1] Other reported side effects include increased salivation, urination, restlessness, and changes in heart rate and blood pressure.[11][12] These effects are generally mild and resolve within a short period.[12]

Dosage and Administration Guidelines

The following table summarizes recommended dosages of this compound for various animal species based on available research. It is essential to consult specific experimental protocols and veterinary guidance for your particular study.

Animal SpeciesDosageRoute of AdministrationReference
Cattle 25 mg (as a single injection)Intramuscular (IM) or Subcutaneous (SC)[7][8][10][13][14][15]
Sow (Pig) 10 mg (as a single injection)Intramuscular (IM)[7]
Mare (Horse) 5 mg (as a single injection)Intramuscular (IM) or Subcutaneous (SC)[7][9]
Dog 0.1 - 0.25 mg/kgSubcutaneous (SC) every 12-24 hours[12]
Cat 0.1 or 0.25 mg/kgSubcutaneous (SC) every 12-24 hours[12]
Rat 0.5 - 20.0 mg/kg/daySubcutaneous (SC), Intravenous (IV), or Oral[7][16][17]
Rabbit 0.5 - 5.0 mg/kg/daySubcutaneous (SC) or Oral[17]
Monkey 8 - 15 mg/kg/dayIntravenous (IV) infusion or Oral[7]

Experimental Protocol: Estrus Synchronization in Bovine Models

This protocol provides a general framework for using this compound to synchronize estrus in cattle for research purposes.

Objective: To induce luteolysis and synchronize estrus in a cohort of non-pregnant, cycling beef or dairy heifers.

Materials:

  • This compound sterile solution (e.g., 5 mg/mL)

  • Sterile syringes and needles (appropriate gauge for IM or SC injection)

  • Animal restraints

  • Calibrated animal scale

  • Record-keeping materials

Procedure:

  • Animal Selection: Select healthy, non-pregnant, cycling heifers with a palpable corpus luteum. Confirm the reproductive status through veterinary examination.

  • Weight Measurement: Accurately weigh each animal to determine the correct dosage calculation, although for cattle, a standard 25 mg dose is often used.[7][14][15]

  • Dosage Calculation and Preparation: For cattle, a standard single injection of 25 mg is typically administered.[7] If using a 5 mg/mL solution, this corresponds to a 5 mL injection volume.

  • Administration:

    • Restrain the animal safely.

    • Administer a single 25 mg dose of this compound via intramuscular (IM) injection in the neck or hindquarters, or via subcutaneous (SC) injection in the neck or ischio-rectal fossa.[7][8][10]

  • Estrus Detection:

    • Observe the animals for signs of estrus (e.g., standing to be mounted, restlessness, clear mucus discharge) starting 24 hours post-injection.

    • Estrus is expected to occur 1 to 5 days after injection in animals with a functional corpus luteum.[15][18]

  • Breeding/Insemination:

    • For studies involving breeding, artificial insemination can be performed at a fixed time, typically around 80 hours after the second of two injections given 10-12 days apart, or at the time of detected estrus.[15][18]

  • Data Collection: Record the time of injection, dosage administered, and the timing and signs of estrus for each animal.

Troubleshooting Guide

Q: I administered the recommended dose, but the animal is not showing the expected signs of estrus. What could be the issue?

A:

  • Corpus Luteum Status: this compound is only effective in animals with a mature corpus luteum.[18] If the injection was given too early or late in the estrous cycle, it may not induce luteolysis.

  • Incorrect Dosage or Administration: Double-check your dosage calculations and ensure the full dose was administered correctly into the muscle or subcutaneous tissue.

  • Animal Health: Underlying health issues can sometimes interfere with the response to hormonal treatments.

Q: The animal is exhibiting excessive side effects like severe diarrhea or respiratory distress. What should I do?

A:

  • Monitor Closely: While mild side effects are common, severe reactions are rare.[11] Monitor the animal's vital signs.

  • Veterinary Consultation: If side effects are severe or persistent, seek immediate veterinary consultation. Supportive care may be necessary.

  • Dosage Review: In future experiments, consider if a lower dose might be effective for your specific animal model and research objectives, though established protocols should be followed.

Q: There is significant swelling and inflammation at the injection site. How can I manage this?

A:

  • Monitor for Infection: Keep the injection site clean and monitor for signs of abscess formation.[11]

  • Proper Technique: Ensure you are using sterile needles and proper injection techniques to minimize local reactions. Rotate injection sites if multiple doses are required.

  • Veterinary Advice: If the swelling is severe or does not resolve, consult a veterinarian.

Visual Diagrams

Signaling_Pathway Dinoprost (5R)-Dinoprost tromethamine Receptor Prostaglandin F Receptor (FP) Dinoprost->Receptor Binds to G_Protein Gq/11 G-protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release ER->Ca_Release Contraction Smooth Muscle Contraction Ca_Release->Contraction PKC->Contraction Luteolysis Luteolysis Contraction->Luteolysis

Caption: Signaling pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_observation Observation & Data Collection Animal_Selection 1. Animal Selection (Healthy, cycling heifers) Weight_Measurement 2. Weight Measurement Animal_Selection->Weight_Measurement Dosage_Prep 3. Dosage Preparation (25 mg standard dose) Weight_Measurement->Dosage_Prep Administration 4. IM or SC Injection Dosage_Prep->Administration Estrus_Detection 5. Estrus Detection (1-5 days post-injection) Administration->Estrus_Detection Breeding 6. Timed AI or Breeding (at detected estrus or ~80h post-2nd injection) Estrus_Detection->Breeding Data_Recording 7. Record Observations Breeding->Data_Recording

Caption: Experimental workflow for estrus synchronization.

Dosage_Calculation Start Start: Need to Administer Drug Get_Weight 1. Obtain Animal's Body Weight (kg) Start->Get_Weight Calculate_Total_Dose 3. Calculate Total Dose (mg) Weight (kg) x Dosage (mg/kg) Get_Weight->Calculate_Total_Dose Get_Dosage 2. Determine Recommended Dosage (mg/kg) from Protocol or Literature Get_Dosage->Calculate_Total_Dose Get_Concentration 4. Identify Drug Concentration (mg/mL) Calculate_Total_Dose->Get_Concentration Calculate_Volume 5. Calculate Injection Volume (mL) Total Dose (mg) / Concentration (mg/mL) Get_Concentration->Calculate_Volume Administer 6. Administer Calculated Volume Calculate_Volume->Administer End End: Dosing Complete Administer->End

Caption: Logical steps for dosage calculation.

References

Interpreting unexpected hormonal profiles after (5R)-Dinoprost tromethamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (5R)-Dinoprost tromethamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to aid in the interpretation of hormonal profiles that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic analog of the naturally occurring prostaglandin (B15479496) F2 alpha (PGF2α).[1][2][3] Its primary mechanism of action is to bind to and activate the prostaglandin F2α receptor (FP receptor), which is a G-protein coupled receptor.[4][5] This binding initiates a signaling cascade that leads to two main physiological effects:

  • Luteolysis: It causes the regression of the corpus luteum, which in turn leads to a rapid decline in progesterone (B1679170) production.[1][5]

  • Myometrial Contraction: It stimulates the smooth muscle of the uterus to contract.[2][4]

Q2: What are the expected hormonal changes following the administration of this compound?

The principal and expected hormonal change is a decrease in plasma progesterone concentrations.[1][5] This is a direct result of the luteolytic effect of the compound. Depending on the species and the stage of the reproductive cycle, this decrease in progesterone may be followed by subsequent changes in other hormones, such as an increase in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), as the negative feedback of progesterone is removed, leading to the initiation of a new follicular phase.[6]

Q3: In which research areas is this compound commonly used?

This compound and other PGF2α analogs are widely used in reproductive biology and veterinary medicine for:

  • Estrus synchronization in livestock.[1]

  • Induction of labor or termination of pregnancy.[2][5]

  • Treatment of reproductive disorders such as pyometra.[5]

In a research context, it is a valuable tool for studying the mechanisms of luteolysis, reproductive cycling, and uterine physiology.

Troubleshooting Guide: Interpreting Unexpected Hormonal Profiles

This section addresses specific unexpected hormonal profiles that you may encounter during your experiments with this compound.

Q4: I observed a transient increase in progesterone shortly after administering this compound, followed by the expected decline. Is this normal?

This is a documented, albeit seemingly paradoxical, effect. In some studies, a transient and brief increase in progesterone has been observed within the first 15-30 minutes following PGF2α administration, before the onset of functional luteolysis and the subsequent sustained decrease in progesterone levels.[7][8]

Possible Explanations:

  • Initial Luteal Stimulation: One hypothesis is that the initial binding of PGF2α to its receptor may cause a temporary stimulation of progesterone synthesis or release from the corpus luteum before the apoptotic and anti-steroidogenic pathways are fully activated.

  • Vascular Effects: PGF2α is known to be a potent vasoconstrictor.[7][9] It is possible that its initial action on the blood vessels of the corpus luteum could lead to a transient surge in the release of stored progesterone into the circulation.

Experimental Steps to Verify:

  • High-Frequency Sampling: To confirm this transient increase, it is crucial to have a high frequency of blood sampling immediately following administration (e.g., every 10-15 minutes for the first hour).

  • Dose-Response Study: Investigate if the magnitude of this transient increase is dose-dependent.

Q5: My results show a second, later peak in the metabolite of PGF2α (PGFM) several hours after the initial peak from the injection. What could be causing this?

A secondary increase in circulating concentrations of 13,14-dihydro-15-keto-prostaglandin F2α (PGFM), the main metabolite of PGF2α, has been observed in some studies.[7][9]

Potential Mechanisms:

  • Auto-amplification Loop: PGF2α can stimulate the uterus to produce more PGF2α, creating a positive feedback loop that facilitates the complete regression of the corpus luteum.[5] The secondary PGFM peak may be evidence of this endogenous PGF2α production.

  • Vasoconstriction and Release: The initial high concentration of administered dinoprost (B1670695) can cause local vasoconstriction at the injection site, temporarily trapping some of the compound. As the initial dose is metabolized and local concentrations decrease, the vasoconstriction may lessen, leading to the release of the remaining dinoprost from the injection site and a subsequent second rise in plasma PGFM levels.[7][9]

Q6: I am not seeing the expected decline in progesterone after administration. What are the possible reasons for this lack of response?

Failure to induce luteolysis can be due to several factors:

  • Timing of Administration: The corpus luteum is only responsive to PGF2α during a specific period of the reproductive cycle (the mid-luteal phase). If this compound is administered too early in the cycle, the corpus luteum may be resistant to its luteolytic effects.[8]

  • Inadequate Dosage: The dose of this compound may be insufficient to induce complete luteolysis. This can be species-specific and may also depend on the route of administration.

  • Route of Administration: While both intramuscular and subcutaneous injections can be effective, their pharmacokinetic profiles differ.[7][9] The absorption rate can influence the peak concentration and duration of action, potentially affecting the luteolytic efficacy.

  • Individual Variation: There can be significant individual variation in the response to prostaglandin analogs.[10]

Troubleshooting Steps:

  • Confirm Cycle Stage: Ensure that the experimental subjects are in the appropriate stage of the reproductive cycle for PGF2α sensitivity.

  • Dose Titration: Perform a dose-response study to determine the optimal effective dose for your experimental model and administration route.

  • Pharmacokinetic Analysis: If possible, measure the plasma concentrations of PGFM to confirm that the compound is being absorbed and reaching systemic circulation.

Data Presentation

Table 1: Expected vs. Unexpected Progesterone Profiles After this compound Administration

Time Post-AdministrationExpected Progesterone ProfileUnexpected Progesterone ProfilePossible Rationale for Unexpected Profile
0-30 minutesStable or beginning to declineTransient, sharp increaseInitial luteal stimulation or vascular effects[7][8]
1-24 hoursSteady and significant declineNo significant declineInsensitive corpus luteum, inadequate dose[8]
>24 hoursBasal or near-basal levelsRebound or partial recoveryIncomplete luteolysis, secondary corpus luteum development

Experimental Protocols

Protocol 1: Assessment of Hormonal Response to this compound in a Mammalian Model

  • Animal Model and Acclimatization:

    • Select healthy, adult female animals with regular reproductive cycles.

    • Acclimatize animals to the housing conditions for at least two weeks prior to the experiment.

    • Monitor reproductive cycles (e.g., via vaginal cytology in rodents or hormonal profiling in larger animals) to determine the stage of the cycle.

  • Experimental Groups:

    • Control Group: Administer a vehicle control (e.g., sterile saline).

    • Treatment Group: Administer this compound at the desired dose and route (e.g., intramuscular or subcutaneous).

  • Administration:

    • Administer the compound during the mid-luteal phase of the reproductive cycle, when the corpus luteum is expected to be sensitive to PGF2α.

  • Blood Sampling:

    • Collect a baseline blood sample immediately before administration (t=0).

    • For detailed pharmacokinetic and pharmacodynamic analysis, a frequent sampling schedule is recommended:

      • Early Phase (0-2 hours): Every 15 minutes.[7]

      • Mid Phase (2-24 hours): Every 2-4 hours.[7]

      • Late Phase (24-72 hours): Every 12-24 hours.[7]

    • Collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA).

    • Centrifuge the blood samples to separate the plasma and store the plasma at -20°C or -80°C until analysis.

  • Hormone Analysis:

    • Analyze plasma samples for progesterone concentrations using a validated method such as ELISA or radioimmunoassay.

    • Optionally, also measure concentrations of PGFM, LH, FSH, and estradiol (B170435) to obtain a more comprehensive hormonal profile.

Visualizations

Signaling Pathways and Workflows

PGF2a_Signaling_Pathway cluster_cell Luteal Cell PGF2a (5R)-Dinoprost Tromethamine FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor Gq Gq Protein FP_Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Ca_release Ca²⁺ Release ER->Ca_release Luteolysis Luteolytic Cascade (e.g., Apoptosis, ↓ Steroidogenesis) Ca_release->Luteolysis PKC->Luteolysis Progesterone_decline ↓ Progesterone Luteolysis->Progesterone_decline

Caption: Simplified signaling pathway of this compound in a luteal cell.

Experimental_Workflow start Start: Select Animals (Mid-luteal phase) baseline Baseline Blood Sample (t=0) start->baseline treatment Administer (5R)-Dinoprost Tromethamine or Vehicle baseline->treatment sampling Serial Blood Sampling (e.g., 15min, 2h, 12h intervals) treatment->sampling processing Plasma Separation and Storage (-20°C) sampling->processing analysis Hormone Analysis (Progesterone, PGFM, etc.) processing->analysis interpretation Data Interpretation (Compare profiles to baseline and control group) analysis->interpretation end End interpretation->end

Caption: General experimental workflow for assessing hormonal responses.

References

Technical Support Center: Enhancing the Luteolytic Effect of (5R)-Dinoprost Tromethamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize the luteolytic effect of (5R)-Dinoprost tromethamine in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce luteolysis?

This compound is the tromethamine salt of dinoprost (B1670695), a synthetic analogue of the naturally occurring prostaglandin (B15479496) F2α (PGF2α)[1]. Its primary mechanism of action is to mimic endogenous PGF2α, which is the natural luteolysin in many species[1]. Dinoprost binds to and activates the prostaglandin F2α receptor (FP receptor), a G protein-coupled receptor on luteal cells[2][3][4]. This binding initiates a signaling cascade that leads to a rapid decrease in progesterone (B1679170) secretion (functional luteolysis) followed by programmed cell death (apoptosis) of the luteal cells, resulting in the structural regression of the corpus luteum (structural luteolysis)[5][6].

Q2: What are the common causes of incomplete or failed luteolysis after administering Dinoprost tromethamine?

Several factors can contribute to a suboptimal response to Dinoprost tromethamine:

  • Age of the Corpus Luteum (CL): The CL is often refractory to the luteolytic effects of PGF2α in the early luteal phase (typically before day 5-6 post-ovulation in cattle)[7]. Treatment during this period may result in incomplete or no luteolysis.

  • Inadequate Dosage: While the standard dose is effective in most cases, individual animal variation, body weight, and metabolic rate can influence the required dosage for complete luteolysis. Lower than recommended doses may not be sufficient to induce complete regression of the CL[8].

  • Nutritional Status: The overall health and nutritional status of the experimental animal can impact its reproductive hormonal balance and response to exogenous hormones like Dinoprost tromethamine.

  • Presence of a Progestogen: Concurrent administration of a progestogen can reduce the luteolytic response to Dinoprost tromethamine[9].

  • Improper Administration: Incorrect injection technique or administration route can affect the absorption and bioavailability of the drug, leading to a reduced effect.

Q3: How can the luteolytic effect of Dinoprost tromethamine be enhanced?

Several strategies can be employed to improve the efficacy of Dinoprost tromethamine:

  • Second Prostaglandin Treatment: Administering a second dose of Dinoprost tromethamine 24 hours after the first has been shown to increase the proportion of cows undergoing complete luteal regression[7].

  • Combination with GnRH: Incorporating Gonadotropin-Releasing Hormone (GnRH) into the protocol can improve the synchrony of the estrous cycle and enhance the response to subsequent Dinoprost tromethamine treatment. A common protocol involves administering GnRH, followed by Dinoprost tromethamine 7 days later, and a second GnRH injection 56 hours after the prostaglandin[7].

  • Use of More Potent Analogues: Synthetic analogues like d-cloprostenol (B24006) have been shown to induce a more rapid and significant decrease in progesterone concentrations compared to Dinoprost tromethamine in some studies[3][10].

Q4: What are the potential side effects of Dinoprost tromethamine in experimental animals and how can they be managed?

Common side effects are generally transient and dose-dependent. These can include:

  • Increased rectal temperature[9]

  • Salivation[9]

  • Increased heart rate (especially with intravenous administration)[9]

  • Localized swelling or infection at the injection site[11]

  • In horses, sweating and signs of abdominal discomfort may be observed[8].

To manage these side effects, it is crucial to adhere to the recommended dosage and administration route. Ensure aseptic injection techniques are used to prevent infection. In case of severe or persistent side effects, veterinary consultation is advised. Lowering the dose has been shown to reduce the incidence and severity of adverse effects[12].

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Incomplete Luteolysis (Progesterone remains elevated) Corpus luteum is too young (refractory period).Confirm the age of the corpus luteum via ultrasonography. Ensure treatment is administered at least 5-6 days post-ovulation.
Inadequate dose of Dinoprost tromethamine.Review and confirm the correct dosage based on the animal's weight and the experimental protocol. Consider a second dose 24 hours later if incomplete luteolysis is suspected.
Concurrent administration of a progestogen.Ensure no progestogen-releasing devices or treatments are active during the intended period of luteolysis.
High Variability in Estrus Response Asynchronous follicular waves at the time of treatment.Utilize a GnRH-based protocol prior to Dinoprost tromethamine administration to synchronize follicular wave emergence.
Inaccurate detection of estrus.Employ consistent and frequent observation for signs of estrus or use aids such as activity monitors.
Injection Site Reaction (Swelling, Abscess) Non-sterile injection technique.Always use a sterile needle and syringe for each injection. Adequately disinfect the vial stopper and the injection site.
Irritation from the drug formulation.Monitor the injection site post-administration. If reactions are frequent, consider an alternative administration site or consult with a veterinarian.

Quantitative Data Summary

Table 1: Comparison of Luteolytic Efficacy of Different Prostaglandin Analogues in Dairy Cattle

Prostaglandin AnalogueDoseProgesterone Decline (Day 0 vs. Day 2)Pregnancy Rate (%)Reference
Dinoprost tromethamine (Lutalyse)25 mgSignificant decrease10%[3][10]
Cloprostenol (B1669231) (PGF Veyx® forte)500 µgSignificant decrease30%[3][10]
d-Cloprostenol (Luteosyl)150 µgSignificantly higher rate of decline than other groups40%[3][10]

Table 2: Effect of Single vs. Double Dose of PGF2α on Luteal Regression in Lactating Dairy Cows

Treatment ProtocolLuteal Regression (%)Pregnancies per AI (%)Reference
Ovsynch (Control - single PGF2α dose)88%35%[7]
Ovsynch with a second PGF2α treatment 24h later95%44%[7]
Ovsynch with a double dose of PGF2α at a single time88%36%[7]

Table 3: Effect of Dinoprost Tromethamine Administration Route on Luteolysis in Lactating Holstein Cows

Administration RouteComplete Luteal Regression (at 56h)Mean Circulating Progesterone (P4)Reference
Intramuscular (IM)6 out of 6 cowsNo significant difference[9][13][14]
Subcutaneous (SC)5 out of 6 cowsNo significant difference[9][13][14]

Experimental Protocols

Protocol 1: Assessment of Luteolysis via Transrectal Ultrasonography

This protocol outlines the procedure for monitoring the regression of the corpus luteum (CL) following the administration of Dinoprost tromethamine.

Materials:

  • Ultrasound scanner with a high-frequency linear rectal transducer (7.5 to 10 MHz)[15]

  • Lubricating gel

  • Protective sleeves for the transducer

  • Animal restraining facility (e.g., chute)

Procedure:

  • Baseline Assessment (Day 0 - prior to treatment):

    • Secure the animal in the restraining facility.

    • Don a protective sleeve and apply a liberal amount of lubricating gel to the covered transducer[16].

    • Gently insert the transducer into the rectum[17].

    • Systematically scan both ovaries to locate the CL.

    • Once located, obtain clear cross-sectional images of the CL in both transverse and sagittal planes[15].

    • Measure the diameter of the CL at its widest point. Some ultrasound software can also calculate the area and volume.

    • Record all measurements and save representative images.

  • Post-Treatment Monitoring (e.g., 24, 48, 72, and 96 hours post-injection):

    • Repeat the ultrasonography procedure as described in step 1 at predetermined time points after Dinoprost tromethamine administration.

    • Measure the dimensions of the CL at each time point.

    • A significant decrease in the size (diameter, area, or volume) of the CL over time indicates structural luteolysis[18].

    • Complete luteolysis is often characterized by the disappearance of the luteal structure or its reduction to a small, non-functional remnant.

Protocol 2: Quantification of Progesterone Levels using ELISA

This protocol provides a general outline for measuring serum or plasma progesterone concentrations to assess functional luteolysis. It is recommended to follow the specific instructions provided with the commercial ELISA kit being used.

Materials:

  • Commercial Progesterone ELISA kit (containing progesterone standards, antibody-coated microplate, enzyme-HRP conjugate, wash buffer, TMB substrate, and stop solution)

  • Blood collection tubes (e.g., with K2 EDTA for plasma)

  • Centrifuge

  • Microplate reader capable of reading absorbance at 450 nm

  • Precision pipettes and tips

  • Plate shaker (optional, but recommended)

Procedure:

  • Sample Collection and Preparation:

    • Collect blood samples via jugular venipuncture at baseline (0 hours) and at various time points post-Dinoprost tromethamine administration (e.g., 12, 24, 48, 72 hours).

    • Centrifuge the blood samples to separate serum or plasma.

    • Store the serum/plasma at -20°C until analysis.

  • ELISA Assay:

    • Bring all reagents and samples to room temperature before use[19][20].

    • Prepare working solutions of the wash buffer and enzyme-HRP conjugate according to the kit instructions[19][20].

    • Pipette the specified volume (e.g., 25 µL) of standards, controls, and unknown samples into the appropriate wells of the antibody-coated microplate in duplicate[19][20].

    • Pipette the specified volume (e.g., 100 µL) of the prepared enzyme-HRP conjugate into each well[19][20].

    • Incubate the plate for the recommended time (e.g., 60 minutes) at room temperature, often with gentle shaking[20].

    • Wash the wells with the diluted wash buffer for the specified number of times (e.g., 3 times) to remove unbound reagents[19].

    • Add the TMB substrate to each well and incubate for the recommended time (e.g., 10-20 minutes) to allow for color development[19][20].

    • Add the stop solution to each well to terminate the reaction[19][20].

    • Read the absorbance of each well at 450 nm using a microplate reader within 20 minutes of adding the stop solution[19][20].

  • Data Analysis:

    • Calculate the mean absorbance for each set of duplicates.

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the progesterone concentration in the unknown samples by interpolating their absorbance values from the standard curve.

    • A significant decline in progesterone concentration to basal levels (typically <1 ng/mL) is indicative of successful functional luteolysis[21].

Visualizations

Signaling Pathways

PGF2a_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects Dinoprost (5R)-Dinoprost tromethamine (PGF2α) FP_Receptor FP Receptor (GPCR) Dinoprost->FP_Receptor G_Protein Gq Protein FP_Receptor->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Raf Raf PKC->Raf Progesterone_Inhibition ↓ Progesterone Synthesis Ca_Release->Progesterone_Inhibition MEK1 MEK1 Raf->MEK1 MAPK MAPK (ERK1/2) MEK1->MAPK Gene_Expression Altered Gene Expression MAPK->Gene_Expression Apoptosis_Intrinsic Intrinsic Apoptosis (Bax/Bcl-2 ↑, Caspase-9, -3) Luteolysis Luteolysis Apoptosis_Intrinsic->Luteolysis Apoptosis_Extrinsic Extrinsic Apoptosis (FasL/Fas, Caspase-8, -3) Apoptosis_Extrinsic->Luteolysis Gene_Expression->Apoptosis_Intrinsic Gene_Expression->Apoptosis_Extrinsic Progesterone_Inhibition->Luteolysis

Caption: PGF2α signaling cascade in luteal cells.

Experimental Workflow

Experimental_Workflow cluster_pretreatment Pre-Treatment cluster_treatment Treatment cluster_posttreatment Post-Treatment Monitoring cluster_analysis Data Analysis cluster_outcome Outcome Animal_Selection Select Cycling Animals with Mature CL (>Day 5) Baseline_Data Baseline Data Collection (Day 0) Animal_Selection->Baseline_Data Administer_Dinoprost Administer (5R)-Dinoprost tromethamine Baseline_Data->Administer_Dinoprost Collect Blood & Ultrasound Data Progesterone_Assay Progesterone Assay (e.g., 24, 48, 72h) Administer_Dinoprost->Progesterone_Assay Ultrasonography CL Ultrasonography (e.g., 24, 48, 72h) Administer_Dinoprost->Ultrasonography Assess_Functional Assess Functional Luteolysis (Progesterone < 1 ng/mL) Progesterone_Assay->Assess_Functional Assess_Structural Assess Structural Luteolysis (CL Size Reduction) Ultrasonography->Assess_Structural Luteolysis_Success Successful Luteolysis Assess_Functional->Luteolysis_Success If Yes Luteolysis_Failure Luteolytic Failure Assess_Functional->Luteolysis_Failure If No Assess_Structural->Luteolysis_Success If Yes Assess_Structural->Luteolysis_Failure If No

Caption: Experimental workflow for assessing luteolysis.

References

Validation & Comparative

A Comparative Analysis of (5R)-Dinoprost Tromethamine and Cloprostenol Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two synthetic prostaglandin (B15479496) F2α (PGF2α) analogs, (5R)-Dinoprost tromethamine and cloprostenol (B1669231). Both compounds are potent luteolytic agents widely used in veterinary medicine for the management of reproduction. This document synthesizes experimental data to compare their performance and provides detailed methodologies for key experiments.

Mechanism of Action

Both this compound, the tromethamine salt of the naturally occurring PGF2α, and cloprostenol, a synthetic analogue, exert their physiological effects by binding to the prostaglandin F receptor (FP), a G-protein coupled receptor. This binding initiates a signaling cascade that leads to the regression of the corpus luteum (luteolysis) and stimulates uterine smooth muscle contractions.

The primary signaling pathway involves the activation of the Gq alpha subunit, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular calcium levels are crucial for both luteolysis and myometrial contractions.

cluster_membrane Cell Membrane cluster_cytosol Cytosol PGF2a This compound or Cloprostenol FP_receptor Prostaglandin F Receptor (FP) PGF2a->FP_receptor Binds to G_protein Gq Protein FP_receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto Increased Intracellular Ca2+ ER->Ca2_cyto Releases Ca2+ Ca2_ER Ca2+ Ca2_cyto->PKC Activates Response Luteolysis & Uterine Contraction Ca2_cyto->Response PKC->Response Leads to

Prostaglandin F2α Receptor Signaling Pathway.

Comparative Efficacy Data

The following tables summarize quantitative data from comparative studies on the efficacy of this compound (referred to as Dinoprost) and Cloprostenol in dairy cattle.

Table 1: Estrus Synchronization in Dairy Cows
ParameterDinoprost (B1670695)CloprostenolSpeciesReference
Estrus Detection Rate (%) 57.659.4Dairy Cow[1]
34.0 (1st parity)42.4 (1st parity)Dairy Cow[2]
Conception Rate (%) 66.265.2Dairy Cow[1]
34.438.3Dairy Cow[2]
38.646.6Dairy Cow[3]
Pregnancy Rate (%) 54.957.5Dairy Cow[1]
12.214.4Dairy Cow[2]
31.439.2Dairy Cow[3]
Table 2: Luteolysis in Mares
ParameterDinoprost (5 mg)Cloprostenol (250 µg)SpeciesReference
Shortened Ovulatory Interval EffectiveEffectiveMare[4]
Progesterone (B1679170) Decrease EffectiveEffectiveMare[4]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison tables.

Experiment 1: Estrus Synchronization in Anestrous Dairy Cows
  • Objective: To compare the efficacy of a single treatment of cloprostenol or dinoprost on estrus and reproductive performance in anestrous dairy cows.[1]

  • Animal Model: 523 non-pregnant Polish Holstein Frisian dairy cows with a corpus luteum, diagnosed via ultrasonography.[1]

  • Experimental Design: Cows were randomly assigned to two treatment groups:

    • Group 1 (n=261): Received a single intramuscular injection of 500 µg cloprostenol.[1]

    • Group 2 (n=262): Received a single intramuscular injection of 25 mg dinoprost.[1]

  • Data Collection:

    • Estrus detection was performed by visual observation.

    • Artificial insemination (AI) was performed upon detection of estrus.

    • Pregnancy diagnosis was conducted via ultrasonography.

  • Workflow:

start Select Anestrous Dairy Cows with Corpus Luteum (n=523) randomization Randomly Assign to Two Treatment Groups start->randomization group1 Group 1 (n=261) 500 µg Cloprostenol IM randomization->group1 group2 Group 2 (n=262) 25 mg Dinoprost IM randomization->group2 observation Estrus Detection (Visual Observation) group1->observation group2->observation ai Artificial Insemination observation->ai pregnancy_check Pregnancy Diagnosis (Ultrasonography) ai->pregnancy_check data_analysis Compare Estrus Detection, Conception, and Pregnancy Rates pregnancy_check->data_analysis

Workflow for Estrus Synchronization in Dairy Cows.
Experiment 2: Comparison in Lactating Dairy Cows on a Commercial Dairy

  • Objective: To determine if cloprostenol could enhance pregnancy rates compared to dinoprost in a large dairy herd using a PGF2α program for first artificial insemination (AI).[2]

  • Animal Model: 4549 lactating dairy cows.[2]

  • Experimental Design: Cows were randomly assigned to receive two treatments, 14 days apart, of either:

    • Group 1: 500 µg cloprostenol.[2]

    • Group 2: 25 mg dinoprost.[2] The second treatment was administered on the first day of the voluntary waiting period.

  • Data Collection:

    • Cows detected in estrus within 5 days after the second treatment were inseminated.

    • Estrus detection, conception, and pregnancy rates were recorded and compared between groups.

Experiment 3: Luteal and Clinical Response in Mares
  • Objective: To determine the luteal and clinical response following administration of dinoprost tromethamine or cloprostenol in mares.[4]

  • Animal Model: 17 mature cycling mares.[4]

  • Experimental Design: Mares received either dinoprost tromethamine or the analogue cloprostenol.[4]

  • Data Collection:

    • Ovulatory interval was monitored.

    • Plasma progesterone concentrations were determined at the time of treatment and at 24-hour intervals for 96 hours post-treatment.[4]

    • Systemic responses including heart rate, respiratory rate, rectal temperature, and sweat score were recorded.[4]

Conclusion

The compiled experimental data suggests that both this compound and cloprostenol are effective luteolytic agents for reproductive management in livestock. In some studies involving large herds of dairy cows, cloprostenol has shown a slight advantage in terms of increased estrus detection, conception, and pregnancy rates, particularly in first-parity animals.[2] However, other studies have found no significant differences in the reproductive performance between the two compounds.[1] The choice between these two prostaglandin analogs may depend on specific herd management practices, economic considerations, and veterinarian preference. Further research is warranted to explore the nuanced differences in their clinical efficacy across various species and reproductive protocols.

References

A Comparative Guide to (5R)-Dinoprost Tromethamine and Other Prostaglandin F2α Analogs for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of (5R)-Dinoprost tromethamine and other prominent prostaglandin (B15479496) F2α (PGF2α) analogs. This document synthesizes experimental data on their pharmacological performance, outlines detailed experimental protocols, and visualizes key biological pathways and workflows.

Prostaglandin F2α (PGF2α) analogs are a class of synthetic compounds that mimic the action of endogenous PGF2α by binding to and activating the prostaglandin F receptor (FP receptor).[1] This interaction triggers a cascade of intracellular signaling events, leading to various physiological responses.[2] These analogs have found widespread therapeutic application, most notably in ophthalmology for the reduction of intraocular pressure in glaucoma and in veterinary medicine for the synchronization of estrus and induction of labor.[3][4] this compound, a synthetic form of the naturally occurring PGF2α, serves as a foundational compound for comparison.[5] This guide will delve into the comparative pharmacology of this compound and other key PGF2α analogs, including latanoprost, travoprost, bimatoprost, tafluprost (B1681877), cloprostenol (B1669231), and luprostiol (B1675511).

Performance Comparison: Receptor Binding and Functional Potency

The therapeutic efficacy and specificity of PGF2α analogs are largely determined by their binding affinity (Ki) for the FP receptor and their potency (EC50) in activating it. The following tables summarize key quantitative data for (5R)-Dinoprost (PGF2α) and its analogs. It is important to note that many of the ophthalmology drugs are administered as prodrugs (e.g., isopropyl esters) and are converted to their biologically active free acid forms in situ.[6]

Table 1: FP Receptor Binding Affinities (Ki) of PGF2α Analogs

CompoundKi (nM)Receptor SourceNotes
Dinoprost (B1670695) (PGF2α) ~1.6 - 2.8Bovine corpus luteum, Human ciliary bodyNatural ligand, serves as a reference.[7][8]
Latanoprost acid 98Human FP receptorActive metabolite of Latanoprost.[9]
Travoprost acid 35 ± 5Human FP receptorActive metabolite of Travoprost.[9]
Bimatoprost acid 59 - 83Human FP receptorActive metabolite of Bimatoprost.[9][10]
Bimatoprost 6310 - 9250Human FP receptorProdrug form also shows some activity.[10][11]
Tafluprost acid 0.4Human FP receptorActive metabolite of Tafluprost.[12]
Cloprostenol 13 - 37Human ciliary & iris sphincter musclesPotent veterinary analog.[13]
Fluprostenol 56 - 98Human ciliary & iris sphincter musclesAnother potent veterinary analog.[13]

Table 2: FP Receptor Functional Potency (EC50) of PGF2α Analogs

CompoundEC50 (nM)Assay TypeCell Line/Tissue
Dinoprost (PGF2α) 10Inositol phosphate (B84403) generationHEK 293 cells with hcb-FP receptor
Latanoprost acid 32 - 124Phosphoinositide turnoverVarious cell types
Travoprost acid 1.4 - 3.6Phosphoinositide turnoverHuman ciliary muscle, human trabecular meshwork
Bimatoprost acid 2.8 - 15Calcium mobilization, Phosphoinositide turnoverHEK-293 cells with hFP receptor, various cell types
Bimatoprost 1150 - 3245Calcium mobilizationHEK-293 cells with hFP receptor, h-TM cells
Tafluprost acid 0.53Calcium mobilizationCells expressing human FP receptor
Cloprostenol 3 x 10-3 (as inhibitor of adipocyte differentiation)Adipocyte differentiation assayNewborn rat adipocyte precursors
Fluprostenol 30 - 100 x 10-3 (as inhibitor of adipocyte differentiation)Adipocyte differentiation assayNewborn rat adipocyte precursors

Signaling Pathways and Experimental Workflows

The biological effects of PGF2α analogs are initiated by their binding to the FP receptor, a Gq-protein coupled receptor. The subsequent signaling cascade is crucial for their therapeutic action. A typical experimental workflow to compare these analogs involves assessing their binding affinity and functional potency.

PGF2a_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGF2a_analog PGF2α Analog FP_receptor FP Receptor (GPCR) PGF2a_analog->FP_receptor Binding Gq Gq protein FP_receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_response Physiological Response Ca2_release->Cellular_response PKC->Cellular_response

Caption: PGF2α Analog Signaling Pathway.

Experimental_Workflow cluster_binding_assay Receptor Binding Assay cluster_functional_assay Functional Assay (Calcium Mobilization) prep_membranes Prepare Cell Membranes Expressing FP Receptor radioligand Incubate with Radiolabeled PGF2α prep_membranes->radioligand competitor Add Unlabeled PGF2α Analog (Competitor) radioligand->competitor separate Separate Bound and Free Radioligand competitor->separate quantify Quantify Bound Radioactivity separate->quantify calc_ki Calculate Ki Value quantify->calc_ki compare Compare Performance calc_ki->compare culture_cells Culture Cells Expressing FP Receptor load_dye Load with Calcium- Sensitive Fluorescent Dye culture_cells->load_dye add_agonist Add PGF2α Analog (Agonist) load_dye->add_agonist measure_fluorescence Measure Change in Fluorescence Intensity add_agonist->measure_fluorescence calc_ec50 Calculate EC50 Value measure_fluorescence->calc_ec50 calc_ec50->compare

Caption: Workflow for Comparing PGF2α Analogs.

Experimental Protocols

Detailed methodologies are critical for the replication and validation of experimental findings. Below are protocols for key experiments used to characterize PGF2α analogs.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a compound for the FP receptor by measuring its ability to compete with a radiolabeled ligand.

1. Membrane Preparation:

  • Homogenize tissues or cells expressing the FP receptor in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 3 minutes) to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the cell membranes.

  • Wash the membrane pellet with fresh buffer and repeat the high-speed centrifugation.

  • Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) and store at -80°C.

  • On the day of the assay, thaw the membranes and resuspend them in the final assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4). Determine the protein concentration using a standard method like the BCA assay.

2. Assay Procedure:

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: Membrane preparation, radiolabeled PGF2α (e.g., [³H]-PGF2α), and assay buffer.

    • Non-specific Binding: Membrane preparation, radiolabeled PGF2α, and a high concentration of unlabeled PGF2α (e.g., 10 µM).

    • Competition: Membrane preparation, radiolabeled PGF2α, and serial dilutions of the unlabeled test PGF2α analog.

  • Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine).

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters and measure the radioactivity trapped on them using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of a PGF2α analog to activate the FP receptor and trigger the release of intracellular calcium, a key second messenger in the signaling pathway.

1. Cell Preparation:

  • Seed cells stably or transiently expressing the FP receptor into black-walled, clear-bottom 96-well plates and culture overnight to allow for adherence.[1]

2. Dye Loading:

  • Prepare a dye loading solution containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).[1] Probenecid may be included to prevent dye leakage from the cells.

  • Remove the culture medium from the cell plate and add the dye loading solution to each well.

  • Incubate the plate for approximately 60 minutes at 37°C in the dark to allow the cells to take up the dye.[1]

3. Calcium Measurement:

  • Prepare serial dilutions of the PGF2α analog (agonist) in the assay buffer.

  • Place the dye-loaded cell plate into a fluorescence plate reader (e.g., FLIPR Tetra System).

  • Establish a stable baseline fluorescence reading for a short period (e.g., 10-20 seconds).

  • Use the instrument's integrated liquid handler to add the agonist dilutions to the respective wells.

  • Immediately begin recording the fluorescence intensity over time to capture the transient increase in intracellular calcium.[1]

4. Data Analysis:

  • The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.

  • Plot the peak fluorescence response against the logarithm of the agonist concentration.

  • Use a non-linear regression model to fit the data to a sigmoidal dose-response curve and determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

Side Effect Profiles

While effective, PGF2α analogs are associated with a range of side effects that can vary depending on the specific compound, dosage, and route of administration.

Ophthalmological Analogs (Latanoprost, Travoprost, Bimatoprost, Tafluprost):

  • Common Local Side Effects: Conjunctival hyperemia (redness), increased iris pigmentation (often irreversible), eyelash growth and darkening, and periocular skin hyperpigmentation.[2][5]

  • Less Common Local Side Effects: Ocular irritation, foreign body sensation, and blurred vision.[9]

  • Systemic Side Effects: Generally rare but can include headache, and in very rare cases, gastrointestinal or cardiac symptoms.

Dinoprost Tromethamine and Veterinary Analogs (Cloprostenol, Luprostiol):

  • Common Side Effects in Animals: Sweating, abdominal cramping, and behaviors associated with colic.[7] Increased salivation, urination, and defecation can also occur.

  • Injection Site Reactions: Pain, swelling, or inflammation at the injection site are possible.

  • Respiratory and Cardiovascular Effects: Increased respiratory rate and changes in heart rate and blood pressure can occur, particularly in horses and swine.

Conclusion

The selection of a PGF2α analog for research or therapeutic development requires a thorough understanding of its pharmacological profile. While this compound serves as the parent compound, synthetic analogs such as latanoprost, travoprost, bimatoprost, and tafluprost offer modifications that enhance their therapeutic index for specific applications like glaucoma treatment. Veterinary analogs like cloprostenol and luprostiol are designed for potent luteolytic effects. The provided data and protocols offer a framework for the comparative evaluation of these compounds, enabling informed decisions in drug discovery and development. Researchers should consider the specific receptor binding affinities, functional potencies, and side effect profiles in the context of their intended application.

References

A Comparative Guide to (5R)-Dinoprost Tromethamine for Experimental Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise validation of experimental findings is paramount. This guide provides an objective comparison of (5R)-Dinoprost tromethamine, a synthetic analog of prostaglandin (B15479496) F2α (PGF2α), with its common alternatives.[1][2] The information presented is supported by experimental data to aid in the selection of the most appropriate compound for your research needs. This compound is widely utilized in veterinary medicine for the reproductive management of livestock, primarily for synchronizing estrus cycles and treating reproductive disorders.[3] Its mechanism of action involves mimicking endogenous PGF2α, binding to the prostaglandin F receptor (FP receptor), and initiating a signaling cascade that leads to smooth muscle contraction and luteolysis—the regression of the corpus luteum.[1][4]

Performance Comparison with Alternatives

The efficacy of this compound has been experimentally compared with other prostaglandin analogs, such as cloprostenol (B1669231) sodium and d-cloprostenol (B24006), as well as with different formulations and administration routes of dinoprost (B1670695) tromethamine itself.

This compound vs. Cloprostenol Sodium

Cloprostenol sodium is a synthetic analog of PGF2α and a common alternative to dinoprost tromethamine.[5] Experimental evidence presents a nuanced comparison of their efficacy.

One study in lactating dairy cows found that cloprostenol sodium increased the rates of estrus detection, conception, and pregnancy compared to dinoprost tromethamine.[6] Specifically, first-parity cows treated with cloprostenol showed a higher estrus detection rate (42.4%) compared to those treated with dinoprost (34.0%).[6] Conception rates in cows inseminated on days 3 or 4 after treatment were also higher for cloprostenol (38.3%) versus dinoprost (34.4%).[6]

Conversely, another study involving virgin beef heifers synchronized with a melengestrol (B123420) acetate (B1210297) (MGA) and PGF2α protocol found no significant difference between cloprostenol and dinoprost tromethamine in estrus response (89% vs. 86%), conception rate (67% vs. 67%), or synchronized pregnancy rate (61% vs. 57%).[7] A separate study on anestrous dairy cows also reported no significant differences in estrus detection rates (59.4% for cloprostenol vs. 57.6% for dinoprost) or conception rates (65.2% vs. 66.2%).[8]

Parameter This compound Cloprostenol Sodium Animal Model Reference
Estrus Detection Rate34.0%42.4%Lactating Dairy Cows (1st parity)[6]
Conception Rate (Days 3-4 post-treatment)34.4%38.3%Lactating Dairy Cows[6]
Overall Pregnancy Rate12.2%14.4%Lactating Dairy Cows[6]
Estrus Response86%89%Virgin Beef Heifers[7]
Conception Rate67%67%Virgin Beef Heifers[7]
Synchronized Pregnancy Rate57%61%Virgin Beef Heifers[7]
Estrus Detection Rate57.6%59.4%Anestrous Dairy Cows[8]
Conception Rate66.2%65.2%Anestrous Dairy Cows[8]
This compound vs. D-Cloprostenol

D-cloprostenol is the biologically active enantiomer of cloprostenol. A study comparing dinoprost tromethamine, cloprostenol, and d-cloprostenol in dairy cattle reported that d-cloprostenol induced a more significant decrease in serum progesterone (B1679170) (P4) concentrations two days after treatment compared to the other two analogs.[5] While there was no significant variation in the number of days to estrus between the groups, the pregnancy rate was numerically higher in the d-cloprostenol group.[5][9]

Parameter This compound (Lutalyse) Cloprostenol (PGF Veyx® forte) D-Cloprostenol (Luteosyl) Animal Model Reference
Progesterone (P4) Concentration (Day 0)HighHighHighDairy Cattle[5]
Progesterone (P4) Concentration (Day 2)Significant DecreaseSignificant DecreaseMore Significant DecreaseDairy Cattle[5]
Pregnancy Rate10%30%40%Dairy Cattle[5][9]
Comparison of this compound Formulations and Administration Routes

Different formulations and routes of administration for dinoprost tromethamine have been evaluated to improve ease of use and animal welfare.

Lutalyse® vs. Lutalyse® HighCon: A study in yearling beef heifers compared the standard formulation of dinoprost tromethamine (Lutalyse®, 5 mg/mL) administered intramuscularly (IM) with a high-concentration formulation (Lutalyse® HighCon, 12.5 mg/mL) administered subcutaneously (SC). The results indicated no significant difference in the timing of estrus, pregnancy rate to artificial insemination (AI), or final pregnancy rate between the two treatments.[1][10] This suggests that the high-concentration, low-volume subcutaneous administration is as effective as the traditional intramuscular injection.[1][10]

Parameter Lutalyse® (5mL, IM) Lutalyse® HighCon (2mL, SC) Animal Model Reference
Estrus Response82%87%Beef Heifers[11]
Pregnancy Rate to AI60%65%Beef Heifers[11]

Intramuscular (IM) vs. Subcutaneous (SC) Administration: A study in lactating Holstein cows investigated the pharmacokinetic and pharmacodynamic differences between IM and SC administration of dinoprost tromethamine. While SC administration resulted in a greater circulating concentration of the PGF2α metabolite (PGFM) 15 to 90 minutes after treatment, there was no significant difference in the circulating progesterone concentrations during induced luteolysis between the two routes.[12] This indicates that both IM and SC administration are effective in inducing luteolysis.[12]

Parameter Intramuscular (IM) Administration Subcutaneous (SC) Administration Animal Model Reference
Peak PGFM Concentration (15-90 min post-treatment)LowerHigherLactating Holstein Cows[12]
Circulating Progesterone (P4) during LuteolysisNo significant differenceNo significant differenceLactating Holstein Cows[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common experimental protocols used in the cited studies.

Estrus Synchronization in Cattle (MGA-PG Protocol)

This protocol is commonly used to synchronize estrus in beef heifers.[7]

  • Melengestrol Acetate (MGA) Feeding: Heifers are fed MGA at a rate of 0.5 mg per head per day for 14 consecutive days. MGA is a progestin that suppresses estrus.

  • Prostaglandin F2α Injection: 17 to 19 days after the last day of MGA feeding, heifers are administered a luteolytic dose of a PGF2α analog, such as this compound (25 mg, IM) or cloprostenol (0.5 mg, IM).[7]

  • Estrus Detection and Artificial Insemination (AI): Heifers are observed for signs of estrus (heat) for the following 5 days. Artificial insemination is typically performed 8-12 hours after the onset of estrus.[7]

Estrus Synchronization in Dairy Cows (Ovsynch Protocol)

The Ovsynch protocol is a timed artificial insemination protocol widely used in dairy cattle.

  • Day 0: Administer Gonadotropin-Releasing Hormone (GnRH) to synchronize follicular wave emergence.

  • Day 7: Administer PGF2α (e.g., 25 mg of dinoprost tromethamine) to induce luteolysis.

  • Day 9: Administer a second dose of GnRH to induce ovulation of the dominant follicle.

  • Day 10 (16-20 hours after the second GnRH): Perform timed artificial insemination.

Visualizing the Mechanism of Action

To understand how this compound exerts its effects, it is essential to visualize its signaling pathway.

This compound Signaling Pathway

This compound, as a PGF2α analog, binds to the G-protein coupled FP receptor. This binding activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increased intracellular calcium, along with DAG-mediated activation of protein kinase C (PKC), ultimately leads to smooth muscle contraction and the initiation of luteolysis.

Dinoprost_Signaling_Pathway cluster_cell Target Cell (e.g., Luteal Cell, Myometrial Cell) Dinoprost (5R)-Dinoprost Tromethamine FP_receptor FP Receptor (GPCR) Dinoprost->FP_receptor G_protein Gq Protein FP_receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release ER->Ca2_release releases Contraction Smooth Muscle Contraction Ca2_release->Contraction PKC->Contraction Luteolysis Luteolysis Contraction->Luteolysis contributes to

Caption: Signaling pathway of this compound.

Experimental Workflow for Comparing Prostaglandin Analogs

The following diagram illustrates a typical experimental workflow for comparing the efficacy of different prostaglandin F2α analogs in a cattle estrus synchronization study.

Experimental_Workflow start Select Study Population (e.g., Dairy Cows) presynch Presynchronization Protocol (e.g., MGA or GnRH-based) start->presynch randomize Randomly Assign to Treatment Groups presynch->randomize groupA Group A: (5R)-Dinoprost Tromethamine randomize->groupA Treatment 1 groupB Group B: Alternative (e.g., Cloprostenol) randomize->groupB Treatment 2 estrus_detection Estrus Detection (Visual Observation, Activity Monitors) groupA->estrus_detection groupB->estrus_detection ai Artificial Insemination estrus_detection->ai data_collection Data Collection (Blood Samples for Progesterone Assay) ai->data_collection pregnancy_diag Pregnancy Diagnosis (Ultrasound) data_collection->pregnancy_diag analysis Statistical Analysis (Compare Rates and Concentrations) pregnancy_diag->analysis

Caption: Workflow for comparing prostaglandin analogs.

References

A Comparative Analysis of Prostaglandin F2α Analogs: Efficacy and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of (5R)-Dinoprost tromethamine and other key prostaglandin (B15479496) F2α analogs, focusing on their clinical applications, efficacy, and underlying mechanisms of action. While this compound, a synthetic analog of prostaglandin F2α, is primarily utilized in veterinary and human reproductive medicine, other analogs such as latanoprost (B1674536), bimatoprost (B1667075), and travoprost (B1681362) are established first-line treatments for glaucoma and ocular hypertension.[1][2] This document will delve into a cross-study comparison within the context of glaucoma management due to the wealth of available comparative clinical data for prostaglandin analogs in this field. A separate section will address the distinct applications of Dinoprost (B1670695) tromethamine.

Prostaglandin Analogs in Glaucoma Management

Latanoprost, bimatoprost, and travoprost are prostaglandin F2α analogs that effectively reduce intraocular pressure (IOP) by increasing the outflow of aqueous humor from the eye.[3][4] They are considered a cornerstone in the medical management of open-angle glaucoma and ocular hypertension due to their potent IOP-lowering effects and once-daily dosing regimen.[2][5]

Mechanism of Action in IOP Reduction

Upon topical administration, these prostaglandin analogs, which are prodrugs, are hydrolyzed into their active acid forms.[4] They selectively bind to and activate the prostaglandin F (FP) receptor, a G-protein coupled receptor located in the ciliary muscle and other tissues of the eye.[2] This activation triggers a signaling cascade that leads to the remodeling of the extracellular matrix within the uveoscleral pathway, reducing resistance to aqueous humor outflow and thereby lowering IOP.[2][3]

cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Physiological Effect Prostaglandin Analog (Prodrug) Prostaglandin Analog (Prodrug) Active Acid Active Acid Prostaglandin Analog (Prodrug)->Active Acid Corneal Esterases FP Receptor Prostaglandin F Receptor (FP) Active Acid->FP Receptor Binds to G-protein Activation G-protein Activation FP Receptor->G-protein Activation Second Messengers Second Messengers G-protein Activation->Second Messengers MMP Upregulation Upregulation of Matrix Metalloproteinases (MMPs) Second Messengers->MMP Upregulation ECM Remodeling Extracellular Matrix Remodeling in Uveoscleral Pathway MMP Upregulation->ECM Remodeling Increased Outflow Increased Aqueous Humor Outflow ECM Remodeling->Increased Outflow IOP Reduction Reduced Intraocular Pressure Increased Outflow->IOP Reduction

Caption: Signaling pathway of prostaglandin analogs in reducing intraocular pressure.
Comparative Efficacy in Lowering Intraocular Pressure

Numerous clinical trials have compared the IOP-lowering effects of latanoprost, bimatoprost, and travoprost. While all three are highly effective, some studies suggest minor differences in their efficacy.[3][6]

Study Drugs Compared Mean IOP Reduction from Baseline Key Findings
Parrish et al. (2003)[7]Latanoprost 0.005%, Bimatoprost 0.03%, Travoprost 0.004%Latanoprost: 8.6 mmHgBimatoprost: 8.7 mmHgTravoprost: 8.0 mmHgAll three prostaglandin analogs were comparable in their ability to reduce IOP. Latanoprost demonstrated greater ocular tolerability.[7]
Noecker et al. (2003)[8]Bimatoprost 0.03% vs. Travoprost 0.004% (in patients previously on latanoprost)Bimatoprost: 2.1 mmHg (11.0%) additional reductionTravoprost: 1.4 mmHg (7.4%) additional reductionReplacing latanoprost with bimatoprost resulted in a significantly greater additional IOP reduction compared to switching to travoprost.[8]
Jampel et al. (2002)[9]Latanoprost 0.005% vs. Unoprostone (B1682063) 0.15%Latanoprost: 7.2 mmHg (28%)Unoprostone: 3.9 mmHg (15%)Latanoprost 0.005% once daily lowered IOP more effectively than unoprostone 0.15% twice daily.[9]
A meta-analysis cited by Cantor et al.[3]Bimatoprost vs. LatanoprostWeighted mean difference in IOP reduction of 2.59% to 5.60% in favor of bimatoprost from 1 to 6 months.Bimatoprost appears to be more efficacious in lowering IOP compared to latanoprost.[3]
A retrospective study by Knapp & Sullivan (2005)[10]Bimatoprost 0.03% vs. Latanoprost 0.005%Mean IOP was 0.62 mmHg lower on bimatoprost.Bimatoprost may be slightly more effective in lowering IOP than latanoprost.[10]
Experimental Protocol: Comparative Clinical Trial of Prostaglandin Analogs

The following outlines a generalized experimental workflow for a randomized, masked-evaluator, parallel-group clinical trial comparing the efficacy and safety of different prostaglandin analogs, based on methodologies from various studies.[7][8][9]

Patient Screening Patient Screening (OAG or OH, IOP ≥ 23 mmHg) Washout Period Washout of Previous Glaucoma Medications Patient Screening->Washout Period Baseline Visit Baseline Visit (IOP Measurement, Slit-lamp exam) Washout Period->Baseline Visit Randomization Randomization Baseline Visit->Randomization Group A Group A: Latanoprost 0.005% Once Daily Randomization->Group A Group B Group B: Bimatoprost 0.03% Once Daily Randomization->Group B Group C Group C: Travoprost 0.004% Once Daily Randomization->Group C Follow-up Visits Follow-up Visits (e.g., Weeks 2, 6, 12) Group A->Follow-up Visits Group B->Follow-up Visits Group C->Follow-up Visits IOP Measurement IOP Measurement (Multiple time points, e.g., 8am, 12pm, 4pm) Follow-up Visits->IOP Measurement Safety Assessment Safety Assessment (Adverse Events, Hyperemia Grading) Follow-up Visits->Safety Assessment Data Analysis Statistical Analysis (e.g., ANCOVA) IOP Measurement->Data Analysis Safety Assessment->Data Analysis

Caption: Generalized workflow for a comparative clinical trial of prostaglandin analogs.

Detailed Methodologies:

  • Patient Population: The study population typically consists of patients diagnosed with open-angle glaucoma (OAG) or ocular hypertension (OH) with an IOP above a certain threshold (e.g., ≥ 23 mmHg) in at least one eye after a washout period of any previous ocular hypotensive medications.[7]

  • Study Design: A prospective, randomized, parallel-group, masked-evaluator design is common.[7] This means patients are randomly assigned to different treatment groups, and the evaluators measuring the outcomes are unaware of the treatment assignments.

  • Treatment: Patients self-administer the assigned eye drops (e.g., latanoprost 0.005%, bimatoprost 0.03%, or travoprost 0.004%) once daily in the evening.[7]

  • Efficacy Measures: The primary efficacy endpoint is often the change in mean IOP from baseline at specific time points (e.g., 8:00 AM, 12:00 PM, 4:00 PM) after a set treatment duration (e.g., 12 weeks).[7] IOP is measured using Goldmann applanation tonometry.[9]

  • Safety Measures: Safety and tolerability are assessed by monitoring adverse events, including patient-reported symptoms and investigator-graded conjunctival hyperemia.[7]

  • Statistical Analysis: Analysis of covariance (ANCOVA) is frequently used to compare the mean change in IOP between treatment groups, with baseline IOP as a covariate.[7]

Dinoprost Tromethamine in Reproductive Medicine

Dinoprost tromethamine, as a synthetic analog of prostaglandin F2α, has a different primary therapeutic application than the glaucoma medications discussed above.[1] It is primarily used in veterinary medicine for the synchronization of estrus and in both human and veterinary obstetrics to induce labor or terminate pregnancy.[1][11][12]

Mechanism of Action in Luteolysis

Dinoprost tromethamine exerts its effects by binding to prostaglandin F receptors in the corpus luteum and the myometrium.[1][11] In the corpus luteum, this binding initiates a cascade that leads to luteolysis, the regression of the corpus luteum.[1] This process reduces the production of progesterone, a hormone essential for maintaining pregnancy, thereby allowing for the initiation of a new estrous cycle or the termination of pregnancy.[1][12] In the uterus, it stimulates strong myometrial contractions, which are crucial for inducing labor.[11][13]

cluster_0 Systemic Administration cluster_1 Physiological Effects Dinoprost Tromethamine Dinoprost Tromethamine FP Receptor CL Prostaglandin F Receptor (Corpus Luteum) Dinoprost Tromethamine->FP Receptor CL FP Receptor Uterus Prostaglandin F Receptor (Myometrium) Dinoprost Tromethamine->FP Receptor Uterus Luteolysis Luteolysis (Regression of Corpus Luteum) FP Receptor CL->Luteolysis Myometrial Contraction Stimulation of Myometrial Contractions FP Receptor Uterus->Myometrial Contraction Progesterone Decrease Decreased Progesterone Production Luteolysis->Progesterone Decrease Estrus Synchronization Estrus Synchronization Progesterone Decrease->Estrus Synchronization Labor Induction Induction of Labor Myometrial Contraction->Labor Induction

Caption: Mechanism of action of Dinoprost tromethamine in reproductive processes.
Comparative Data in Veterinary Applications

A field study in dairy cows compared the efficacy of dinoprost tromethamine with another prostaglandin analog, cloprostenol (B1669231), for treating unobserved estrus.

Study Drugs Compared Estrus Response Rate Conception Rate Key Findings
Seguin et al. (1985)[14]Dinoprost tromethamine (25 mg) vs. Cloprostenol (0.5 mg)Dinoprost: 65.7%Cloprostenol: 65.7%Dinoprost: 50.9%Cloprostenol: 50.9%The performances of cloprostenol and dinoprost tromethamine were equal across all response criteria in a field setting.[14]
Experimental Protocol: Veterinary Field Trial

The following describes the methodology of a field study comparing dinoprost tromethamine and cloprostenol for estrus synchronization in dairy cows.[14]

  • Animal Population: Lactating Holstein cows with unobserved estrus, selected by veterinary palpation as being in diestrus.[14]

  • Study Design: A field study conducted in multiple veterinary practices where cows were treated with either cloprostenol or dinoprost tromethamine.[14]

  • Treatment: A single injection of either 0.5 mg of cloprostenol or 25 mg of dinoprost tromethamine.[14]

  • Outcome Measures: The primary outcomes were the estrus response rate (the percentage of cows showing signs of heat) and the conception rate (the percentage of inseminated cows that became pregnant).[14]

  • Data Collection: Data on estrus detection and insemination were collected following treatment.[14]

References

Comparative Efficacy of (5R)-Dinoprost Tromethamine in Veterinary Reproductive Management

Author: BenchChem Technical Support Team. Date: December 2025

(5R)-Dinoprost tromethamine , a synthetic analogue of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a widely utilized therapeutic agent in veterinary medicine for the reproductive management of various animal species.[1][2] Its primary functions include inducing luteolysis (the regression of the corpus luteum) and stimulating uterine contractions, which are pivotal for controlling the estrous cycle and managing parturition.[1][3] This guide provides a comparative analysis of the efficacy of this compound in cattle, swine, dogs, and horses, with supporting experimental data and comparisons to alternative treatments such as cloprostenol, a synthetic PGF2α analogue.

Mechanism of Action

Dinoprost (B1670695) tromethamine mimics the action of endogenous PGF2α by binding to prostaglandin F2α receptors.[1][4] This binding initiates a cascade of intracellular events leading to two primary physiological responses:

  • Luteolysis: The regression of the corpus luteum, which is responsible for producing progesterone (B1679170), a hormone essential for maintaining pregnancy.[1] By inducing luteolysis, dinoprost tromethamine lowers progesterone levels, leading to the initiation of a new estrous cycle.[1]

  • Uterine Contraction: It stimulates the smooth muscle of the uterus, which is crucial for the induction of parturition or abortion, and for the expulsion of uterine contents in cases of pyometra.[1][5]

Signaling Pathway of Dinoprost Tromethamine

G cluster_cell Target Cell (e.g., Luteal Cell, Myometrial Cell) Dinoprost (5R)-Dinoprost Tromethamine Receptor Prostaglandin F2α Receptor (FP) Dinoprost->Receptor Binds to G_protein Gq Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ (intracellular) ER->Ca2 Releases Response Physiological Response (Luteolysis or Uterine Contraction) Ca2->Response PKC->Response G cluster_groups Treatment Protocols cluster_outcomes Outcome Measures start Start: Select Non-Pregnant, Cycling Cows randomization Randomly Assign to Treatment Groups start->randomization groupA Group A: 25 mg Dinoprost Tromethamine (IM) randomization->groupA groupB Group B: 500 µg Cloprostenol (IM) randomization->groupB estrus_detection Estrus Detection (5-7 days) groupA->estrus_detection groupB->estrus_detection ai Artificial Insemination (12h post-estrus) estrus_detection->ai er_rate Estrus Response Rate ai->er_rate c_rate Conception Rate ai->c_rate p_rate Pregnancy Rate ai->p_rate analysis Statistical Analysis (e.g., Chi-Square Test) er_rate->analysis c_rate->analysis p_rate->analysis G cluster_legend Legend cluster_dinoprost Dinoprost Tromethamine cluster_cloprostenol Cloprostenol Dinoprost_legend Dinoprost Tromethamine Cloprostenol_legend Cloprostenol Goal Goal: Estrus Synchronization in Cattle D_Efficacy Good Efficacy Goal->D_Efficacy C_Efficacy Good Efficacy Goal->C_Efficacy D_Progesterone Slower Progesterone Decline (in some studies) D_Efficacy->D_Progesterone D_Pregnancy Slightly Lower Pregnancy Rate (in some studies) D_Progesterone->D_Pregnancy Outcome Successful Estrus Synchronization D_Pregnancy->Outcome C_Progesterone Faster Progesterone Decline (in some studies) C_Efficacy->C_Progesterone C_Pregnancy Potentially Higher Pregnancy Rate (in some studies) C_Progesterone->C_Pregnancy C_Pregnancy->Outcome

References

Comparative Analysis of Subcutaneous vs. Intramuscular (5R)-Dinoprost Tromethamine Administration

Author: BenchChem Technical Support Team. Date: December 2025

(5R)-Dinoprost tromethamine, a synthetic analog of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a potent luteolytic agent used extensively in veterinary medicine for the synchronization of estrus and treatment of reproductive disorders. [1][2] This guide provides a comparative analysis of the subcutaneous (SC) and intramuscular (IM) routes of administration for this compound, offering researchers, scientists, and drug development professionals a comprehensive overview of the pharmacokinetics, pharmacodynamics, and experimental considerations for each method. The information presented is supported by experimental data to aid in the selection of the most appropriate administration route for specific research and clinical applications.

Pharmacokinetic and Pharmacodynamic Comparison

The route of administration significantly influences the absorption and subsequent physiological effects of this compound. Studies in lactating dairy cows have demonstrated differences in the plasma concentration of the primary metabolite of PGF2α, 13,14-dihydro-15-keto-prostaglandin F2α (PGFM), following SC and IM injections.

Subcutaneous administration has been shown to result in greater circulating PGFM concentrations in the initial period after treatment compared to intramuscular administration.[3][4] Specifically, from 15 to 90 minutes post-injection, the PGFM levels were significantly higher in the SC group.[3][4][5] Despite this initial surge in PGFM with SC injection, the overall effect on luteolysis, as measured by the decline in progesterone (B1679170) concentrations, did not significantly differ between the two routes.[3][4][6] Both administration methods are considered effective in inducing luteolysis.[3][4][6]

ParameterSubcutaneous (SC) AdministrationIntramuscular (IM) AdministrationReference
PGFM Concentration (15-90 min post-treatment) GreaterLower[3][4][5]
Time to Luteolysis No significant differenceNo significant difference[3][4]
Progesterone Concentration Decline No significant differenceNo significant difference[3][4][6]
Luteal Regression Efficacy EffectiveEffective[3][4]

Experimental Protocols

The following is a generalized experimental protocol for a comparative study of subcutaneous and intramuscular administration of this compound in lactating dairy cows, based on published research.

Objective: To compare the pharmacokinetic and pharmacodynamic responses to subcutaneous versus intramuscular administration of this compound.

Animals: Multiparous lactating Holstein cows.

Experimental Design:

  • Synchronization: Cows are synchronized using a standard protocol (e.g., Ovsynch) to ensure a consistent luteal phase.

  • Catheterization: Indwelling jugular catheters are placed for frequent blood sampling.

  • Treatment Groups: Cows are randomly assigned to one of two treatment groups:

    • Subcutaneous (SC) Group: Receives a 25 mg dose of this compound administered subcutaneously in the neck.[4]

    • Intramuscular (IM) Group: Receives a 25 mg dose of this compound administered intramuscularly in the semitendinosus muscle.[4]

  • Blood Sampling:

    • Baseline: Blood samples are collected prior to treatment.

    • Post-treatment: Blood samples are collected at frequent intervals (e.g., every 15 minutes for the first 2 hours, then at longer intervals for up to 72 hours) to monitor PGFM and progesterone concentrations.[4][6]

  • Hormone Analysis: Plasma or serum is separated and stored frozen until analysis for PGFM and progesterone concentrations using validated assays such as ELISA or radioimmunoassay.

  • Data Analysis: Statistical analysis is performed to compare the hormone profiles and the proportion of cows exhibiting complete luteal regression between the two groups.

Signaling Pathway of this compound

This compound exerts its effects by acting as an agonist for the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor.[1] Binding of dinoprost (B1670695) to the FP receptor initiates a cascade of intracellular signaling events. The primary pathway involves the activation of Gq protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular Ca2+ is a key trigger for smooth muscle contraction in the uterus and luteolysis in the corpus luteum.[1]

Furthermore, the FP receptor can also couple to other signaling pathways, including the Rho/ROCK pathway, which is involved in cell contraction and morphology, and the Ras/Raf/MEK/ERK (MAPK) pathway, which can influence cell proliferation and differentiation.

Dinoprost_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Dinoprost (5R)-Dinoprost tromethamine FP_Receptor FP Receptor (GPCR) Dinoprost->FP_Receptor Binds Gq Gq protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca2_release Ca²⁺ Release ER->Ca2_release Physiological_Effects Physiological Effects (Luteolysis, Uterine Contraction) Ca2_release->Physiological_Effects

Caption: Signaling pathway of this compound.

Experimental Workflow Comparison

The following diagram illustrates a typical experimental workflow for comparing the subcutaneous and intramuscular administration of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Administration cluster_sampling Data Collection cluster_analysis Analysis Animal_Selection Select Lactating Dairy Cows Synchronization Estrus Synchronization Animal_Selection->Synchronization Randomization Randomization Synchronization->Randomization SC_Group Subcutaneous (SC) Injection (25 mg Dinoprost) Randomization->SC_Group IM_Group Intramuscular (IM) Injection (25 mg Dinoprost) Randomization->IM_Group Blood_Sampling_SC Frequent Blood Sampling SC_Group->Blood_Sampling_SC Blood_Sampling_IM Frequent Blood Sampling IM_Group->Blood_Sampling_IM Hormone_Assay_SC PGFM & Progesterone Assay (ELISA) Blood_Sampling_SC->Hormone_Assay_SC Hormone_Assay_IM PGFM & Progesterone Assay (ELISA) Blood_Sampling_IM->Hormone_Assay_IM Data_Analysis Statistical Comparison of Profiles Hormone_Assay_SC->Data_Analysis Hormone_Assay_IM->Data_Analysis

Caption: Comparative experimental workflow diagram.

References

A Comparative Analysis of (5R)-Dinoprost Tromethamine and Natural Prostaglandin F2α: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of (5R)-Dinoprost tromethamine and its naturally occurring stereoisomer, Prostaglandin (B15479496) F2α (PGF2α). This document delves into their distinct stereochemistry, comparative biological potency, and the underlying signaling pathways. Detailed experimental protocols for key comparative assays are also provided to support further research.

Introduction to Stereoisomers: (5R)-Dinoprost and Natural PGF2α

Natural Prostaglandin F2α, a potent bioactive lipid, is a critical mediator in numerous physiological processes. Its chemical structure is defined by a specific three-dimensional arrangement of its atoms, known as stereochemistry. The naturally occurring and most biologically active form of PGF2α is characterized by the IUPAC name (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid.[1] Dinoprost tromethamine is the tromethamine salt of this naturally occurring PGF2α and is often used in veterinary medicine.[2][3][4]

The term "(5R)-Dinoprost" refers to a stereoisomer of the natural PGF2α. Based on IUPAC nomenclature, this designation points to a change in the spatial orientation of substituents at the 5th carbon of the cyclopentane (B165970) ring. This specific isomer is also known as Prostaglandin F2β (PGF2β), the 9β-hydroxy epimer of prostaglandin F2α.[5] This subtle yet crucial difference in stereochemistry significantly impacts the molecule's interaction with its target receptor and, consequently, its biological activity.

Comparative Biological Activity

Table 1: Qualitative Comparison of Biological Activity

ParameterNatural Prostaglandin F2α (Dinoprost)(5R)-Dinoprost (Prostaglandin F2β)Reference
Receptor Binding Affinity High affinity for the Prostaglandin F (FP) receptor.Significantly lower affinity for the FP receptor compared to PGF2α.[3]
Biological Potency High potency in inducing physiological responses such as uterine muscle contraction.Dramatically decreased potency compared to PGF2α.[3]
Efficacy High efficacy in activating the FP receptor and downstream signaling pathways.Significantly lower efficacy in activating the FP receptor.[3]

Signaling Pathways

Both natural PGF2α and its stereoisomers exert their effects by interacting with the Prostaglandin F receptor (FP), a G-protein coupled receptor (GPCR). The activation of the FP receptor by its ligand initiates a cascade of intracellular events.

PGF2a_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PGF2a PGF2α / (5R)-Dinoprost FP_receptor FP Receptor (GPCR) PGF2a->FP_receptor Binding Gq_protein Gq Protein FP_receptor->Gq_protein Activation PLC Phospholipase C (PLC) Gq_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Activation Cellular_Response Cellular Response (e.g., Muscle Contraction) PKC->Cellular_Response Phosphorylation Cascade

PGF2α Signaling Pathway.

Experimental Protocols

To quantitatively compare the activity of this compound and natural PGF2α, the following experimental protocols are recommended.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of the compounds for the FP receptor.

a. Materials:

  • HEK293 cells stably expressing the human FP receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Radioligand: [³H]-PGF2α

  • Unlabeled ligands: Natural PGF2α and this compound

  • Scintillation cocktail and counter

b. Experimental Workflow:

Radioligand_Binding_Workflow start Start cell_culture Culture HEK293-FP Receptor Cells start->cell_culture membrane_prep Prepare Cell Membranes cell_culture->membrane_prep incubation Incubate Membranes with [³H]-PGF2α and Competitor membrane_prep->incubation filtration Separate Bound and Free Ligand (Rapid Filtration) incubation->filtration counting Quantify Radioactivity (Scintillation Counting) filtration->counting analysis Data Analysis (IC50 and Ki Determination) counting->analysis end End analysis->end

Workflow for Competitive Radioligand Binding Assay.

c. Detailed Protocol:

  • Cell Culture and Membrane Preparation: Culture HEK293-FP cells to confluency. Harvest cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay: In a 96-well plate, add a constant concentration of [³H]-PGF2α and varying concentrations of either unlabeled natural PGF2α or this compound to the cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Functional Assay

This assay measures the ability of the compounds to activate the FP receptor and trigger a downstream signaling event, the release of intracellular calcium. This provides a measure of potency (EC50) and efficacy (Emax).

a. Materials:

  • HEK293 cells stably expressing the human FP receptor

  • Cell culture medium

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Natural PGF2α and this compound

  • Fluorescence plate reader with automated injection capabilities

b. Experimental Workflow:

Calcium_Mobilization_Workflow start Start cell_seeding Seed HEK293-FP Receptor Cells in a 96-well Plate start->cell_seeding dye_loading Load Cells with a Calcium-Sensitive Dye cell_seeding->dye_loading ligand_addition Add Varying Concentrations of Ligand (PGF2α or (5R)-Dinoprost) dye_loading->ligand_addition fluorescence_measurement Measure Fluorescence Changes Over Time ligand_addition->fluorescence_measurement analysis Data Analysis (EC50 and Emax Determination) fluorescence_measurement->analysis end End analysis->end

Workflow for Calcium Mobilization Assay.

c. Detailed Protocol:

  • Cell Seeding: Seed HEK293-FP cells into a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in assay buffer at 37°C in the dark.

  • Ligand Addition: Using a fluorescence plate reader with an integrated liquid handler, inject varying concentrations of either natural PGF2α or this compound into the wells.

  • Fluorescence Measurement: Immediately after ligand addition, measure the fluorescence intensity over time. For Fura-2, this involves ratiometric measurement at two excitation wavelengths.

  • Data Analysis: Plot the peak fluorescence response (or the area under the curve) against the logarithm of the ligand concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that elicits 50% of the maximal response) and the Emax (the maximum response).

Conclusion

The stereochemistry of prostaglandin F2α is a critical determinant of its biological activity. Natural PGF2α, with its specific stereochemical configuration, is a potent agonist of the FP receptor. In contrast, its stereoisomer, (5R)-Dinoprost (Prostaglandin F2β), exhibits significantly reduced biological activity. While direct quantitative comparisons are limited in the available literature, the provided experimental protocols offer a robust framework for researchers to conduct head-to-head comparisons and further elucidate the structure-activity relationship of these important signaling molecules. This understanding is crucial for the design and development of novel therapeutics targeting the prostaglandin signaling pathway.

References

A Comparative Guide to the Reproducibility of Experiments Using (5R)-Dinoprost Tromethamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the reproducibility of experimental results is paramount. (5R)-Dinoprost tromethamine, a synthetic analog of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a widely used compound in various research fields, particularly in reproductive biology and ophthalmology.[1] This guide provides an objective comparison of the experimental reproducibility of this compound against its common alternatives, supported by experimental data and detailed protocols.

Understanding the Key Players: this compound and Its Alternatives

This compound is chemically identical to the endogenous PGF2α. Its biological effects are mediated through the prostaglandin F receptor (FP receptor), a G-protein coupled receptor.[2] The primary alternatives for in vitro and in vivo studies are synthetic analogs of PGF2α, which have been structurally modified to alter their pharmacokinetic and pharmacodynamic properties. The most extensively studied alternative is Cloprostenol , a synthetic analog with a longer half-life. Other notable PGF2α analogs include Latanoprost , Bimatoprost , and Travoprost , which are frequently used in glaucoma research.[1][3]

The fundamental difference influencing reproducibility between this compound and its synthetic counterparts lies in their metabolic stability. As a natural prostaglandin, Dinoprost has a very short half-life in blood plasma, often less than a minute, as it is rapidly metabolized.[1] Synthetic analogs like Cloprostenol are designed to be more resistant to degradation, resulting in a longer duration of action.[4] This inherent difference in stability can significantly impact the consistency of experimental outcomes.

Quantitative Comparison of In Vivo Efficacy and Variability

The most robust quantitative data comparing this compound and its alternatives come from veterinary studies focused on estrus synchronization in cattle. These studies provide valuable insights into the in vivo variability of these compounds.

Table 1: Comparison of Luteolytic Efficacy and Estrus Response in Dairy Cattle

ParameterThis compound (25 mg)Cloprostenol (500 µg)d-Cloprostenol (150 µg)Reference
Progesterone (B1679170) Concentration 2 days post-treatment (ng/mL) Significant decrease from baselineSignificant decrease from baselineSignificantly lower than Dinoprost & Cloprostenol[4]
Rate of Decline in Progesterone SlowerFaster than DinoprostFastest[5]
Estrus Detection Rate (%) 34.042.4Not Reported[6]
Conception Rate (%) 34.438.3Not Reported[6]
Pregnancy Rate (%) 12.214.440[4][6]

Table 2: Comparison of Follicular Size and Time to Estrus in Dairy Cattle

ParameterThis compound (25 mg)Cloprostenol (500 µg)d-Cloprostenol (150 µg)Reference
Ovulatory Follicle Diameter (mm) 11.17 ± 0.43311.53 ± 0.3315.5 ± 0.82[7]
Days to Estrus 3.7 ± 0.263.3 ± 0.213.6 ± 0.31[7]

These data suggest that while both this compound and Cloprostenol are effective, the synthetic analog, Cloprostenol, may lead to a more consistent and robust response in terms of estrus detection and pregnancy rates in some scenarios.[5][6] The faster and more profound drop in progesterone levels induced by d-Cloprostenol also points towards a more uniform physiological response, which can be a crucial factor in experimental reproducibility.[4] The shorter half-life of Dinoprost may contribute to greater variability in outcomes, as minor differences in administration timing, injection site, or individual animal metabolism could lead to more significant variations in systemic exposure.

Experimental Protocols

To ensure the reproducibility of experiments with this compound and its alternatives, meticulous adherence to standardized protocols is essential. Below are detailed methodologies for both in vivo and in vitro applications.

In Vivo Experimental Protocol: Induction of Luteolysis in a Bovine Model

This protocol is adapted from studies comparing the efficacy of different prostaglandin analogs for estrus synchronization.

Objective: To evaluate the luteolytic efficacy of this compound versus a synthetic analog.

Materials:

  • This compound solution (e.g., Lutalyse®)

  • Cloprostenol sodium solution (e.g., Estrumate®)

  • Healthy, cycling dairy cows with a palpable corpus luteum

  • Syringes and needles for intramuscular injection

  • Blood collection tubes (e.g., with EDTA)

  • Centrifuge

  • Hormone assay kits (e.g., ELISA for progesterone)

Procedure:

  • Animal Selection: Select healthy, non-pregnant, cycling dairy cows. Confirm the presence of a mature corpus luteum via transrectal palpation or ultrasonography.

  • Randomization: Randomly assign cows to one of two treatment groups:

    • Group A: Intramuscular injection of 25 mg this compound.

    • Group B: Intramuscular injection of 500 µg Cloprostenol sodium.

  • Blood Sampling: Collect a baseline blood sample (Day 0) immediately before treatment. Collect subsequent blood samples at 24, 48, and 72 hours post-injection.

  • Hormone Analysis: Centrifuge blood samples to separate plasma and store at -20°C until analysis. Measure progesterone concentrations using a validated ELISA kit.

  • Estrus Detection: Monitor cows for signs of estrus (e.g., standing to be mounted, increased activity) for 5 days following treatment.

  • Data Analysis: Compare the mean progesterone concentrations between groups at each time point using appropriate statistical tests (e.g., t-test or ANOVA). Compare the percentage of cows exhibiting estrus within the 5-day window.

In Vitro Experimental Protocol: Assessment of Cytotoxicity in a Cell Culture Model

This protocol outlines a general method for assessing the effect of this compound on cell viability, which can be adapted for various cell lines.

Objective: To determine the cytotoxic effects of this compound on a specific cell line (e.g., bovine endometrial cells).

Materials:

  • This compound

  • Appropriate cell line (e.g., bovine endometrial stromal cells)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT or WST-1)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Visualization of Signaling Pathways and Workflows

Prostaglandin F2α Receptor (FP) Signaling Pathway

This compound, as a PGF2α analog, binds to the FP receptor, a Gq-protein coupled receptor. This binding event initiates a signaling cascade that leads to various cellular responses.

FP_Signaling_Pathway Dinoprost (5R)-Dinoprost tromethamine FP_receptor FP Receptor (GPCR) Dinoprost->FP_receptor Binds G_protein Gq protein FP_receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ release from ER IP3->Ca_release PKC_activation PKC activation DAG->PKC_activation Cellular_response Cellular Response (e.g., smooth muscle contraction, luteolysis) Ca_release->Cellular_response PKC_activation->Cellular_response

Caption: Simplified signaling pathway of this compound via the FP receptor.

Experimental Workflow for In Vivo Comparative Study

A structured workflow is crucial for ensuring the reproducibility of in vivo experiments.

In_Vivo_Workflow start Start animal_selection Animal Selection & Corpus Luteum Confirmation start->animal_selection randomization Randomization into Treatment Groups animal_selection->randomization group_a Group A: This compound randomization->group_a group_b Group B: Alternative (e.g., Cloprostenol) randomization->group_b treatment Treatment Administration (Day 0) group_a->treatment group_b->treatment sampling Blood Sampling (0, 24, 48, 72h) treatment->sampling observation Estrus Detection (Days 1-5) treatment->observation analysis Hormone Analysis (Progesterone) sampling->analysis data_analysis Statistical Analysis & Comparison analysis->data_analysis observation->data_analysis end End data_analysis->end

Caption: Workflow for a comparative in vivo study of prostaglandin analogs.

Conclusion: Factors Influencing Reproducibility

The reproducibility of experiments using this compound is influenced by its inherent nature as a rapidly metabolized, naturally occurring prostaglandin. While effective, its short half-life may contribute to greater variability in experimental outcomes compared to more stable synthetic analogs like Cloprostenol.

For researchers, the choice between this compound and its alternatives should be guided by the specific experimental goals. If the aim is to mimic the physiological action of endogenous PGF2α, this compound is the ideal choice. However, if the goal is to achieve a more sustained and potentially more uniform response, a synthetic analog with a longer half-life may offer greater experimental reproducibility.

Ultimately, regardless of the compound chosen, the key to achieving reproducible results lies in the implementation of well-designed, controlled experiments with standardized protocols, as outlined in this guide. The detailed reporting of methodologies, including the specific compound, dosage, administration route, and timing, is critical for enabling other researchers to replicate and validate the findings.

References

A Head-to-Head Comparison of Dinoprost Tromethamine and Cloprostenol for Luteolysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of reproductive management in veterinary medicine, the effective induction of luteolysis is paramount for the synchronization of estrus and successful breeding programs. Among the therapeutic agents employed for this purpose, dinoprost (B1670695) tromethamine, a synthetic equivalent of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), and cloprostenol (B1669231), a synthetic analog, are two of the most widely utilized compounds. This guide provides an objective, data-driven comparison of their performance, supported by experimental evidence.

Mechanism of Action: A Shared Pathway

Both dinoprost tromethamine and cloprostenol exert their physiological effects by acting as potent agonists for the prostaglandin F2α receptor (FP receptor).[1][2] This G-protein-coupled receptor, upon activation, initiates a signaling cascade that leads to the functional and morphological regression of the corpus luteum (luteolysis).[1][2] The subsequent sharp decline in progesterone (B1679170) production facilitates the return to estrus and ovulation.[2] Dinoprost is the tromethamine salt of the naturally occurring PGF2α, while cloprostenol is a synthetic analog with structural modifications that enhance its stability and potency.

The binding of these agonists to the FP receptor triggers the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This cascade ultimately results in the physiological changes associated with luteolysis.

Prostaglandin F2α (FP) Receptor Signaling Pathway Dinoprost or Cloprostenol Dinoprost or Cloprostenol FP Receptor (GPCR) FP Receptor (GPCR) Dinoprost or Cloprostenol->FP Receptor (GPCR) Gq Protein Activation Gq Protein Activation FP Receptor (GPCR)->Gq Protein Activation Phospholipase C (PLC) Activation Phospholipase C (PLC) Activation Gq Protein Activation->Phospholipase C (PLC) Activation PIP2 Hydrolysis PIP2 Hydrolysis Phospholipase C (PLC) Activation->PIP2 Hydrolysis IP3 IP3 PIP2 Hydrolysis->IP3 DAG DAG PIP2 Hydrolysis->DAG Increased Intracellular Ca2+ Increased Intracellular Ca2+ IP3->Increased Intracellular Ca2+ Protein Kinase C (PKC) Activation Protein Kinase C (PKC) Activation DAG->Protein Kinase C (PKC) Activation Luteolysis Luteolysis Increased Intracellular Ca2+->Luteolysis Protein Kinase C (PKC) Activation->Luteolysis

FP Receptor Signaling Pathway

Pharmacokinetic Profile

A key differentiator between dinoprost tromethamine and cloprostenol lies in their pharmacokinetic properties. Dinoprost, being a natural prostaglandin, is rapidly metabolized in the lungs and liver, resulting in a very short half-life of just a few minutes in cattle.[3] In contrast, the chemical structure of cloprostenol makes it more resistant to enzymatic degradation, leading to a significantly longer half-life.

ParameterDinoprost TromethamineCloprostenold-Cloprostenol (B24006)*
Half-life (t½) Minutes[3]~3 hours~1.6 hours
Time to Peak Concentration (Tmax) Not specifiedNot specified~90 minutes
Peak Plasma Concentration (Cmax) Not specifiedNot specified~1.4 µg/L

Note: Data for d-cloprostenol, the biologically active enantiomer of cloprostenol, is provided as it is often used in research.

Receptor Binding Affinity and Potency

Studies on receptor binding have indicated that the d-enantiomer of cloprostenol has a high affinity for the FP receptor and is considered more potent than the racemic mixture.[4] In vitro studies have shown that d-cloprostenol and PGF2α (dinoprost) are equipotent in their ability to inhibit the binding of radiolabeled PGF2α to bovine corpus luteum cell membranes, suggesting similar high affinities for the receptor.[4]

CompoundRelative Potency
Dinoprost (PGF2α) Baseline
d-Cloprostenol Equipotent to PGF2α[4]
dl-Cloprostenol d-cloprostenol is ~150 times more potent than l-cloprostenol[4]

Comparative Efficacy in Bovine Models

The ultimate measure of these compounds lies in their clinical efficacy. Numerous studies in cattle have compared dinoprost tromethamine and cloprostenol for estrus synchronization and pregnancy rates, with some studies indicating a potential advantage for cloprostenol.

EndpointDinoprost TromethamineCloprostenolStudy Notes
Estrus Detection Rate (1st parity cows) 34.0%42.4%Cloprostenol showed a statistically significant increase (P < 0.01).[5]
Conception Rate (cows inseminated Days 3-4) 34.4%38.3%Cloprostenol showed a statistically significant increase (P = 0.05).[5]
Overall Pregnancy Rate 12.2%14.4%Cloprostenol showed a statistically significant increase (P = 0.02).[5]
Pregnancy Rate (Lutalyse vs. PGF Veyx® forte) 10%30%Study in 30 dairy cows; d-cloprostenol group had 40%.[6]
Luteolysis (Experimental Setting) Equal performanceEqual performanceEstrus response rate of 92.7% for both.[7]
Luteolysis (Field Study) Equal performanceEqual performanceEstrus response rate of ~65.7% for both.[7]

It is important to note that while some studies show a statistical advantage for cloprostenol, others have found their performances to be comparable, particularly in well-controlled experimental settings.[7] Factors such as the timing of administration during the estrous cycle and the specific reproductive management protocol can influence outcomes.

Side Effect Profile

The administration of PGF2α analogs can be associated with side effects, which are generally transient and dose-dependent.

Dinoprost Tromethamine:

  • Increased body temperature

  • Salivary secretion[8]

Cloprostenol:

  • Sweating

  • Increased respiratory and heart rates

  • Ataxia

  • Watery diarrhea

  • Mild abdominal pain[8]

In rare cases, anaphylactic-type reactions may occur with either compound.[8] It is crucial for handlers to exercise caution, as these products can be absorbed through the skin and may cause bronchospasm or abortion in women of childbearing age.[8]

Experimental Protocol: Evaluation of Luteolytic Efficacy in Dairy Heifers

The following is a representative protocol for a head-to-head comparison of the luteolytic efficacy of dinoprost tromethamine and cloprostenol.

Experimental Workflow for Luteolytic Efficacy Trial cluster_0 Pre-Trial cluster_1 Treatment (Day 0) cluster_2 Data Collection cluster_3 Analysis Select Heifers Select Heifers Estrus Synchronization Estrus Synchronization Select Heifers->Estrus Synchronization Confirm Corpus Luteum (CL) Confirm Corpus Luteum (CL) Estrus Synchronization->Confirm Corpus Luteum (CL) Randomization Randomization Confirm Corpus Luteum (CL)->Randomization Group A: Dinoprost Group A: Dinoprost Randomization->Group A: Dinoprost Group B: Cloprostenol Group B: Cloprostenol Randomization->Group B: Cloprostenol Blood Sampling Blood Sampling Group A: Dinoprost->Blood Sampling Group B: Cloprostenol->Blood Sampling Ultrasonography Ultrasonography Blood Sampling->Ultrasonography Estrus Detection Estrus Detection Ultrasonography->Estrus Detection CL Volume Measurement CL Volume Measurement Ultrasonography->CL Volume Measurement Progesterone Assay Progesterone Assay Estrus Detection->Progesterone Assay Statistical Analysis Statistical Analysis Estrus Detection->Statistical Analysis Progesterone Assay->Statistical Analysis CL Volume Measurement->Statistical Analysis

Luteolytic Efficacy Trial Workflow

1. Animal Selection:

  • Select healthy, cycling dairy heifers of similar age and body condition score.

2. Pre-synchronization:

  • Synchronize the estrous cycles of all heifers using a standard protocol (e.g., two injections of PGF2α 14 days apart) to ensure they are in a similar stage of the cycle at the start of the experiment.

3. Confirmation of Corpus Luteum (CL):

  • On the day of treatment (Day 0), confirm the presence of a functional CL in each heifer via transrectal ultrasonography and/or a baseline blood sample to measure progesterone levels.

4. Randomization and Treatment:

  • Randomly assign heifers to one of two treatment groups:

    • Group A: Intramuscular injection of 25 mg dinoprost tromethamine.

    • Group B: Intramuscular injection of 500 µg cloprostenol.

5. Data and Sample Collection:

  • Blood Sampling: Collect blood samples via jugular venipuncture at 0, 24, 48, and 72 hours post-treatment to determine serum progesterone concentrations.[9]

  • Ultrasonography: Perform transrectal ultrasonography at the same time points as blood sampling to measure the diameter of the CL and the dominant follicle.

  • Estrus Detection: Monitor heifers for signs of estrus (e.g., standing to be mounted) every 6-12 hours for at least 5 days post-treatment.

6. Analysis:

  • Progesterone Assay: Analyze serum samples for progesterone concentration using a validated radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA). Luteolysis is typically defined as a progesterone concentration below 1 ng/mL.[10]

  • Statistical Analysis: Compare the proportion of heifers with complete luteolysis at each time point between the two groups using chi-square analysis. Compare the time to estrus and ovulation between groups using analysis of variance (ANOVA).

Conclusion

Both dinoprost tromethamine and cloprostenol are effective luteolytic agents that operate through the same FP receptor-mediated pathway. The primary distinctions lie in their pharmacokinetic profiles, with cloprostenol having a longer half-life. While some large-scale field studies suggest a potential efficacy advantage for cloprostenol in terms of estrus detection and pregnancy rates, particularly in certain cohorts of animals, other studies have found their performance to be equivalent. The choice between these two compounds may depend on the specific reproductive management program, economic considerations, and the veterinarian's clinical experience. Further head-to-head trials with standardized protocols and large sample sizes would be beneficial to further elucidate the nuanced differences in their clinical performance.

References

A Meta-Analysis of (5R)-Dinoprost Tromethamine Studies in Cattle: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

(5R)-Dinoprost tromethamine , the tromethamine salt of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a cornerstone in bovine reproductive management.[1][2][3] As the biologically active stereoisomer, it plays a critical role in inducing luteolysis, thereby enabling synchronization of estrus and ovulation.[1][2] This guide provides a comprehensive meta-analysis of studies evaluating the efficacy of this compound in cattle, with a focus on comparative data against its synthetic alternatives. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of its performance based on experimental evidence.

The Prostaglandin F2α Signaling Pathway in the Bovine Corpus Luteum

The physiological effects of this compound are mediated through the PGF2α signaling pathway in the corpus luteum (CL). The binding of PGF2α to its G-protein coupled receptor (PTGFR) on luteal cells initiates a cascade of intracellular events.[4][5] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4] The elevation of intracellular Ca2+ and activation of PKC, along with the mitogen-activated protein kinase (MAPK) signaling cascade, ultimately inhibit steroidogenesis, leading to a decline in progesterone (B1679170) production (functional luteolysis) and inducing apoptosis of luteal cells (structural luteolysis).[4][6]

PGF2a_Signaling_Pathway cluster_cell Luteal Cell PGF2a (5R)-Dinoprost tromethamine (PGF2α) Receptor PGF2α Receptor (PTGFR) PGF2a->Receptor G_Protein Gq/11 Protein Receptor->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Progesterone_inhibition ↓ Progesterone Synthesis Ca_release->Progesterone_inhibition MAPK MAPK Cascade PKC->MAPK MAPK->Progesterone_inhibition Apoptosis Apoptosis MAPK->Apoptosis Luteolysis Luteolysis Progesterone_inhibition->Luteolysis Apoptosis->Luteolysis

PGF2α Signaling Pathway in Bovine Luteal Cells.

Comparative Efficacy Studies

The following tables summarize the quantitative data from various studies comparing the performance of this compound with its synthetic analogs, primarily cloprostenol (B1669231) and its dextrorotatory form, d-cloprostenol (B24006).

Table 1: Estrus Response and Pregnancy Rates in Dairy Cows
Treatment GroupNEstrus Response (%)Conception Rate (%)Pregnancy Rate (%)Study
Dinoprost (B1670695) tromethamine (25 mg) 12465.750.933.5Seguin et al. (1985)[7]
Cloprostenol (500 µg) 12165.750.933.5Seguin et al. (1985)[7]
Dinoprost tromethamine (25 mg) 454934.0 (1st parity)34.4 (Days 3-4 post-Tx)12.2Pursley et al. (2012)[8]
Cloprostenol (500 µg) 454942.4 (1st parity)38.3 (Days 3-4 post-Tx)14.4Pursley et al. (2012)[8]
Dinoprost tromethamine (25 mg) 10--10El-Azab et al. (2016)[9]
Cloprostenol (500 µg) 10--30El-Azab et al. (2016)[9]
d-Cloprostenol (150 µg) 10--40El-Azab et al. (2016)[9]
Table 2: Progesterone (P4) Concentration Following Treatment in Dairy Cows
Treatment GroupTime Post-TreatmentMean P4 (ng/mL)Study
Dinoprost tromethamine (25 mg) Day 04.85 ± 0.65El-Azab et al. (2016)[9]
Day 21.12 ± 0.23El-Azab et al. (2016)[9]
Cloprostenol (500 µg) Day 05.12 ± 0.54El-Azab et al. (2016)[9]
Day 21.05 ± 0.19El-Azab et al. (2016)[9]
d-Cloprostenol (150 µg) Day 05.33 ± 0.71El-Azab et al. (2016)[9]
Day 20.48 ± 0.08El-Azab et al. (2016)[9]
Statistically significant decrease compared to the other two groups.

Experimental Protocols

Key Experiment 1: Comparison of Dinoprost tromethamine and Cloprostenol in Lactating Dairy Cows (Pursley et al., 2012)
  • Objective: To compare the effects of cloprostenol sodium and dinoprost tromethamine on estrus detection, conception, and pregnancy rates in lactating dairy cows.

  • Animals: 4,549 lactating dairy cows from a large commercial dairy.

  • Experimental Design:

    • Cows were randomly assigned to one of two treatment groups.

    • Group 1 (Cloprostenol): Received two intramuscular injections of 500 µg cloprostenol 14 days apart.

    • Group 2 (Dinoprost): Received two intramuscular injections of 25 mg dinoprost tromethamine 14 days apart.

    • The second injection was administered on the first day of the voluntary waiting period (approximately 57 days in milk).

    • Cows detected in estrus within 5 days after the second treatment were artificially inseminated.

  • Data Collection: Estrus detection rates, conception rates, and pregnancy rates were recorded and analyzed.

Exp_Workflow_Pursley Start 4,549 Lactating Dairy Cows Randomization Random Assignment Start->Randomization Group1 Cloprostenol Group (n=2275) 500 µg IM Randomization->Group1 Group2 Dinoprost Group (n=2274) 25 mg IM Randomization->Group2 Treatment1 First Injection Group1->Treatment1 Treatment2 Second Injection (Day 57 DIM) Group2->Treatment1 Day14 14 Days Treatment1->Day14 Day14->Treatment2 EstrusDetection Estrus Detection (5 days) Treatment2->EstrusDetection AI Artificial Insemination EstrusDetection->AI Estrus Detected DataCollection Collect Data: - Estrus Response - Conception Rate - Pregnancy Rate AI->DataCollection

Experimental Workflow for Pursley et al. (2012).
Key Experiment 2: Evaluation of Different PGF2α Analogues on Progesterone and Pregnancy in Dairy Cows (El-Azab et al., 2016)

  • Objective: To evaluate the effect of dinoprost tromethamine, cloprostenol, and d-cloprostenol on progesterone concentration and pregnancy rate in dairy cows.

  • Animals: 30 apparently healthy dairy cows with a functional corpus luteum.

  • Experimental Design:

    • Animals were divided into three treatment groups (n=10 per group).

    • Group 1 (Lutalyse): Received a single intramuscular injection of 25 mg dinoprost tromethamine.

    • Group 2 (PGF Veyx® forte): Received a single intramuscular injection of 500 µg cloprostenol.

    • Group 3 (Luteosyl): Received a single intramuscular injection of 150 µg d-cloprostenol.

  • Data Collection: Blood samples were collected on day 0 (before treatment) and 2 days after treatment to measure progesterone concentrations. Pregnancy rates were determined following artificial insemination.

Exp_Workflow_ElAzab Start 30 Dairy Cows with Functional CL Grouping Divide into 3 Groups (n=10) Start->Grouping Group1 Dinoprost Group 25 mg IM Grouping->Group1 Group2 Cloprostenol Group 500 µg IM Grouping->Group2 Group3 d-Cloprostenol Group 150 µg IM Grouping->Group3 BloodSample1 Blood Sample (Day 0) Measure P4 Treatment Single IM Injection BloodSample1->Treatment BloodSample2 Blood Sample (Day 2) Measure P4 Treatment->BloodSample2 AI Artificial Insemination BloodSample2->AI PregnancyDiagnosis Pregnancy Diagnosis AI->PregnancyDiagnosis

References

Validating the Specificity of (5R)-Dinoprost Tromethamine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the specific action of a therapeutic compound is paramount. This guide provides an objective comparison of (5R)-Dinoprost tromethamine, a synthetic analog of prostaglandin (B15479496) F2α (PGF2α), with other prostaglandin alternatives. We present supporting experimental data and detailed protocols to validate its specificity for the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR).

This compound exerts its physiological effects, including uterine smooth muscle contraction and luteolysis, by selectively binding to and activating the FP receptor.[1] Validating this specificity is crucial to minimize off-target effects and ensure therapeutic efficacy. This guide outlines key experimental approaches to assess the binding affinity and functional selectivity of this compound and compares its performance with endogenous prostaglandins (B1171923) and another synthetic analogue.

Comparative Analysis of Prostaglandin Receptor Binding Affinities

The specificity of a ligand is determined by its relative affinity for its intended target receptor compared to other receptors. The following table summarizes the binding affinities (Ki) of PGF2α (the endogenous ligand mimicked by Dinoprost), its synthetic analogue d-cloprostenol (B24006), and other endogenous prostaglandins (PGE2 and PGD2) for the FP receptor and other prostanoid receptors. A lower Ki value indicates a higher binding affinity.

CompoundFP Receptor Ki (nM)EP1 Receptor Ki (nM)EP3 Receptor Ki (nM)DP Receptor Ki (nM)
PGF2α (Dinoprost) 3-4 >1000>1000>1000
d-Cloprostenol Equipotent to PGF2α ---
PGE2 <10014-360.6-3.7>1000
PGD2 <100>1000>100010-80

Data compiled from multiple sources. Direct comparative studies across all compounds and receptors are limited. Ki values can vary depending on the experimental conditions and tissue/cell type used.

As the data indicates, PGF2α, and by extension its analogue this compound, demonstrates high affinity and selectivity for the FP receptor. d-Cloprostenol also shows high and specific affinity for the FP receptor.[2] In contrast, while PGE2 and PGD2 can bind to the FP receptor, they do so with lower affinity and also exhibit high affinity for their respective primary receptors (EP and DP receptors), highlighting their broader reactivity profile.[3]

Experimental Protocols for Specificity Validation

To empirically validate the specificity of this compound, a combination of binding and functional assays should be employed.

Competitive Radioligand Binding Assay

This assay directly measures the ability of a test compound to displace a radiolabeled ligand from its receptor, allowing for the determination of the inhibitor constant (Ki).

Objective: To determine the binding affinity (Ki) of this compound for the FP receptor.

Materials:

  • Membrane preparations from cells expressing the FP receptor (e.g., HEK293-FP or bovine corpus luteum)

  • Radioligand: [3H]-PGF2α

  • Unlabeled this compound and other competing ligands

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Wash Buffer (ice-cold Assay Buffer)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation: Homogenize cells or tissues expressing the FP receptor in a lysis buffer and isolate the membrane fraction by centrifugation. Resuspend the membrane pellet in Assay Buffer.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Membrane preparation + [3H]-PGF2α.

    • Non-specific Binding: Membrane preparation + [3H]-PGF2α + a high concentration of unlabeled PGF2α (e.g., 10 µM).

    • Competitive Binding: Membrane preparation + [3H]-PGF2α + serial dilutions of this compound or other test compounds.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Calcium Mobilization

Activation of the Gq-coupled FP receptor leads to an increase in intracellular calcium ([Ca2+]i). This functional response can be measured using calcium-sensitive fluorescent dyes.

Objective: To determine the potency (EC50) of this compound in activating the FP receptor-mediated calcium signaling pathway.

Materials:

  • Cells expressing the FP receptor (e.g., HEK293-FP)

  • Cell culture medium

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • This compound and other agonists

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Plating: Seed cells expressing the FP receptor into a black, clear-bottom 96-well plate and culture overnight.

  • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive dye in Assay Buffer for 30-60 minutes at 37°C.

  • Baseline Measurement: Wash the cells with Assay Buffer and measure the baseline fluorescence for a short period (e.g., 10-20 seconds) using a fluorescence plate reader.

  • Agonist Addition: Inject serial dilutions of this compound or other agonists into the wells while continuously measuring the fluorescence intensity for 2-3 minutes.

  • Data Analysis: The change in fluorescence intensity reflects the increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Functional Assay: cAMP Measurement

While the primary signaling pathway for the FP receptor is Gq-mediated calcium mobilization, assessing the effect on the Gs/Gi-cAMP pathway is a valuable counterscreen to rule out off-target effects on other prostanoid receptors that do couple to adenylyl cyclase.

Objective: To determine if this compound modulates intracellular cAMP levels, indicating potential off-target effects on Gs or Gi-coupled receptors.

Materials:

  • Cells expressing various prostanoid receptors (e.g., EP2, EP4, DP)

  • Cell culture medium

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

  • This compound, known Gs and Gi agonists/antagonists

  • Lysis buffer (provided with the kit)

Procedure:

  • Cell Plating and Stimulation: Seed cells into a 96-well plate. On the day of the assay, replace the medium with stimulation buffer. For Gi-coupled receptor assessment, pre-treat with forskolin (B1673556) to stimulate cAMP production. Add serial dilutions of this compound and incubate for a specified time (e.g., 30 minutes).

  • Cell Lysis: Lyse the cells according to the cAMP assay kit protocol to release intracellular cAMP.

  • cAMP Detection: Perform the competitive immunoassay as per the kit instructions. This typically involves the addition of a labeled cAMP conjugate and a specific antibody.

  • Signal Measurement: Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader.

  • Data Analysis: Generate a standard curve using known cAMP concentrations. Calculate the cAMP concentration in the cell lysates. A significant change in cAMP levels in response to this compound would indicate off-target activity.

Visualizing Signaling and Experimental Logic

To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of this compound and the logical workflow for validating its specificity.

G cluster_membrane Cell Membrane FP_Receptor FP Receptor (GPCR) Gq Gq protein FP_Receptor->Gq Activates Dinoprost (5R)-Dinoprost tromethamine Dinoprost->FP_Receptor Binds to PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Response Physiological Response Ca2->Response PKC->Response

This compound signaling pathway.

G cluster_binding Binding Specificity cluster_functional Functional Selectivity Binding_Assay Competitive Radioligand Binding Assay Binding_Result Determine Ki for FP and other receptors Binding_Assay->Binding_Result Conclusion Conclusion: High Specificity for FP Receptor Binding_Result->Conclusion Calcium_Assay Calcium Mobilization Assay (Gq) Functional_Result Determine EC50 for functional response Calcium_Assay->Functional_Result cAMP_Assay cAMP Assay (Gs/Gi Counterscreen) cAMP_Assay->Functional_Result Functional_Result->Conclusion Start Start: Validate Specificity Start->Binding_Assay Start->Calcium_Assay Start->cAMP_Assay

Experimental workflow for specificity validation.

By employing these methodologies, researchers can rigorously validate the specificity of this compound, ensuring its targeted action on the FP receptor and providing a solid foundation for its therapeutic application.

References

A Comparative Guide to (5R)-Dinoprost Tromethamine Formulations for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a side-by-side comparison of different commercially available (5R)-Dinoprost tromethamine formulations, focusing on their composition and pharmacokinetic performance. The information presented is intended to assist researchers and drug development professionals in selecting appropriate formulations for their studies and in understanding the analytical methodologies required for their evaluation.

Formulation Composition

Several injectable formulations of this compound are commercially available for veterinary use. These formulations are primarily aqueous solutions designed for intramuscular (IM) or subcutaneous (SC) administration. The key components of these formulations are the active pharmaceutical ingredient (API), this compound, and a preservative.

FormulationDinoprost (B1670695) ConcentrationPreservative (Benzyl Alcohol)
Lutalyse® 5 mg/mL16.5 mg/mL
Lutalyse® HighCon 12.5 mg/mL16.5 mg/mL
ProstaMate™ 5 mg/mL9.45 mg/mL

Table 1: Composition of Common this compound Formulations.[1][2][3]

Physicochemical Properties and Stability

Dinoprost tromethamine is a white or slightly off-white crystalline powder that is readily soluble in water.[1][3] Aqueous solutions are most stable in a neutral to slightly alkaline pH range. A patented formulation specifies a pH between 5.5 and 7.5, with a preferred range of 6.0 to 7.0 for enhanced stability. The stability of prostaglandin (B15479496) solutions is a critical parameter, as degradation can lead to a loss of potency and the formation of impurities.

In Vivo Performance: A Pharmacokinetic Comparison

A key differentiator between formulations is their in vivo performance, which is assessed through pharmacokinetic studies. A study in lactating Holstein cows compared the plasma profiles of the main metabolite of dinoprost, 13,14-dihydro-15-keto-prostaglandin F2α (PGFM), following the administration of two different formulations: the standard Lutalyse® (5 mg/mL) via intramuscular (IM) injection and the more concentrated Lutalyse® HighCon (12.5 mg/mL) via subcutaneous (SC) injection.

Pharmacokinetic ParameterLutalyse® HighCon (25 mg, SC)Lutalyse® (25 mg, IM)
Time to Peak Concentration (Tmax) 15 - 90 minutesNot explicitly stated, but PGFM concentrations were lower than SC group in the initial 90 minutes
Peak Concentration (Cmax) Significantly higher in the first 90 minutes post-injectionLower than SC group in the first 90 minutes post-injection
Area Under the Curve (AUC) 0-90 min 1,664 ± 129 pg·h/mL1,146 ± 177 pg·h/mL
Progesterone (B1679170) Concentration No significant difference in the rate of decline compared to IM administrationNo significant difference in the rate of decline compared to SC administration

Table 2: Comparative Pharmacokinetic Parameters of Dinoprost Tromethamine Formulations in Lactating Holstein Cows.[4][5]

The study concluded that while there were differences in the early absorption profile, with the subcutaneous administration of the high-concentration formula leading to a more rapid and higher initial peak of the metabolite, both formulations were effective in inducing luteolysis, as indicated by the similar decline in progesterone concentrations.[4][5]

Experimental Protocols

Stability-Indicating HPLC Method for Dinoprost Tromethamine

A stability-indicating high-performance liquid chromatography (HPLC) method is crucial for quantifying the active ingredient and detecting any degradation products. The following is a representative protocol adapted from general methods for prostaglandins.

1. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3.0) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution. A typical starting point could be a 60:40 (v/v) mixture of buffer and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 210 nm.

  • Injection Volume: 20 µL.

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of USP Dinoprost Tromethamine Reference Standard in the mobile phase and dilute to a known concentration (e.g., 50 µg/mL).

  • Sample Solution: Dilute the injectable formulation with the mobile phase to achieve a similar concentration as the standard solution.

3. Forced Degradation Studies: To validate the stability-indicating nature of the method, forced degradation studies should be performed.[6][7][8][9][10]

  • Acid Hydrolysis: Treat the sample with 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: Treat the sample with 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance and the liquid formulation to dry heat at 105°C for 48 hours.

  • Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for an extended period.

The HPLC method should be able to resolve the main dinoprost peak from all degradation products formed under these stress conditions.

Prostaglandin Signaling Pathway

Dinoprost tromethamine exerts its physiological effects by acting as an agonist for the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor. The activation of this receptor initiates a signaling cascade that leads to various cellular responses, including smooth muscle contraction and luteolysis.

G Dinoprost Dinoprost Tromethamine FP_Receptor FP Receptor (GPCR) Dinoprost->FP_Receptor Binds to Gq_Protein Gq Protein FP_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Induces Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction, Luteolysis) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Simplified signaling pathway of Dinoprost Tromethamine.

Experimental Workflow for Pharmacokinetic Analysis

The determination of dinoprost and its metabolites in biological matrices like plasma is essential for pharmacokinetic studies. This typically involves sample preparation followed by analysis using a sensitive analytical technique such as liquid chromatography-mass spectrometry (LC-MS).

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Blood_Sample Blood Sample Collection (in EDTA tubes) Centrifugation Centrifugation Blood_Sample->Centrifugation Plasma_Separation Plasma Separation Centrifugation->Plasma_Separation SPE Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Plasma_Separation->SPE Evaporation Evaporation to Dryness SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data_Analysis Pharmacokinetic Data Analysis LC_MS->Data_Analysis

Caption: General workflow for pharmacokinetic analysis of Dinoprost.

References

Interspecies Responses to (5R)-Dinoprost Tromethamine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

(5R)-Dinoprost tromethamine , a synthetic analog of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a potent luteolytic agent widely employed in veterinary medicine to synchronize estrus, induce parturition, and treat reproductive disorders in various species.[1][2] Its primary mechanism of action involves binding to the prostaglandin F receptor (FP receptor), a G-protein coupled receptor, which triggers a cascade of intracellular events leading to the regression of the corpus luteum and stimulation of uterine myometrial contractions.[1] However, the physiological and clinical responses to this compound can vary significantly among different species. This guide provides a comparative overview of these differences, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Comparative Pharmacokinetics and Pharmacodynamics

The recommended dosage and pharmacokinetic profile of this compound exhibit notable variations across species, influencing its therapeutic window and efficacy. While comprehensive comparative pharmacokinetic studies are limited, available data highlights key interspecies differences.

Table 1: Recommended Dosages and Pharmacokinetic/Pharmacodynamic Parameters of this compound in Various Species

ParameterCattleSwineHorses
Recommended Dose 25 mg[3]10 mg[3][4]5 mg or 1 mg/45.5 kg body weight[3][5]
Half-life (t½) Very short, in the order of minutes[6]Data not readily availableData not readily available, but PGF2α half-life is approximately 94 seconds[7]
Time to Estrus 1 to 5 days post-injection if a corpus luteum is present.Not applicable for estrus synchronization in the same manner.2 to 4 days post-treatment during diestrus.[5]
Time to Parturition (following induction) Not a primary indication.Approximately 30 hours post-administration.[4]Not a primary indication.

A direct comparative study between heifers and mares highlighted significant differences in their luteal and endometrial responses to a PGF2α pulse.[7] Mares require a lower dose of PGF2α to induce luteolysis compared to heifers, which is attributed to differences in PGF2α delivery pathways, its shorter half-life in heifers (29 seconds vs. 94 seconds in mares), and potential variations in luteal receptor affinity.[7] Following a low-dose PGF2α challenge, heifers exhibited a transient decrease in progesterone (B1679170) followed by a rebound, whereas in mares, progesterone levels were initially unaltered but then declined to complete luteolysis by 48 hours.[7]

Signaling Pathway of this compound

This compound exerts its effects by activating the Prostaglandin F Receptor (FP), a Gq-protein coupled receptor. This initiates a well-defined signaling cascade, although downstream effects can vary between cell types and species.

G Dinoprost (5R)-Dinoprost Tromethamine FP_Receptor Prostaglandin F Receptor (FP) Dinoprost->FP_Receptor Binds to Gq_Protein Gq Protein FP_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates EGFR Epidermal Growth Factor Receptor (EGFR) PLC->EGFR Transactivates PIP2 PIP2 PLC->PIP2 Hydrolyzes MAPK_Pathway MAPK Signaling Pathway EGFR->MAPK_Pathway Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Physiological_Response Physiological Response Ca2->Physiological_Response Leads to PKC->MAPK_Pathway Activates MAPK_Pathway->Physiological_Response Leads to

Caption: Signaling pathway of this compound.

The binding of this compound to the FP receptor activates the Gq protein, which in turn stimulates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The rise in intracellular Ca²⁺ is a key trigger for myometrial contraction and luteolysis. Simultaneously, DAG activates Protein Kinase C (PKC), which can phosphorylate various downstream targets. Additionally, studies have shown that PGF2α can transactivate the Epidermal Growth Factor Receptor (EGFR), leading to the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which can influence cell proliferation and other cellular responses.

Experimental Protocols

The following provides a generalized workflow for assessing the luteolytic efficacy of this compound in livestock, based on methodologies reported in the literature.

Objective: To determine the efficacy of this compound in inducing luteolysis.
Materials:
  • This compound sterile solution

  • Sterile syringes and needles

  • Blood collection tubes (e.g., containing K2 EDTA)

  • Centrifuge

  • Hormone assay kits (e.g., Radioimmunoassay [RIA] or ELISA for progesterone)

  • Ultrasonography equipment with a linear rectal transducer

Experimental Workflow Diagram:

G Animal_Selection Animal Selection (e.g., healthy, cycling cows with a palpable corpus luteum) Baseline_Sampling Baseline Sampling (Blood sample for progesterone, ultrasound of corpus luteum) Animal_Selection->Baseline_Sampling Treatment Administer (5R)-Dinoprost Tromethamine (Intramuscular injection) Baseline_Sampling->Treatment Post_Treatment_Monitoring Post-Treatment Monitoring (Regular blood sampling, serial ultrasounds) Treatment->Post_Treatment_Monitoring Hormone_Analysis Hormone Analysis (Progesterone assay using RIA or ELISA) Post_Treatment_Monitoring->Hormone_Analysis Data_Analysis Data Analysis (Compare pre- and post-treatment progesterone levels and CL size) Hormone_Analysis->Data_Analysis Endpoint Determine Luteolysis (Progesterone < 1 ng/mL, reduction in CL volume) Data_Analysis->Endpoint

Caption: Experimental workflow for assessing luteolysis.

Detailed Methodology:
  • Animal Selection and Acclimation: Select healthy, non-pregnant, cycling animals (e.g., heifers, mares) with a confirmed corpus luteum (CL) via rectal palpation and ultrasonography. Allow for an acclimation period in the study environment.

  • Baseline Data Collection:

    • Collect a pre-treatment blood sample (e.g., via jugular venipuncture) to determine baseline progesterone concentrations.

    • Perform a transrectal ultrasound examination to measure the diameter and volume of the CL.

  • Drug Administration: Administer the appropriate dose of this compound via intramuscular injection. The injection site may vary by species (e.g., semimembranosus/semitendinosus muscle in cattle).

  • Post-Treatment Monitoring and Sampling:

    • Collect blood samples at predetermined intervals post-injection (e.g., every 12 or 24 hours for 2-3 days) to monitor the decline in progesterone concentrations.[8]

    • Perform daily or twice-daily transrectal ultrasound examinations to assess the reduction in CL size and blood flow.

  • Hormone Analysis:

    • Centrifuge blood samples to separate plasma or serum.

    • Analyze samples for progesterone concentration using a validated radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis:

    • Compare post-treatment progesterone concentrations to baseline levels. Luteolysis is typically defined as a drop in progesterone to below a certain threshold (e.g., <1 ng/mL).

    • Calculate the change in CL volume over time.

    • Statistical analysis (e.g., ANOVA, t-tests) can be used to compare treatment effects.

Comparison with Alternatives

The primary alternative to this compound is cloprostenol (B1669231) sodium , another synthetic PGF2α analog. Studies in cattle have shown that while both are effective luteolytic agents, cloprostenol may induce a more rapid decrease in progesterone levels in some instances.[9] This is potentially due to its longer half-life compared to the very short half-life of dinoprost.[9] The choice between these agents may depend on the specific reproductive management protocol and desired timing of estrus or parturition.

Conclusion

The response to this compound varies across species in terms of effective dosage, pharmacokinetic profile, and physiological response. Understanding these interspecies differences is critical for the effective and safe use of this drug in both clinical practice and research settings. Further comparative studies are warranted to fully elucidate the species-specific nuances of this compound's action and to optimize its application in reproductive management programs.

References

Safety Operating Guide

Safe Disposal of (5R)-Dinoprost Tromethamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of (5R)-Dinoprost tromethamine based on publicly available safety information. It is essential to consult your institution's Environmental Health and Safety (EHS) department and adhere to all applicable local, regional, national, and international regulations.

This compound, a synthetic analog of the naturally occurring prostaglandin (B15479496) F2α, is classified as a hazardous substance due to its reproductive toxicity.[1][2] Proper handling and disposal are crucial to ensure the safety of laboratory personnel and to prevent environmental contamination. All waste containing this compound, including unused product, contaminated lab supplies, and rinsate, must be treated as hazardous waste.[3][4]

Hazard and Safety Information

This compound is harmful if swallowed and is suspected of damaging fertility or the unborn child.[1][2] Therefore, stringent safety measures must be in place during its handling and disposal.

Hazard ClassificationDescriptionSource
Acute Toxicity, Oral Category 4: Harmful if swallowed.[2]
Reproductive Toxicity Category 1A/1B: May damage fertility or the unborn child.[1][2][5]

Personal Protective Equipment (PPE)

When handling this compound for any purpose, including disposal, it is imperative to wear appropriate personal protective equipment (PPE) to minimize exposure risk.

  • Gloves: Chemical-resistant gloves.[1][4]

  • Protective Clothing: A lab coat or other protective clothing is required.[1][4]

  • Eye/Face Protection: Safety glasses or a face shield should be worn.[1][6]

Disposal Procedures

Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[3] It must be managed as hazardous pharmaceutical waste.

Step-by-Step Disposal Protocol:

  • Waste Segregation: Isolate all waste contaminated with this compound. This includes:

    • Unused or expired neat compound.

    • Contaminated solutions.

    • Consumables such as pipette tips, vials, gloves, and bench paper.[4]

    • Rinsate from cleaning contaminated glassware.[4]

  • Containerization:

    • Use a designated, leak-proof, and chemically compatible hazardous waste container.[3][4]

    • Ensure the container has a secure, tight-fitting lid to prevent spills.[3]

    • Do not fill the container beyond 90% capacity to allow for expansion.[4]

  • Labeling:

    • Clearly label the container with "Hazardous Waste."[3][4]

    • The label must include the full chemical name: "this compound."[3]

    • Indicate the concentration and any solvents present.[3]

    • Include relevant hazard pictograms.[3]

  • Storage:

    • Store the sealed and labeled waste container in a designated and secure Satellite Accumulation Area (SAA).[3]

    • The storage area should be well-ventilated.[1]

    • Utilize secondary containment, such as a chemical-resistant tray, to contain potential leaks.[3]

  • Disposal Request:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and disposal.[3][6]

    • Complete all required paperwork, such as a hazardous waste tag, with a detailed description of the contents.[4]

Empty Container Disposal:

Original containers of this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[4] After triple-rinsing, the container may be disposed of as non-hazardous waste, in accordance with institutional policies.

Spill Management

In the event of a spill, the following procedures should be followed:

  • Evacuate and Secure: Evacuate unnecessary personnel from the area and secure the location to prevent entry.[4]

  • Ventilate: Ensure the area is well-ventilated.[4]

  • Containment: For liquid spills, use dikes or absorbents to prevent migration into sewers or streams.[4]

  • Cleanup:

    • Wear appropriate PPE.

    • Use an absorbent material to clean up the spill.

    • Place all contaminated materials into a designated hazardous waste container.

  • Reporting: Contact the relevant authorities or your institution's EHS department after a spill.[4]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

cluster_0 Waste Generation & Characterization cluster_1 Hazardous Waste Handling & Storage cluster_2 Final Disposal A Generation of (5R)-Dinoprost tromethamine Waste B Is the waste contaminated with this compound? A->B C Dispose as non-hazardous waste per institutional guidelines B->C No D Treat as Hazardous Waste B->D Yes E Segregate from other waste streams D->E F Select appropriate, leak-proof hazardous waste container E->F G Label container with 'Hazardous Waste', contents, and hazard pictograms F->G H Store in a designated, secure, and well-ventilated area with secondary containment G->H I Contact EHS or licensed waste disposal service H->I J Complete all necessary disposal paperwork I->J K Arrange for waste pickup and off-site disposal J->K L Document disposal records K->L

Caption: Disposal workflow for this compound waste.

Experimental Protocols

Currently, there are no widely established and validated experimental protocols for the in-laboratory degradation or neutralization of this compound for disposal purposes. Due to its hazardous nature, attempting to neutralize this compound without a validated protocol could be dangerous and is not recommended. The safest and most compliant method of disposal is through a licensed hazardous waste management service.

References

Essential Safety and Logistical Information for Handling (5R)-Dinoprost Tromethamine

Author: BenchChem Technical Support Team. Date: December 2025

(5R)-Dinoprost tromethamine , a synthetic prostaglandin (B15479496) analogue, requires stringent handling protocols to ensure the safety of laboratory personnel. This document provides essential, direct-to-action guidance for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to minimize exposure risk and maintain a secure research environment.

This compound is classified as a reproductive toxicant and is harmful if swallowed.[1][2][3][4][5] It can be readily absorbed through the skin, presenting a significant route of exposure.[6][7][8][9] Therefore, implementing comprehensive safety measures, including the use of appropriate personal protective equipment (PPE) and adherence to strict handling and disposal procedures, is mandatory.

Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential to prevent dermal, ocular, and respiratory exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and RecommendationsRationale
Eye and Face Protection Safety Goggles or a Face ShieldChemical splash goggles providing a complete seal around the eyes are required. A face shield may be worn over goggles for enhanced protection against splashes.[10][11][12]Protects against accidental splashes and aerosols that can cause serious eye irritation.[10]
Hand Protection Double GlovingWear two pairs of chemical-resistant nitrile gloves.[11][13] The outer pair should be changed immediately upon contamination or at regular intervals during extended procedures.Prevents skin contact and absorption of the compound, which is a primary exposure route.[6][7][8][9][10]
Body Protection Disposable Coveralls or Dedicated Lab CoatUse disposable coveralls made of materials like Tyvek® or a dedicated, professionally laundered lab coat worn over personal clothing.[11][13] Impervious protective clothing is necessary.[10]Protects against contamination of personal clothing and skin.[10]
Respiratory Protection NIOSH-Approved RespiratorA respirator (e.g., N95 or higher) is required when engineering controls are insufficient, during spill cleanup, or when there is a risk of aerosol or dust generation.[10][11][12][13] A proper fit test is mandatory.[11]Prevents inhalation of harmful dust, mists, or vapors.[10]
Foot Protection Shoe CoversDisposable shoe covers should be worn in the designated handling area and removed before exiting.[11]Prevents the tracking of contaminants out of the laboratory.

Experimental Protocol: Safe Handling of this compound

This protocol outlines a step-by-step procedure for the safe handling of this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • Designated Area: All work with this compound must be conducted in a designated area with restricted access.

  • Ventilation: Ensure a well-ventilated work area. The use of a chemical fume hood or other local exhaust ventilation is strongly recommended.[10]

  • Emergency Equipment: Verify that an eyewash station and safety shower are readily accessible and have been recently tested.[10]

  • Spill Kit: A spill kit containing absorbent, non-combustible material (e.g., sand, diatomite), and appropriate decontamination solutions should be readily available.[10]

2. Handling the Compound:

  • Donning PPE: Before entering the designated handling area, don all required personal protective equipment as specified in the table above.

  • Avoiding Contact: Avoid all direct contact with the skin, eyes, and clothing.[10] Do not inhale any dust, vapor, or mist.[10]

  • Weighing: For weighing solid compounds, use a ventilated balance enclosure or a glove box to minimize the risk of airborne particle generation.

  • Solution Preparation: When preparing solutions, handle the compound within a chemical fume hood. Add the solvent to the compound slowly to avoid splashing.

  • Personal Hygiene: Do not eat, drink, or smoke in the handling area.[10] After handling, wash hands and any exposed skin thoroughly with soap and water.[7][8][9][10]

3. Storage:

  • Container: Keep the container tightly sealed when not in use.[10]

  • Location: Store in a cool, well-ventilated, and locked-up area, away from direct sunlight and incompatible materials such as strong acids, bases, and oxidizers.[1][10]

4. Accidental Exposure and Spills:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and seek medical attention.[1][2][5][7][8][9] Remove contaminated clothing.[1][2]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][5] Seek immediate medical attention.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[7]

  • Spill Cleanup: In case of a spill, evacuate non-essential personnel. Wearing full PPE, cover the spill with an inert, non-combustible absorbent material.[2][10] Collect the absorbed material into a suitable, sealed container for disposal.[2][10] Decontaminate the spill area. Prevent the spilled material from entering drains or waterways.[10]

5. Disposal:

  • Waste Classification: this compound and any contaminated materials (e.g., gloves, vials, absorbent pads) must be treated as hazardous waste.[10]

  • Solid Waste: Collect all disposable PPE and contaminated solid materials in a dedicated, clearly labeled, and sealed hazardous waste container.[11]

  • Liquid Waste: Collect unused solutions and contaminated solvents in a separate, sealed, and appropriately labeled hazardous waste container.[11]

  • Disposal Procedure: Dispose of all waste materials through an approved hazardous waste disposal facility in accordance with local, regional, and national regulations.[1][2][10]

Workflow for Safe Handling and Disposal

The following diagram illustrates the key procedural steps for the safe handling and disposal of this compound.

cluster_preparation Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_disposal Disposal prep_area Designate Work Area eng_controls Verify Engineering Controls (Fume Hood, Eyewash) prep_area->eng_controls Proceed if Ready don_ppe Don Appropriate PPE eng_controls->don_ppe Before Entry weighing Weigh Compound in Containment don_ppe->weighing solution_prep Prepare Solutions in Fume Hood weighing->solution_prep segregate_waste Segregate Solid & Liquid Hazardous Waste weighing->segregate_waste Generate Waste storage Store Tightly Sealed & Locked Up solution_prep->storage solution_prep->segregate_waste Generate Waste doff_ppe Doff PPE Correctly storage->doff_ppe End of Session wash_hands Thoroughly Wash Hands doff_ppe->wash_hands dispose_waste Dispose via Approved Vendor segregate_waste->dispose_waste

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5R)-Dinoprost tromethamine
Reactant of Route 2
(5R)-Dinoprost tromethamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.